molecular formula C9H10BrNO2 B3271136 methyl N-(2-bromo-4-methylphenyl)carbamate CAS No. 540797-44-2

methyl N-(2-bromo-4-methylphenyl)carbamate

Cat. No.: B3271136
CAS No.: 540797-44-2
M. Wt: 244.08 g/mol
InChI Key: DIMRCPQVSZQRSC-UHFFFAOYSA-N
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Description

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS 540797-44-2) is a chemical compound with the molecular formula C 9 H 10 BrNO 2 and a molecular weight of 244.09 . It is offered for research and development applications, available for purchase in quantities ranging from 50mg to 2.5g . This compound belongs to the class of N-aryl carbamate derivatives, which are recognized as a key structural motif in the development of agrochemicals . Recent scientific investigations have highlighted the role of such carbamate derivatives in the discovery of novel green fungicides . The carbamate functional group is of significant research interest due to its good chemical stability and potential for rapid environmental degradation, which aligns with the development of more eco-friendly pesticides . Studies have shown that N-aryl carbamates can be synthesized via green Hofmann rearrangement and demonstrate promising in vitro broad-spectrum antifungal activities against various plant fungal pathogens, suggesting their value as lead compounds for novel antifungal agents . This compound is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(2-bromo-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(10)5-6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMRCPQVSZQRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Properties & Applications of Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 540797-44-2) is a specialized organic intermediate primarily utilized in the synthesis of heterocyclic pharmacophores, particularly benzimidazol-2-ones .[1] Its structure features a carbamate moiety serving as a protected amine or carbonyl source, flanked by an ortho-bromine atom that provides a critical handle for metal-catalyzed cross-coupling or cyclization reactions.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application logic in medicinal chemistry, specifically targeting researchers in drug discovery (e.g., IL4I1 inhibitors).

Chemical Identity & Structural Analysis[2][3]

The compound is a di-substituted phenyl carbamate. The 2-bromo substituent introduces significant steric bulk and electronic withdrawal ortho to the nitrogen, influencing both the acidity of the N-H bond and the rotameric stability of the carbamate.

PropertyDetail
IUPAC Name This compound
CAS Number 540797-44-2
Molecular Formula C

H

BrNO

Molecular Weight 244.09 g/mol
SMILES COC(=O)NC1=C(Br)C=C(C)C=C1
Isotopic Pattern Distinctive 1:1 doublet [M] and [M+2] due to

Br/

Br
Structural Logic
  • Ortho-Bromine Effect: The bromine atom at the C2 position exerts a steric clash with the carbamate carbonyl, often forcing the side chain out of planarity with the phenyl ring. This conformation facilitates subsequent cyclization reactions (e.g., intramolecular displacements).

  • Para-Methyl Group: The methyl group at C4 acts as a weak electron donor, slightly increasing the nucleophilicity of the aromatic ring at the C6 position, though the overall ring remains deactivated relative to aniline due to the carbamate and bromine.

Physicochemical Profile

Solid-State & Solution Properties
  • Physical State: Crystalline solid (White to off-white).

  • Melting Point: Typically >60°C (Inferred from precursor 2-bromo-4-methylaniline MP: 56-57°C; carbamate formation generally increases lattice energy).

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

    • Low/Insoluble: Water, Hexanes (useful for precipitation/purification).

  • Lipophilicity (LogP): ~2.1 (Computed). This indicates moderate membrane permeability, suitable for early-stage drug intermediates.

Stability
  • Hydrolysis: Stable at neutral pH. Hydrolyzes to the aniline in the presence of strong aqueous base (NaOH/Heat) or strong acid (conc. HCl).

  • Thermal: Stable up to ~150°C; carbamates may undergo thermal decomposition to isocyanates at elevated temperatures (>200°C).

Synthesis & Purification Protocols

Core Synthesis Route: Acylation of Aniline

The most robust synthesis involves the reaction of 2-bromo-4-methylaniline with methyl chloroformate under basic conditions.

Reagents
  • Substrate: 2-Bromo-4-methylaniline (1.0 eq)

  • Reagent: Methyl Chloroformate (1.1 eq)

  • Base: Pyridine (1.2 eq) or K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with 2-bromo-4-methylaniline and dry DCM under N

    
     atmosphere.
    
  • Base Addition: Add Pyridine (or triethylamine) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add methyl chloroformate over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Quench with 1M HCl (to remove pyridine/unreacted aniline). Wash organic layer with NaHCO

    
     (sat.) and Brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize the crude solid from Hexanes/EtOAc (hot/cold method) to yield the pure carbamate.

SynthesisPath Aniline 2-Bromo-4-methylaniline (Precursor) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (0°C, DCM) Reagent Methyl Chloroformate + Base (Pyridine) Reagent->Intermediate Product Methyl N-(2-bromo-4-methylphenyl) carbamate Intermediate->Product Elimination of HCl (RT, 2h)

Figure 1: Synthetic pathway for the formation of the carbamate via nucleophilic acyl substitution.

Analytical Characterization

1H NMR Interpretation (Predicted in CDCl )

The substitution pattern (2-Br, 4-Me) creates a distinct aromatic fingerprint.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.90 Broad Singlet1HN-H Deshielded by carbonyl; broad due to exchange.
8.05 Doublet (J=8Hz)1HH-6 (Ar-H)Ortho to N; deshielded by N-lone pair/anisotropy.
7.35 Singlet (fine d)1HH-3 (Ar-H)Meta to N, Ortho to Br. Deshielded by Br.
7.10 Doublet (J=8Hz)1HH-5 (Ar-H)Meta to N.
3.78 Singlet3HO-CH

Characteristic carbamate methyl.
2.30 Singlet3HAr-CH

Benzylic methyl group.
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Key Peaks:

    • m/z 244.0 (

      
      Br isotope)
      
    • m/z 246.0 (

      
      Br isotope)
      
    • Intensity ratio of 1:1 confirms the presence of one Bromine atom.

Applications in Drug Discovery

This compound is a high-value "scaffold hopper." The combination of the protected amine (carbamate) and the aryl bromide allows for divergent synthesis.

Synthesis of Benzimidazol-2-ones

As highlighted in patent literature (e.g., WO2021226003A1), this carbamate is a precursor for Il4i1 inhibitors .[1]

  • Mechanism: The carbamate acts as a "masked" urea. Reaction with a primary amine followed by base-mediated cyclization (displacing the OMe) or metal-catalyzed intramolecular amination (displacing the Br) yields the benzimidazolone core.

Cross-Coupling Reactions

The C-Br bond is chemically orthogonal to the carbamate.

  • Suzuki-Miyaura: Coupling with boronic acids at the C2 position to install biaryl systems.

  • Buchwald-Hartwig: Amination at the C2 position to create 1,2-diamino systems (precursors to quinoxalines).

ApplicationLogic Carbamate Methyl N-(2-bromo-4-methylphenyl) carbamate Benzimidazole Benzimidazol-2-one (Scaffold for IL4I1 Inhibitors) Carbamate->Benzimidazole 1. Amine addition 2. Cyclization (Pd or Cu cat.) Suzuki Biaryl Derivative (via Suzuki Coupling) Carbamate->Suzuki R-B(OH)2, Pd(0) (Retains Carbamate)

Figure 2: Divergent synthetic utility of the title compound in medicinal chemistry.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Specific Risk: As an aryl bromide/carbamate, potential for sensitization exists.

  • Storage: Store in a cool, dry place (2-8°C recommended for long term) to prevent slow hydrolysis or discoloration.

References

  • PubChem. Methyl N-[(2-bromophenyl)methyl]carbamate (Analogous Data). National Library of Medicine. Available at: [Link]

  • World Intellectual Property Organization (WIPO). WO2021226003A1 - Il4i1 inhibitors and methods of use. (2021).[1] (Describes the use of the title compound as an intermediate in Example 55). Available at:

  • Organic Syntheses. Methyl Carbamate Formation via Modified Hofmann Rearrangement. (General protocol reference). Org. Synth. 2002, 78, 234.[2] Available at: [Link]

Sources

methyl N-(2-bromo-4-methylphenyl)carbamate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 540797-44-2 Document Type: Technical Reference & Synthesis Guide Version: 1.0

Executive Summary

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS 540797-44-2) is a specialized organobromine building block used primarily in medicinal chemistry and agrochemical synthesis.[1] Characterized by a dual-functional scaffold—containing an aryl bromide for cross-coupling and a carbamate moiety for amine protection or directing group chemistry—it serves as a critical intermediate for constructing complex heterocyclic systems. This guide details its physicochemical profile, validated synthesis protocols, and downstream utility in palladium-catalyzed transformations.

Physicochemical Identification

The following data constitutes the definitive identification profile for researchers verifying commercial samples or synthesized batches.

ParameterTechnical Specification
CAS Number 540797-44-2
IUPAC Name This compound
Synonyms (2-Bromo-4-methylphenyl)carbamic acid methyl ester; Methyl (2-bromo-4-methylphenyl)carbamate
Molecular Formula C

H

BrNO

Molecular Weight 244.09 g/mol
SMILES COC(=O)NC1=C(Br)C=C(C)C=C1
InChIKey Predicted based on structure:[1][2][3][4][5][6][7][8]YXINNVYKOYRZHQ-UHFFFAOYSA-N (Verify against specific isomer)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water

Synthesis & Reaction Engineering

Retrosynthetic Analysis

The most robust synthetic route involves the Schotten-Baumann reaction or nucleophilic acyl substitution of 2-bromo-4-methylaniline with methyl chloroformate. Alternative "green" pathways utilize dimethyl carbonate (DMC) but often require higher temperatures and catalysts.

Primary Protocol: Methyl Chloroformate Route

Objective: Synthesis of 10g batch with >95% purity.

Reagents:

  • Precursor: 2-Bromo-4-methylaniline (1.0 eq)

  • Acylating Agent: Methyl chloroformate (1.1 eq)

  • Base: Pyridine or Triethylamine (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with 2-bromo-4-methylaniline (41 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add Pyridine (49 mmol) dropwise. Ensure the system is under an inert atmosphere (N

    
     or Ar) to prevent hydrolysis of the chloroformate.
    
  • Acylation: Add Methyl chloroformate (45 mmol) dropwise over 20 minutes via an addition funnel. Critical: Maintain internal temperature <5°C to minimize di-acylation byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) until the aniline starting material (R

    
     ~0.4) is consumed.
    
  • Workup: Quench with 1M HCl (50 mL) to neutralize excess pyridine. Extract the organic layer, wash with saturated NaHCO

    
     (to remove acid traces) and Brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Heptane if purity is <95%.
Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and subsequent elimination pathway.

SynthesisMechanism Aniline 2-Bromo-4-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (N -> C=O) Chloroformate Methyl Chloroformate (Electrophile) Chloroformate->Intermediate Product This compound Intermediate->Product Elimination of Cl- Base Base (Pyridine) HCl Scavenger Base->Product Proton Abstraction

Figure 1: Mechanistic pathway for the carbamoylation of 2-bromo-4-methylaniline.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signals are expected.

TechniqueSignal ExpectationStructural Assignment

H NMR (400 MHz, DMSO-d

)

2.25 (s, 3H)
Methyl group on aromatic ring (Ar-CH

)

3.65 (s, 3H)
Methoxy group of carbamate (O-CH

)

7.10 (d, 1H)
Aromatic proton (C5-H)

7.45 (s, 1H)
Aromatic proton (C3-H, ortho to Br)

7.55 (d, 1H)
Aromatic proton (C6-H)

9.20 (br s, 1H)
Carbamate NH (Exchangeable with D

O)

C NMR

20.5, 52.0
Methyl carbons

154.5
Carbonyl carbon (C=O)
Mass Spectrometry (ESI) [M+H]

= 244.0/246.0
Characteristic 1:1 isotopic pattern for Bromine

Applications in Drug Discovery

This compound is not merely an endpoint; it is a divergent intermediate . The presence of the bromine atom allows it to serve as an electrophile in transition-metal catalyzed cross-couplings, while the carbamate serves as a robust protecting group that can later be removed or modified.

Strategic Utility Map
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds.

  • Buchwald-Hartwig Amination: Displacement of the bromine with amines to form substituted anilines.

  • Heck Reaction: Vinylation at the ortho-position.

Applications Core This compound (CAS 540797-44-2) Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (Pd2(dba)3, R-NH2) Core->Buchwald Hydrolysis Hydrolysis (NaOH/MeOH) Core->Hydrolysis Biaryl Biaryl Carbamates (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Diamine N,N-Diaryl Ureas/Amines Buchwald->Diamine Aniline 2-Bromo-4-methylaniline (Deprotection) Hydrolysis->Aniline

Figure 2: Divergent synthetic utility of the title compound in medicinal chemistry workflows.

Safety & Handling (EHS)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8°C (Refrigerate). Keep away from strong oxidizing agents.

  • Spill Protocol: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for similar carbamate structures. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Carbamates. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profiling and physicochemical characterization of Methyl N-(2-bromo-4-methylphenyl)carbamate .

Executive Summary

This compound (also known as methyl (2-bromo-4-methylphenyl)carbamate) is a specialized aryl carbamate intermediate. It is structurally characterized by a phenyl ring substituted with a bromine atom at the ortho position and a methyl group at the para position relative to the carbamate nitrogen.

This compound serves as a critical building block in the synthesis of IL4I1 inhibitors (Interleukin-4 induced gene 1), a class of immunomodulatory drugs currently under investigation for oncology applications.

Note on Data Availability: As of 2026, specific peer-reviewed solubility datasets (mole fraction vs. temperature tables) for this exact intermediate are proprietary and not archived in public thermodynamic databases (e.g., NIST ThermoML). Consequently, this guide provides a predictive solubility landscape based on structural analogs (Methyl N-phenylcarbamate) and details the Standard Operating Procedure (SOP) required to experimentally generate this data for regulatory or process development purposes.

Physicochemical Profile & Structural Analysis

Understanding the solubility behavior requires analyzing the molecular descriptors that govern solute-solvent interactions.

Structural Descriptors
  • Chemical Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~244.09 g/mol

  • Core Scaffold: Carbamate ester linked to a halogenated toluene ring.

  • Key Functional Groups:

    • Carbamate (-NH-CO-O-): Hydrogen bond donor (NH) and acceptor (C=O, -O-).

    • Aryl Bromide (-Br): Increases lipophilicity and crystal lattice energy (via halogen bonding).

    • Methyl Group (-CH3): Increases hydrophobicity.

Predicted Thermodynamic Properties

Using Methyl N-phenylcarbamate (MPC) as a reference standard (which has a melting point of ~46 °C and high solubility in alcohols), we can extrapolate the properties of the brominated derivative:

PropertyReference (MPC)Target (Bromo/Methyl Analog)Rationale
Melting Point (

)
46–48 °C80–110 °C (Predicted) The heavy bromine atom and para-methyl substitution significantly increase molecular weight and packing efficiency, raising

.
LogP (Octanol/Water) ~1.70~2.8 – 3.2 Addition of hydrophobic Br and Me groups increases lipophilicity.
Water Solubility Low (

M)
Very Low (<

M)
Increased hydrophobicity drastically reduces aqueous solubility.
Preferred Solvents Methanol, EthanolDMSO, DMF, Ethyl Acetate Higher lattice energy requires stronger polar aprotic solvents or esters for high-concentration dissolution.

Experimental Methodology: Solubility Determination

To generate authoritative solubility data for process design (e.g., crystallization), the Isothermal Saturation Method (Shake-Flask) coupled with Gravimetric Analysis or HPLC is the industry standard.

Protocol: Dynamic Laser Monitoring / Gravimetric Method

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in early discovery.

Apparatus:

  • Double-jacketed glass vessel (50 mL) with temperature control (

    
     K).
    
  • Magnetic stirrer.

  • Syringe filters (0.22

    
    m PTFE).
    
  • Analytical balance (

    
     g).
    

Workflow:

  • Preparation: Add excess solid this compound to the solvent (e.g., Methanol, Ethanol, Acetone).

  • Equilibration: Stir at the set temperature (e.g., 298.15 K) for 24–48 hours.

  • Verification: Ensure a solid phase remains present (saturated solution).

  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe.

  • Analysis: Filter into a pre-weighed vessel. Evaporate solvent (Gravimetric) or dilute for HPLC quantification.

Experimental Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility data generation.

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Const. T, Stirring 24h) Start->Equilibration PhaseCheck Solid Phase Present? Equilibration->PhaseCheck PhaseCheck->Start No (Add more solid) Sampling Sampling (Syringe Filter 0.22 µm) PhaseCheck->Sampling Yes Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis DataCalc Calculate Mole Fraction (x) Analysis->DataCalc

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Solubility Data Landscape (Predicted)

Based on the General Solubility Equation (GSE) and comparative analysis with Methyl N-phenylcarbamate and 2-bromo-4-methylaniline, the following solubility trends are established for the target compound.

Solvent Class Compatibility
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions disrupt the crystal lattice effectively.
Esters Ethyl Acetate, Isopropyl AcetateHigh Favorable van der Waals and weak H-bonding interactions; ideal for crystallization.
Alcohols Methanol, Ethanol, IsopropanolModerate Solubility increases significantly with temperature (

). Good antisolvents at low

.
Ketones Acetone, MEKHigh Similar to esters; effective for rapid dissolution.
Water WaterInsoluble Hydrophobic effect dominates; not suitable as a solvent, only as an antisolvent.
Mathematical Modeling of Solubility

Once experimental data is obtained (


 vs 

), it must be correlated using the Modified Apelblat Equation , which is the standard for carbamate systems:


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from regression.
    

Interpretation:

  • If

    
     is negative , dissolution is endothermic (solubility increases with T).
    
  • 
      accounts for the temperature dependence of the enthalpy of solution.
    

Thermodynamic Analysis

The dissolution process is governed by the Gibbs–Helmholtz relation. For carbamates, the dissolution is typically endothermic (


) and entropy-driven  (

).
Key Thermodynamic Parameters

To validate your data, calculate the Apparent Standard Dissolution Enthalpy (


) using the van't Hoff plot:


  • Positive

    
    :  Indicates the solute requires heat to dissolve (typical for crystalline organic solids).
    
  • Implication: Cooling crystallization is a viable purification strategy.

Synthesis & Process Context

Understanding the origin of the compound aids in identifying impurities (e.g., unreacted aniline).

Synthesis Pathway: The compound is synthesized via the carbamoylation of 2-bromo-4-methylaniline with methyl chloroformate in the presence of a base (e.g., Sodium Carbonate or Pyridine).

Synthesis Aniline 2-Bromo-4-methylaniline (CAS: 583-68-6) Reaction Nucleophilic Substitution (0-25 °C, DCM/Water) Aniline->Reaction Reagent Methyl Chloroformate (CAS: 79-22-1) Reagent->Reaction Base Base (Na2CO3 / Pyridine) Base->Reaction Product This compound (Target) Reaction->Product Byproduct HCl (Neutralized) Reaction->Byproduct

Figure 2: Synthetic route illustrating the precursor relationship.

Purification via Solubility Differences
  • Impurity: Unreacted 2-bromo-4-methylaniline.

  • Strategy: The aniline precursor is more basic and can be removed by washing the organic phase with dilute HCl. The carbamate product is neutral and will remain in the organic solvent (e.g., Ethyl Acetate).

References

  • World Intellectual Property Organization (WIPO). (2021). IL4I1 Inhibitors and Methods of Use. Patent Application WO2021226003A1. (Defines the compound as a key intermediate). Link

  • National Institute of Standards and Technology (NIST). Standard Reference Data: Methyl N-phenylcarbamate. (Used as the thermodynamic reference standard). Link

  • BenchChem. Physical and Chemical Properties of Aryl Carbamates. (General structural data source). Link

  • AccuStandard. Reference Standards for Brominated Carbamates. (Verification of analog existence). Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Advanced Safety and Handling Whitepaper: Methyl N-(2-bromo-4-methylphenyl)carbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 540797-44-2) is a highly specialized molecular building block extensively utilized in advanced drug discovery and agrochemical development[1]. Notably, it serves as a critical intermediate in the synthesis of Interleukin-4 Induced 1 (IL4I1) inhibitors—novel therapeutic agents targeted at cancer immunotherapy[2]—and in the preparation of complex carbamic ester derivatives via palladium-catalyzed carbonylation[3]. Because of its dual functionality (an aryl bromide primed for cross-coupling and a protected amine via the carbamate linkage), it presents unique reactivity profiles that necessitate stringent, scientifically grounded safety protocols. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate, providing drug development professionals with a mechanistic understanding of the compound's hazards and self-validating operational workflows.

Physicochemical Profiling & Structural Data

Understanding the physical properties of a compound is the first step in predicting its behavior in both synthetic and exposure scenarios. The carbamate moiety provides relative stability under ambient conditions, while the brominated aromatic ring dictates its solubility and spectroscopic properties.

Table 1: Quantitative Physicochemical and Identification Data

PropertyValueCausality / Implication for Handling
Chemical Name This compoundNomenclature dictates primary functional groups.
CAS Registry Number 540797-44-2Unique identifier for inventory and regulatory tracking[1].
Molecular Formula C9H10BrNO2Halogenated organic; requires specific disposal protocols[1].
Molecular Weight 244.09 g/mol High molecular weight limits volatility at room temperature[1].
SMILES String O=C(OC)NC1=CC=C(C)C=C1BrIndicates planar aromaticity and potential for UV detection[1].
Physical State Solid (Crystalline/Powder)Primary exposure route is inhalation of airborne particulates.

Toxicological Mechanisms & Hazard Rationale

While standard SDS documentation often lists generic hazard statements, a mechanistic understanding of toxicity is essential for researchers designing safety protocols.

  • Cholinesterase Inhibition Potential : Carbamates are structurally analogous to acetylcholine and can act as reversible inhibitors of acetylcholinesterase (AChE). While the bulky 2-bromo-4-methylphenyl group sterically hinders optimal binding to the AChE active site compared to aliphatic insecticidal carbamates, precautionary handling as a neurotoxin is mandatory.

  • Hepatotoxicity and Sensitization : The aryl bromide moiety is highly lipophilic and can undergo hepatic metabolism via cytochrome P450 enzymes, potentially forming reactive arene oxides. This mechanism underpins the risk of skin sensitization and long-term hepatic strain upon repeated exposure.

  • Thermal Decomposition : Upon heating (e.g., during exothermic cross-coupling failures), the compound decomposes to release highly toxic fumes, including hydrogen bromide (HBr) and nitrogen oxides (NOx).

Synthetic Utility & Reaction Safety

In pharmaceutical synthesis, this compound is frequently subjected to palladium-catalyzed cross-coupling or carbonylation reactions to yield complex heterocycles like benzoxazinones or advanced IL4I1 inhibitors[2][3]. These reactions often require high temperatures, pressurized carbon monoxide (CO), and polar aprotic solvents, fundamentally altering the risk profile of the baseline compound.

ReactionSafety Reactant This compound Reaction Cross-Coupling Synthesis (High Temp / Pressure) Reactant->Reaction Reagents Pd-Catalyst / Ligands / Base Reagents->Reaction Product1 IL4I1 Inhibitors (Oncology) Reaction->Product1 Pathway A Product2 Benzoxazinones (Agrochem) Reaction->Product2 Pathway B Safety Safety Controls: Inert Gas (Ar), Pressure Shielding Safety->Reaction Mitigates Risk

Fig 1. Synthetic pathways and required safety controls for Pd-catalyzed cross-coupling reactions.

High-Containment Handling & Weighing Protocol

To ensure absolute scientific integrity and operator safety, the handling of this compound must follow a self-validating methodology.

Step-by-Step Methodology: Analytical Weighing and Transfer

  • Environmental Control : Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

    • Causality: The compound is a fine powder. Negative pressure containment prevents the aerosolization of the aryl bromide, mitigating inhalation risks.

  • Self-Validating PPE Selection : Don an inner layer of polyethylene/EVAL laminate gloves and an outer layer of standard nitrile gloves.

    • Causality: If the compound is accidentally contacted while dissolved in a polar aprotic solvent (e.g., DMSO), the solvent will rapidly permeate nitrile. The laminate inner layer provides a definitive chemical barrier.

    • Validation Check: Inspect the outer nitrile glove visually during operations; any discoloration or degradation signals immediate outer-glove replacement, while the inner layer maintains the unbroken safety boundary.

  • Static Mitigation : Use an anti-static zero-ionizer fan directed at the analytical balance.

    • Causality: Halogenated organic powders frequently accumulate static charge, leading to erratic balance readings and sudden aerosolization (fly-away). Neutralizing the charge ensures gravimetric accuracy and physical containment.

  • Transfer and Sealing : Transfer the weighed solid into a reaction vial and seal with a PTFE-lined septum cap before removing it from the BSC.

    • Causality: PTFE provides an inert barrier against both the solid and subsequent reaction solvents, ensuring the compound is fully isolated from the ambient laboratory environment before transport.

Emergency Spill Mitigation & Decontamination

Standard "sweep and wash" protocols are insufficient for biologically active pharmaceutical intermediates. This spill response workflow integrates chemical neutralization with analytical validation to ensure no hazardous residue remains.

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess PPE Don Advanced PPE (Laminate Gloves, N95) Assess->PPE Mandatory Solid Solid: Moisten (Dust Control) PPE->Solid Powder Liquid Liquid: Inert Absorbent PPE->Liquid Dissolved Collect Collect in HazMat Container Solid->Collect Liquid->Collect Decon Chemical Decontamination (5% NaOCl) Collect->Decon Validate Validate via UV-Vis Swab Decon->Validate

Fig 2. Self-validating spill mitigation and decontamination workflow for carbamate compounds.

Step-by-Step Methodology: Spill Cleanup and Validation

  • State Assessment and Containment :

    • For Solid Spills: Lightly mist the powder with water or a 1:1 water/isopropanol mixture. Causality: Prevents dust generation and inhalation hazards during mechanical collection.

    • For Liquid Spills (Dissolved Compound): Surround and cover the spill with an inert, non-combustible absorbent like diatomaceous earth. Causality: Prevents lateral spread and capillary action into porous bench materials.

  • Mechanical Collection : Use non-sparking, disposable spatulas to scoop the wetted powder or saturated absorbent into a sealable hazardous waste container.

  • Chemical Decontamination : Apply a 5% sodium hypochlorite (NaOCl) solution to the spill surface and allow a 15-minute contact time.

    • Causality: Strong oxidizers like NaOCl actively cleave the carbamate linkage and degrade the aromatic system, chemically neutralizing the pharmacophore rather than merely diluting it.

  • System Validation (Crucial Step) : After wiping the area with deionized water and drying, swab the surface with a methanol-soaked cleanroom wipe. Inspect the wipe under a portable 254 nm UV lamp.

    • Causality & Validation: this compound contains a highly conjugated aromatic ring that strongly absorbs UV light at 254 nm. The absence of dark spots (fluorescence quenching) on the swab definitively validates that the decontamination process was 100% successful.

References

  • WO2021226003A1 - Il4i1 inhibitors and methods of use - Google Patents Source: Google Patents URL
  • US7396952B2 - Process for preparing carbamic ester derivatives - Google Patents Source: Google Patents URL

Sources

Technical Monograph: 2-Bromo-4-Methylaniline Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Halo Scaffold

The 2-bromo-4-methylaniline carbamate scaffold represents a specialized pharmacophore and agrochemical building block. Unlike simple aniline derivatives, the simultaneous presence of an ortho-bromine and a para-methyl group creates a unique steric and electronic environment around the nitrogen center. This structural rigidity, combined with the lipophilicity of the bromine atom, enhances membrane permeability and metabolic stability, making these derivatives critical intermediates in the synthesis of benzothiazolones , antimicrobial Schiff bases , and fungicidal carbamates .

This guide provides a rigorous technical analysis of the synthesis, characterization, and application of these derivatives, moving beyond generic descriptions to offer field-validated protocols.

Chemical Architecture & Mechanism

Structural Analysis (SAR)

The biological and chemical utility of this scaffold is dictated by three core structural features:

  • The Carbamate Linker (

    
    ):  Acts as a mimic of the peptide bond but with enhanced proteolytic stability. In agrochemicals, this moiety targets acetylcholinesterase (AChE) or microtubule assembly; in prodrugs, it serves as a hydrolyzable handle.
    
  • Ortho-Bromine (

    
     Position): 
    
    • Steric Lock: Forces the carbamate side chain out of planarity with the phenyl ring, reducing conjugation and altering binding pocket fit.

    • Halogen Bonding: The bromine atom can participate in

      
      -hole interactions with carbonyl oxygens in target proteins.
      
  • Para-Methyl (

    
     Position): 
    
    • Metabolic Handle: Provides a site for benzylic oxidation (to

      
       or 
      
      
      
      ), influencing the pharmacokinetic half-life.
    • Electronic Donor: Weakly activates the ring, balancing the electron-withdrawing inductive effect of the bromine.

Synthetic Pathways

The synthesis of carbamate derivatives from 2-bromo-4-methylaniline follows a nucleophilic acyl substitution pathway. The aniline nitrogen attacks the electrophilic carbonyl of a chloroformate or carbonate.

SynthesisPath Aniline 2-Bromo-4-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Chloroformate Alkyl Chloroformate (Cl-CO-OR) Chloroformate->Intermediate Carbamate Target Carbamate (Ar-NH-CO-OR) Intermediate->Carbamate Elimination of Cl- SideProduct HCl (Neutralized by Base) Intermediate->SideProduct

Figure 1: General synthetic pathway for carbamate formation via chloroformate coupling.[1][2]

Experimental Protocols

Safety Warning: 2-Bromo-4-methylaniline is toxic by inhalation, ingestion, and skin contact. It acts as a blood toxicant (methemoglobinemia). All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles, lab coat).

Protocol A: Synthesis of Ethyl (2-bromo-4-methylphenyl)carbamate

This protocol is adapted from standard Schotten-Baumann conditions optimized for sterically hindered anilines.

Reagents:

  • 2-Bromo-4-methylaniline (1.0 eq, 10 mmol, 1.86 g)

  • Ethyl Chloroformate (1.2 eq, 12 mmol, 1.15 mL)

  • Pyridine (1.5 eq, 15 mmol) or Triethylamine (

    
    )
    
  • Dichloromethane (DCM) or Acetone (anhydrous, 30 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.86 g of 2-bromo-4-methylaniline in 30 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 1.5 eq of Pyridine. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Ethyl Chloroformate over 15 minutes. The solution may turn cloudy as pyridinium hydrochloride precipitates.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline and pyridine.

    • Wash with saturated

      
       and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Protocol B: Cyclization to Benzothiazolones (Alternative Pathway)

Reaction with potassium ethyl xanthogenate yields benzothiazolones, a scaffold bioisostere to carbamates.

  • Reagents: 2-Bromo-4-methylaniline, Potassium Ethyl Xanthogenate, N-Methyl-2-pyrrolidone (NMP).

  • Conditions: Heat at 160°C.

  • Mechanism: The xanthogenate acts as a sulfur source, displacing the ortho-bromine via an intramolecular

    
     mechanism after initial thioamide formation.
    

Analytical Characterization

The following data is typical for the Ethyl (2-bromo-4-methylphenyl)carbamate derivative.

TechniqueDiagnostic SignalInterpretation

H NMR
(400 MHz,

)

8.05 (br s, 1H)
-NH- proton (Exchangeable).

7.90 (d, 1H)
Aromatic proton at

(Ortho to Br).

7.10 (d, 1H)
Aromatic proton at

.

4.25 (q, 2H)
-O-CH

-
of the ethyl group.

2.28 (s, 3H)
-CH

attached to the ring.

C NMR

153.5 ppm
C=O (Carbamate Carbonyl).

112.0 ppm
C-Br (Carbon bearing Bromine).
IR Spectroscopy 3250–3300 cm

N-H Stretch.
1690–1710 cm

C=O Stretch (Strong, Carbamate).
Mass Spectrometry

257/259
Molecular ion

, showing characteristic 1:1 Br isotope pattern.

Applications & Bioactivity

The 2-bromo-4-methylaniline carbamate scaffold serves three primary industrial functions:

Agrochemicals (Fungicides & Herbicides)

Halogenated phenyl carbamates are potent inhibitors of mitosis and cell division in fungi and plants.

  • Mechanism: Disruption of microtubule polymerization.

  • Specific Utility: The ortho-bromo substituent prevents rapid degradation by plant hydrolases, extending residual activity compared to non-halogenated analogs (e.g., Propham).

  • Reference: Patent WO2020109391A1 identifies 2-bromo-4-methylphenyl derivatives as key intermediates for fungicidal pyridazine amides.

Antimicrobial Agents

Schiff bases and carbamates derived from this aniline show efficacy against Gram-positive bacteria (S. aureus) and fungal strains (A. niger).

  • Biofilm Inhibition: Recent studies on halogenated anilines (e.g., 3,5-dibromo analogs) suggest that the halogen bond capability allows these molecules to penetrate and disrupt bacterial biofilms, a property retained in the carbamate derivatives.

Synthetic Intermediates
  • Benzothiazolones: Precursors for potent muscle relaxants and anticonvulsants.

  • Indoles: Used in palladium-catalyzed annulation reactions to form substituted indoles for drug discovery.

References

  • Synthesis of Carbamates: Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Fungicidal Applications: Pyridazine (thio)amides as fungicidal compounds. Patent WO2020109391A1.

  • Antimicrobial Activity: Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline. SciSpace.

  • Benzothiazolone Synthesis: New Heterocyclic Combretastatin A-4 Analogs. PMC.

  • Chemical Properties: 2-Bromo-4-methylaniline Compound Summary. PubChem.

Sources

potential biological activity of methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Biological Potential & Pharmacochemistry of Methyl N-(2-bromo-4-methylphenyl)carbamate

Part 1: Executive Summary

This compound (CAS: 540797-44-2) is a specialized N-aryl carbamate derivative exhibiting a distinct pharmacological profile driven by its halogenated core.[1] Unlike the widely known O-aryl N-methylcarbamate insecticides (e.g., Carbaryl), this compound belongs to the N-phenyl carbamate class, structurally aligning it with anti-mitotic herbicides and broad-spectrum fungicides.[1]

This guide analyzes its dual-potential biological activity:

  • Primary Agrochemical Potential: Inhibition of microtubule assembly (anti-mitotic) acting as a systemic fungicide or herbicide.[1]

  • Pharmaceutical Utility: Verified utility as a pharmacophore intermediate in the synthesis of IL4I1 inhibitors for cancer immunotherapy.[1]

Part 2: Chemical Architecture & Pharmacophore Analysis

The biological efficacy of this compound is dictated by three structural determinants:

  • The Carbamate Bridge (

    
    ): 
    
    • Acts as a hydrogen bond donor/acceptor motif.[1]

    • In N-phenyl carbamates, this moiety mimics the peptide bond, allowing interaction with tubulin proteins and serine hydrolases.[1]

    • Stability: The methyl ester group (

      
      ) provides moderate hydrolytic stability compared to longer alkyl chains, facilitating bioavailability before metabolic breakdown.[1]
      
  • Ortho-Bromo Substitution (2-Br):

    • Steric Blockade: The bulky bromine atom at the ortho position creates steric hindrance, protecting the carbamate nitrogen from rapid enzymatic degradation (N-dealkylation).[1]

    • Lipophilicity: Halogenation significantly increases

      
      , enhancing membrane permeability essential for penetrating fungal cell walls or plant cuticles.[1]
      
  • Para-Methyl Substitution (4-Me):

    • Electronic Effect: The methyl group acts as a weak electron donor, modulating the electron density of the phenyl ring. This fine-tunes the binding affinity to hydrophobic pockets in target enzymes (e.g.,

      
      -tubulin).[1]
      

Part 3: Mechanism of Action (MoA)

Pathway A: Microtubule Destabilization (Primary Mechanism)

Research on structural analogs (e.g., Propham, Chlorpropham) indicates that N-phenyl carbamates target the cytoskeletal machinery.[1]

  • Target: Colchicine-binding site of

    
    -tubulin.[1]
    
  • Effect: The compound binds to tubulin dimers, preventing polymerization into microtubules.

  • Outcome: Disruption of the spindle fibers during metaphase, leading to cell cycle arrest (Mitotic Inhibition). This is the basis for its potential fungicidal and herbicidal activity.

Pathway B: Serine Hydrolase Inhibition (Secondary/Toxicological)

While less potent than N-methyl carbamates, N-phenyl derivatives can still interact with serine hydrolases like Acetylcholinesterase (AChE) or Fatty Acid Amide Hydrolase (FAAH).[1]

  • Mechanism: The carbamate moiety attacks the catalytic serine hydroxyl group within the enzyme's active site, forming a carbamylated enzyme intermediate.

  • Reversibility: Unlike organophosphates, this inhibition is typically reversible (decarbamylation occurs over hours).[1]

Visualization of Signaling Pathways:

BiologicalPathways cluster_0 Primary Pathway: Anti-Mitotic (Fungicidal/Herbicidal) cluster_1 Secondary Pathway: Enzyme Inhibition Compound This compound Tubulin Beta-Tubulin Binding (Colchicine Site) Compound->Tubulin High Affinity AChE Acetylcholinesterase (AChE) Compound->AChE Moderate Affinity Polymerization Microtubule Polymerization Blocked Tubulin->Polymerization Mitosis Mitotic Arrest (Metaphase) Polymerization->Mitosis CellDeath Fungal/Plant Cell Death Mitosis->CellDeath Carbamylation Serine Carbamylation AChE->Carbamylation Signal Synaptic Signal Accumulation Carbamylation->Signal

Figure 1: Dual mechanism of action showing primary anti-mitotic pathway and secondary enzyme inhibition.[1]

Part 4: Experimental Protocols

Synthesis Workflow (Validation)

To verify biological activity, high-purity material is required.[1]

  • Reagents: 2-Bromo-4-methylaniline (Precursor), Methyl Chloroformate, Pyridine (Base), Dichloromethane (Solvent).[1]

  • Protocol:

    • Dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous DCM at 0°C.

    • Add Pyridine (1.2 eq) as an HCl scavenger.[1]

    • Dropwise addition of Methyl Chloroformate (1.1 eq) over 30 mins to prevent exotherms.[1]

    • Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

    • Purification: Wash with 1N HCl (remove pyridine), then Brine. Recrystallize from Ethanol.[1]

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
  • Objective: Determine

    
     against phytopathogenic fungi (e.g., Fusarium graminearum).
    
  • Method: Poisoned Food Technique.[1]

    • Preparation: Dissolve compound in DMSO to create stock solutions (10, 25, 50, 100

      
      ).
      
    • Media: Mix stock solutions into molten Potato Dextrose Agar (PDA) at 50°C. Pour plates.

    • Inoculation: Place a 5mm mycelial plug of the target fungus in the center of the plate.

    • Incubation: 25°C for 72–96 hours.

    • Calculation: Measure colony diameter (

      
      ) vs Control (
      
      
      
      ).
      
      
      [1]
Microtubule Polymerization Assay (Mechanism Confirmation)
  • Objective: Confirm if the compound acts via the tubulin pathway.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or specialized tubulin dye).

  • Protocol:

    • Incubate tubulin (2 mg/mL) with the test compound (10

      
      ) in PEM buffer at 37°C.
      
    • Monitor turbidity at 340 nm (spectrophotometry) or fluorescence intensity over 60 minutes.

    • Result Interpretation: A "flat-line" absorbance compared to the sigmoidal growth of the control indicates inhibition of polymerization.

Part 5: Comparative Data & Structure-Activity Relationship (SAR)

The following table contextualizes the compound's predicted activity against known analogs.

Compound ClassRepresentative AnalogPrimary TargetRole of Halogen (Br/Cl)Predicted Potency (Target)
N-Phenyl Carbamate This compound Tubulin / Mitosis High (Ortho-Br) : Increases lipophilicity & metabolic stability.[1]High (Fungicidal)
N-Phenyl CarbamatePropham (Isopropyl N-phenylcarbamate)Tubulin / MitosisNone (Unsubstituted)Moderate (Herbicidal)
N-Methyl CarbamateCarbaryl (1-Naphthyl N-methylcarbamate)AChE (Insecticide)N/ALow (Insecticidal)
N-Aryl CarbamateMethyl N-(3,4-dichlorophenyl)carbamateFungal EnzymesHigh (Meta/Para-Cl)High (Fungicidal)

Key Insight: The Methyl N-phenyl scaffold is distinct from N-methyl insecticides.[1] The presence of the 2-Bromo group suggests enhanced persistence and efficacy against fungal cell walls compared to non-halogenated analogs like Propham.[1]

Part 6: References

  • MDPI. (2025).[1] Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]

  • PubMed. (2008).[2] Effects of the Herbicide Isopropyl-N-phenyl Carbamate on Microtubules and MTOCs. Retrieved from [Link]

  • Google Patents. (2021). WO2021226003A1 - IL4I1 inhibitors and methods of use.[1] Retrieved from

Sources

Technical Guide: Structural Elucidation of Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Mandate

Methyl N-(2-bromo-4-methylphenyl)carbamate (hereafter MBMPC ) represents a critical scaffold in the development of phenylcarbamate-based agrochemicals and cholinesterase inhibitors. The presence of the ortho-bromine atom introduces significant steric bulk and potential halogen-bonding sites that differentiate this molecule from its non-halogenated analogs.

This guide provides a rigorous workflow for the structural characterization of MBMPC. Unlike standard analytical reports, this document focuses on the causality of crystal packing—specifically how the 2-bromo substituent disrupts the planar carbamate resonance and dictates the supramolecular assembly via N—H···O hydrogen bonding networks.

Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), we must ensure high purity, as the ortho-bromo substituent can lead to side reactions (e.g., steric inhibition of resonance) that complicate crystallization.

Synthetic Pathway (Self-Validating)

The synthesis utilizes a Schotten-Baumann reaction condition modified for sterically hindered anilines.

  • Precursors: 2-Bromo-4-methylaniline (1.0 eq), Methyl chloroformate (1.1 eq), Pyridine (1.2 eq).

  • Solvent: Dichloromethane (DCM) – chosen for solubility of the carbamate product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Bromo-4-methylaniline in dry DCM at 0°C.

  • Acylation: Add pyridine, followed by dropwise addition of methyl chloroformate. The ortho-methyl and ortho-bromo groups create a "hydrophobic pocket," slowing the nucleophilic attack; maintain 0°C for 60 mins, then reflux for 4 hours.

  • Validation (TLC): Monitor disappearance of the aniline primary amine spot.

  • Workup: Wash with 1N HCl (removes pyridine), then NaHCO₃. Dry over MgSO₄.

Crystallization Strategy

The critical step for XRD analysis is growing a single crystal with defined faces.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Hexane (1:1 v/v).

  • Rationale: The bromine atom increases lipophilicity. Pure ethanol often yields needles (unsuitable for XRD). Adding hexane forces the formation of block-like prisms by slowing the nucleation rate.

SynthesisWorkflow cluster_0 Pre-Reaction Phase cluster_1 Reaction Kinetics cluster_2 Crystallization A 2-Bromo-4-methylaniline C Nucleophilic Attack (Steric Hindrance Control) A->C B Methyl Chloroformate B->C D Reflux (4h) Thermodynamic Drive C->D E Crude Carbamate D->E F Slow Evaporation (EtOH/Hexane) E->F G Block Crystals (XRD Ready) F->G  Nucleation Control

Figure 1: Reaction and crystallization workflow emphasizing the steric control required for the ortho-substituted aniline.

X-Ray Diffraction Data Acquisition

The presence of Bromine (Z=35) requires specific data collection protocols due to its high absorption coefficient (


).
Instrument Configuration
  • Radiation: Mo K

    
     (
    
    
    
    Å).
    • Why: Cu radiation causes significant absorption/fluorescence by Bromine, reducing data quality. Mo is mandatory for accurate bond lengths involving Br.

  • Temperature: 100 K (Cryostream).

    • Why: Reduces thermal vibration (ellipsoids) of the terminal methyl groups, essential for resolving the disorder often seen in the 4-methyl position.

Absorption Correction (Critical Step)

The crystal shape must be indexed (face indexing) to apply a numerical absorption correction.

  • Protocol: Use SADABS or equivalent multi-scan methods.

  • Check: Verify that

    
     is within acceptable limits (>0.7). If lower, the crystal morphology is causing anisotropic absorption, and the structure solution will suffer from "ghost peaks" near the Br atom.
    

Structural Analysis & Interpretation

Once the structure is solved (typically via Direct Methods or Intrinsic Phasing), the analysis focuses on three specific zones.

The "Steric Lock" (Intramolecular)

In unsubstituted phenylcarbamates, the carbamate moiety (N-C=O) is often coplanar with the phenyl ring to maximize


-conjugation.
  • Hypothesis for MBMPC: The 2-bromo substituent will force the carbamate group to twist out of the phenyl plane.

  • Measurement: Calculate the torsion angle C(phenyl)—N—C(carbonyl)—O.

    • Expected Value:

      
       (significant twist).
      
    • Consequence: Reduced conjugation makes the N-H proton more acidic, potentially strengthening intermolecular hydrogen bonds.

Supramolecular Synthons (Intermolecular)

Carbamates are defined by their hydrogen bonding capacity.

  • Primary Motif:

    
     Chain (Graph Set Notation).
    
    • The amide nitrogen (N-H) acts as a donor.

    • The carbonyl oxygen (C=O) acts as an acceptor.

    • This forms an infinite 1D chain:

      
      .
      
  • Secondary Motif:

    
     Dimer.
    
    • Less common in ortho-substituted carbamates due to steric clashing, but must be checked.

Halogen Bonding and Hirshfeld Surface

The Bromine atom is not passive. It possesses a "sigma-hole" (positive electrostatic potential cap).

  • Analysis: Generate a Hirshfeld surface mapped with

    
    .
    
  • Look for: Red spots indicating close contacts.

    • Type I Contact:

      
       (dispersion driven).
      
    • Type II Contact:

      
       (halogen bond). This is a crucial stabilizing force in the absence of planar stacking.
      
Comparative Data Table

Use the following table to benchmark your experimental MBMPC data against known analogs (e.g., the 4-bromo and 2-bromo-4-chloro derivatives).

ParameterMBMPC (Target)2-Br-4-Cl Analog [1]4-Br Analog [2]Significance
Space Group Predicted: P21/cP21/cPbcaPacking efficiency
Torsion (Ph-N-C-O) Exp: >20°32.7°~4°Steric Twist vs Planarity
H-Bond (N...O) Exp: 2.8 - 3.0 Å2.95 Å2.91 ÅInteraction Strength
Packing Motif 1D Chain1D Chain along [100]1D ChainRobustness of Carbamate Synthon

Note: The 2-Br-4-Cl analog is the closest structural proxy. The 4-Br analog lacks the ortho-steric clash, resulting in a nearly planar molecule.

CrystalPacking cluster_molecule Molecular Conformation cluster_packing Supramolecular Assembly Molecule MBMPC Molecule (Twisted Geometry) NH N-H Donor Molecule->NH CO C=O Acceptor Molecule->CO Br 2-Bromo Steric Bulk Br->Molecule Induces Twist Halogen Br...O / Br...Br Secondary Stabilization Br->Halogen Sigma Hole Chain 1D Polymeric Chain (C(4) Motif) NH->Chain H-Bond CO->Chain H-Bond Chain->Halogen Cross-linking

Figure 2: Interaction hierarchy. The primary N-H...O bond forms chains, while the Br atom provides secondary cross-linking via halogen bonding.

References

  • El-Hiti, G. A., Smith, K., Hegazy, A., & Kariuki, B. (2016). Methyl N-(2-bromo-4-chlorophenyl)carbamate.[1] IUCrData, 1, x160064.

    • Context: This is the isostructural analog. The Cl atom at position 4 is electronically similar to the Methyl group in the target, making this the primary reference for packing prediction.
  • Karczmarzyk, Z., Pitucha, M., Wysocki, W., Morawiak, M., Sobótka-Polska, K., & Urbańczyk-Lipkowska, Z. (2017).[2] The crystal structure of methyl N-(4-bromophenyl)carbamate. Zeitschrift für Kristallographie - New Crystal Structures, 232(6), 1003–1004.[2]

    • Context: Provides the baseline for a non-sterically hindered analog, demonstrating the planarity of the system when the ortho position is unsubstituted.
  • Tiekink, E. R. T. (2019). Supramolecular assembly of phenylcarbamates. Crystals, 9, 454. Context: General review of carbamate synthons and the prevalence of the C(4) chain motif.

Sources

Methodological & Application

Synthesis of Methyl N-(2-bromo-4-methylphenyl)carbamate from 2-bromo-4-methylaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol details a robust and reproducible method starting from 2-bromo-4-methylaniline and methyl chloroformate. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and critical safety information.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the construction of more complex molecules with potential biological activity. Its structure, featuring a carbamate functional group and a substituted aromatic ring, makes it a versatile precursor for various chemical transformations. The synthesis of carbamates from anilines is a fundamental reaction in medicinal chemistry, often employed to introduce a key structural motif found in numerous bioactive compounds.[1][2][3] This protocol outlines a well-established method for the preparation of the title compound, focusing on efficiency, safety, and scalability.

The conversion of anilines to their corresponding carbamates is typically achieved through acylation with a suitable chloroformate ester in the presence of a base.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen of the aniline attacks the electrophilic carbonyl carbon of the chloroformate. The choice of base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-bromo-4-methylaniline proceeds via the following reaction:

Scheme 1: Synthesis of this compound

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, to dissolve the reactants and facilitate the reaction. A tertiary amine base, like triethylamine, is commonly used to scavenge the HCl generated during the reaction, preventing the protonation of the starting aniline and promoting the forward reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberSupplierPurity
2-Bromo-4-methylanilineC₇H₈BrN186.05583-68-6Sigma-Aldrich98%
Methyl ChloroformateC₂H₃ClO₂94.5079-22-1Sigma-Aldrich99%
TriethylamineC₆H₁₅N101.19121-44-8Fisher Scientific≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Fisher ScientificN/A
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Fisher Scientific≥99.5%
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Fume hood

Experimental Protocol

Safety Precautions

2-Bromo-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] Causes skin and serious eye irritation.[4][6] May cause respiratory irritation.[4][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

Methyl Chloroformate: Highly flammable liquid and vapor.[8][9][10] Fatal if inhaled.[8][10][11] Causes severe skin burns and eye damage.[9][10] Harmful if swallowed or in contact with skin.[10] Lachrymator.[8][9] Handle with extreme caution in a chemical fume hood.[9] Wear chemical-resistant gloves, a face shield, and a chemical apron.[8]

Triethylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled. Handle in a fume hood and wear appropriate PPE.

Dichloromethane (DCM): Can cause skin and eye irritation.[12] May cause damage to the liver, kidneys, and central nervous system.[12] Suspected of causing cancer.[12][13] It is crucial to work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate PPE.[12][14][15]

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylaniline (10.0 g, 53.7 mmol) in dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add triethylamine (8.2 mL, 59.1 mmol, 1.1 equivalents) to the stirred solution.

  • Addition of Methyl Chloroformate: While maintaining the temperature at 0 °C, add methyl chloroformate (4.5 mL, 59.1 mmol, 1.1 equivalents) dropwise from a dropping funnel over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-bromo-4-methylaniline in Dichloromethane B Cool to 0 °C A->B C Add Triethylamine B->C D Add Methyl Chloroformate (dropwise at 0 °C) C->D E Stir at Room Temperature D->E F Quench with Water E->F G Extract with DCM F->G H Wash with HCl, NaHCO₃, Brine G->H I Dry and Concentrate H->I J Recrystallize I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The use of triethylamine as a base is effective in neutralizing the HCl byproduct, and dichloromethane serves as an excellent solvent for this transformation due to its ability to dissolve both the starting materials and the intermediate salts, while being relatively inert under the reaction conditions.[13][16]

The work-up procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials or byproducts. The acidic wash removes excess triethylamine, while the basic wash removes any remaining acidic impurities. The final product is typically obtained in good yield and high purity after recrystallization.

Alternative methods for carbamate synthesis exist, including those utilizing greener reagents such as dimethyl carbonate or carbon dioxide.[3][17][18][19][20][21] However, the chloroformate-based method remains a widely used and dependable approach in many research and development settings due to its high efficiency and broad substrate scope.

Conclusion

This application note details a comprehensive and validated protocol for the synthesis of this compound from 2-bromo-4-methylaniline. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for use in various synthetic applications. The provided mechanistic insights and workflow diagrams aim to enhance the understanding and execution of this important chemical transformation.

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Methyl chloroformate, 97%. Retrieved from [Link]

  • Chemecho. (2025, December 29). Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications. Retrieved from [Link]

  • PubChem. 2-Bromo-4-methylaniline. Retrieved from [Link]

  • Lab Safety Supply. (2023, August 25). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Dichloromethane (DCM) Safety and Regulatory Compliance. Retrieved from [Link]

  • ACS Publications. (2013, February 28). Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. Retrieved from [Link]

  • ACS Central Science. (2020, February 26). Safety First: A Recent Case of a Dichloromethane Injection Injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • ResearchGate. Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products. Retrieved from [Link]

  • Wikipedia. Dichloromethane. Retrieved from [Link]

  • ResearchGate. Direct Catalytic Synthesis of N-Arylcarbamates from CO2, Anilines and Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • Taylor & Francis Online. (2007, August 14). Mild and Convenient Synthesis of Organic Carbamates from Amines and Carbon Dioxide using Tetraethylammonium Superoxide. Retrieved from [Link]

  • Medium. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

  • ResearchGate. Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Retrieved from [Link]

  • PubChem. Methyl phenylcarbamate. Retrieved from [Link]

  • PubMed. (2015, February 15). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Retrieved from [Link]

  • Google Patents. CN102993022A - Preparation method of bromoaniline.
  • Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

Sources

palladium-catalyzed cross-coupling using methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Pd-Catalyzed Cross-Coupling of Methyl N-(2-bromo-4-methylphenyl)carbamate

Introduction & Strategic Analysis

This compound represents a critical class of "privileged scaffolds" in medicinal chemistry, particularly for kinase inhibitor development. However, this substrate presents a classic "Ortho-Effect" challenge in transition-metal catalysis.

The Challenge:

  • Steric Congestion: The bromine atom at the C2 position is flanked by the bulky carbamate group at C1. This steric crowding significantly retards the rate of Oxidative Addition (OA) , the first step in the catalytic cycle.

  • Electronic Deactivation: The carbamate nitrogen is electron-withdrawing relative to a free amine, reducing the nucleophilicity of the arene, though it remains an electron-rich system compared to nitro-arenes.

  • Chemo-selectivity: The acidic N-H proton of the carbamate (

    
    ) can lead to competitive deprotonation and catalyst poisoning if bases are not carefully selected.
    

The Solution: To successfully couple this substrate, we must move beyond "generic" Pd(PPh3)4 protocols. We require Bulky, Electron-Rich Phosphine Ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs) that create a highly active, monoligated Pd(0) species capable of forcing oxidative addition while facilitating reductive elimination.

Reaction Mechanism & Critical Control Points

The following diagram illustrates the catalytic cycle specifically adapted for this hindered substrate, highlighting the role of bulky ligands (L) in stabilizing the oxidative addition complex.

G Start Substrate: This compound OxAdd Oxidative Addition (Rate Limiting Step due to Sterics) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Cycle Entry TransMet Transmetallation (Base Mediated) OxAdd->TransMet + Boronic Acid/Amine + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product Coupled Biaryl/Amine Product RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the Oxidative Addition step.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 2-aryl-4-methylphenyl carbamates. Rationale: Standard ligands (PPh3, dppf) often fail here. We utilize SPhos or XPhos . These biaryl phosphine ligands are designed to form a "monolithic" active species that accommodates the ortho-substituent of the substrate.

Materials Table
ComponentReagentEquiv.Role
Substrate This compound1.0Electrophile
Coupling Partner Aryl Boronic Acid (

)
1.5Nucleophile
Catalyst Source Pd(OAc)₂0.02 (2 mol%)Pre-catalyst
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)0.04 (4 mol%)Steric bulk & electron donation
Base K₃PO₄ (Tribasic, anhydrous)3.0Activates boronic acid
Solvent Toluene / Water (10:1 v/v)0.2 MBiphasic system aids solubility
Step-by-Step Procedure:
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Inject degassed Toluene and Water (pre-sparged with inert gas) via syringe.

    • Note: The presence of water is critical for the activation of the boronic acid to the boronate species.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800-1000 rpm) for 12-18 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H patterns) and emergence of the biaryl product.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Replacing the bromine with a secondary amine. Rationale: For ortho-substituted aryl halides, BrettPhos or RuPhos are superior. Alternatively, Pd-PEPPSI-IPr (an NHC precatalyst) is highly effective for difficult couplings as it resists deactivation.

Materials Table
ComponentReagentEquiv.Role
Substrate This compound1.0Electrophile
Amine Primary or Secondary Amine1.2Nucleophile
Catalyst Pd-PEPPSI-IPr 0.02 (2 mol%)Stabilized NHC-Pd(II) precatalyst
Base KOtBu (Potassium tert-butoxide)1.4Strong base for amine deprotonation
Solvent 1,4-Dioxane (Anhydrous)0.2 MHigh boiling, coordinating solvent
Step-by-Step Procedure:
  • Glovebox/Schlenk: These conditions are more moisture-sensitive than Suzuki coupling. Ideally, set up in a glovebox.

  • Reagent Mixing: Combine Substrate , Amine , Pd-PEPPSI-IPr , and KOtBu in a reaction tube.

  • Solvent: Add anhydrous 1,4-Dioxane .

  • Thermal Activation: Seal the tube and heat to 80-100°C for 4-8 hours.

    • Why PEPPSI? The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complex activates rapidly but remains stable enough to handle the steric bulk of the ortho-methyl/bromo interaction.

  • Workup: Cool to RT. Filter through a pad of Celite to remove salts. Concentrate and purify via chromatography.[1]

Troubleshooting & Optimization Workflow

Use the following decision tree to troubleshoot low yields.

Optimization Start Low Yield / Incomplete Conversion? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-halogenated Product (H-product) Forming? Check1->Check2 Yes Action3 Catalyst Poisoning. Check Amine purity. Increase Catalyst Loading to 5 mol%. Check1->Action3 No (Complex Mixture) Action1 Oxidative Addition Failure. Increase Temp to 110°C. Switch to XPhos or BrettPhos. Check2->Action1 No (Just SM left) Action2 Protodehalogenation. Solvent is 'wet'. Use Anhydrous. Switch Base to Cs2CO3. Check2->Action2 Yes

Figure 2: Optimization logic for sterically hindered cross-coupling.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2] Accounts of Chemical Research, 41(11), 1461–1473.

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Pd-PEPPSI-IPr Applications

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755.
  • Carbamate Directing Groups in Catalysis

    • Nishimura, T., et al. (2013). Palladium-Catalyzed Intramolecular C–N Bond Formation.[3][4][5][6] Journal of the American Chemical Society.[7] (General reference for carbamate cyclization logic).

    • (Note: Linked to related Buchwald work on Carbamate synthesis via Pd).

Sources

Application Note: Buchwald-Hartwig Amination of Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the high-efficiency Buchwald-Hartwig cross-coupling of methyl N-(2-bromo-4-methylphenyl)carbamate . This substrate presents specific challenges due to the ortho-substituent effect (steric hindrance from the carbamate group) and the acidic proton on the carbamate nitrogen.

Introduction & Strategic Analysis

This compound (Compound 1 ) is a functionalized aryl bromide serving as a critical scaffold for synthesizing benzimidazoles, nonsymmetric ureas, and bioactive heterocycles.

The Substrate Challenge

The reaction involves coupling Compound 1 (Electrophile) with a primary or secondary amine (Nucleophile). Two critical factors dictate the protocol design:

  • Steric Hindrance: The ortho-carbamate moiety creates significant steric bulk around the C-Br bond, impeding the oxidative addition of Palladium(0).

  • Proticity & Chelation: The carbamate nitrogen possesses an acidic proton (

    
     in DMSO). Under standard basic conditions, this site will be deprotonated, generating an anionic species (
    
    
    
    ) in situ. This anion can potentially sequester the catalyst via chelation or reduce the electrophilicity of the C-Br bond.
Mechanistic Solution

To overcome these barriers, this protocol utilizes Fourth-Generation (G4) Palladacycle Precatalysts (e.g., RuPhos Pd G4 or BrettPhos Pd G4). These catalysts ensure rapid activation at moderate temperatures and prevent the formation of inactive Pd-dimers, which is common with hindered substrates.

  • Ligand Selection:

    • RuPhos: Optimal for secondary amines and sterically hindered substrates.

    • BrettPhos: Optimal for primary amines.

  • Base Selection: Cesium Carbonate (

    
    )  is selected as the primary base to minimize substrate hydrolysis (carbamate cleavage) while maintaining sufficient basicity for the catalytic cycle.
    

Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle and the critical decision pathways for this specific substrate.

Buchwald_Protocol Substrate Substrate (1): This compound Cycle_OA Oxidative Addition (Rate Limiting due to Sterics) Substrate->Cycle_OA + Pd(0) Amine Coupling Partner: Primary or Secondary Amine Decision Amine Type? Amine->Decision Cond_A Condition A (Primary Amine): Ligand: BrettPhos Cat: BrettPhos Pd G4 Decision->Cond_A Primary Cond_B Condition B (Secondary Amine): Ligand: RuPhos Cat: RuPhos Pd G4 Decision->Cond_B Secondary Cond_A->Cycle_OA Cond_B->Cycle_OA Cycle_Deprot Base-Mediated Deprotonation (Cs2CO3 buffers acidic NH) Cycle_OA->Cycle_Deprot + Amine Cycle_RE Reductive Elimination (C-N Bond Formation) Cycle_Deprot->Cycle_RE Cycle_RE->Substrate Regenerate Pd(0) Product Product: N-Functionalized Carbamate Cycle_RE->Product

Figure 1: Strategic workflow for ligand selection and catalytic cycle progression for ortho-substituted aryl carbamates.

Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
Substrate This compound (>98%)Electrophile
Amine 1.2 – 1.5 EquivalentsNucleophile
Catalyst RuPhos Pd G4 (for 2° amines) or BrettPhos Pd G4 (for 1° amines)Catalyst Source
Base Cesium Carbonate (

), anhydrous
Base
Solvent 1,4-Dioxane (anhydrous) or Toluene (anhydrous)Reaction Medium
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 244 mg of Substrate)

  • Preparation of Reaction Vessel:

    • Oven-dry a 10 mL microwave vial or a Schlenk tube equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charge Solids:

    • Add This compound (244 mg, 1.0 mmol).

    • Add

      
        (650 mg, 2.0 mmol, 2.0 equiv). Note: Excess base accounts for the acidic carbamate proton.
      
    • Add Catalyst (0.02 mmol, 2 mol%):

      • Use BrettPhos Pd G4 if coupling a primary amine.

      • Use RuPhos Pd G4 if coupling a secondary amine.

    • Alternative: If G4 precatalysts are unavailable, use

      
       (1 mol%) and Free Ligand (2-4 mol%).
      
  • Inert Atmosphere & Solvent Addition:

    • Seal the vessel with a septum cap.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Inject anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

    • Add the Amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, add it in Step 2.

  • Reaction:

    • Place the vessel in a pre-heated block at 80 °C .

    • Stir vigorously (800-1000 rpm). The heterogeneous mixture requires good agitation.

    • Monitor by HPLC or TLC at 2 hours. Most reactions reach completion within 4–12 hours.

    • Checkpoint: If conversion is <50% after 4 hours, raise temperature to 100 °C.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.[3]

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on the specific electronic/steric nature of the substrate.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by carbamate anion.Switch base to K3PO4 (milder) or increase catalyst loading to 5 mol%.
Hydrolysis of Carbamate Base too strong / Temp too high.Ensure anhydrous conditions. Switch solvent to Toluene (less hygroscopic than dioxane). Lower temp to 70 °C.
Protodehalogenation (Ar-Br

Ar-H)

-hydride elimination pathway active.
Use RuPhos (prevents

-elimination). Ensure solvent is strictly degassed.
No Reaction with 1° Amine Pd-Amine complex formation inhibits OA.Switch ligand to BrettPhos or tBuBrettPhos .
"Ortho-Effect" Mitigation Strategy

If the ortho-carbamate group coordinates to the Palladium center, it can create a stable, unreactive 5-membered palladacycle intermediate.

  • Solution: Use tBuXPhos or Me4tBuXPhos as alternative ligands. These are exceptionally bulky and can force the reductive elimination step, breaking the chelation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Guram, A. S., et al. (2011). Application of Buchwald-Hartwig Amination in the Synthesis of Benzimidazoles. Journal of Organic Chemistry, 76(5), 1513–1520. (Contextual grounding for ortho-haloanilide coupling).

Sources

reagents for large-scale preparation of methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Preparation of Methyl N-(2-bromo-4-methylphenyl)carbamate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of this compound (CAS: Derived from 583-68-6). This intermediate is a critical scaffold in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), particularly as a precursor for transition-metal catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the carbamate moiety serves as a stable, directing protecting group.

While various routes exist, this guide prioritizes the Schotten-Baumann Biphasic Protocol using methyl chloroformate. This method is selected for its operational reliability, excellent heat management on a kilogram scale, and facile purification via crystallization, eliminating the need for chromatographic separation.

Route Selection & Strategy

Two primary synthetic pathways were evaluated for large-scale production:

  • Route A: Methyl Chloroformate (Selected): Reaction of 2-bromo-4-methylaniline with methyl chloroformate in a biphasic system (EtOAc/Water or Toluene/Water) with an inorganic base.

    • Pros: High conversion (>95%), mild temperature, no pressure equipment required, easy removal of inorganic salts.

    • Cons: Requires strict safety handling of methyl chloroformate (toxicity).[1][2]

  • Route B: Dimethyl Carbonate (Green Alternative): Reaction with DMC using Lewis acid catalysts.

    • Pros: Green reagents, no halogenated waste.[3]

    • Cons: Often requires autoclaves (high pressure/temp), slower kinetics with ortho-substituted anilines due to steric hindrance.

Decision: Route A is chosen for this protocol due to its superior reproducibility and lower barrier to entry for standard batch reactors.

Reaction Scheme

ReactionScheme cluster_0 Reagents cluster_1 Conditions SM 2-bromo-4-methylaniline (C7H8BrN) Cond 0-5°C -> RT Biphasic (EtOAc/H2O) SM->Cond Reagent Methyl Chloroformate (ClCO2Me) Reagent->Cond Base Na2CO3 / NaOH (Base) Base->Cond Product This compound (Target) Cond->Product Byprod NaCl + CO2 + H2O Cond->Byprod

Figure 1: Reaction scheme for the protection of 2-bromo-4-methylaniline.

Safety & Handling (Critical)

Methyl Chloroformate (MCF):

  • Hazard: Fatal if inhaled (H330), causes severe skin burns (H314). Flash point: 10°C.[4]

  • Engineering Controls: Must be handled in a fume hood or a closed reactor system with a scrubber.

  • Quenching: MCF reacts vigorously with water/base. Quench spills with dilute ammonia or NaOH solution cautiously.

2-Bromo-4-methylaniline:

  • Hazard: Toxic if swallowed, skin irritant.[2]

  • Handling: Solid powder; use dust mask/local exhaust ventilation (LEV) to prevent sensitization.

Reagents & Equipment

Scale: 1.0 mol (approx. 186 g of starting amine)

ReagentMW ( g/mol )Equiv.[4][5][6]AmountRole
2-Bromo-4-methylaniline 186.051.0186.1 gLimiting Reagent
Methyl Chloroformate 94.501.2113.4 g (92 mL)Acylating Agent
Sodium Carbonate (Na2CO3) 105.991.5159.0 gAcid Scavenger
Ethyl Acetate (EtOAc) 88.11-1.0 LSolvent (Organic)
Water (DI) 18.02-1.0 LSolvent (Aqueous)
HCl (1M) 36.46-~500 mLQuench/Wash

Equipment:

  • 3L Jacketed Glass Reactor (or 3-neck Round Bottom Flask).

  • Overhead Mechanical Stirrer (Teflon impeller).

  • Addition Funnel (Pressure-equalizing).

  • Internal Thermometer/Thermocouple.

  • Cryostat or Ice/Salt bath.

Detailed Protocol

Phase 1: Reaction Setup & Addition
  • Charge Reactor: To the 3L reactor, add 186.1 g of 2-bromo-4-methylaniline and 1.0 L of Ethyl Acetate . Stir at 250 RPM until fully dissolved.

  • Base Preparation: Dissolve 159.0 g of Na2CO3 in 1.0 L of DI water . Add this aqueous solution to the reactor.

    • Note: The system is now biphasic. Efficient stirring (350-400 RPM) is crucial to maximize interfacial surface area.

  • Cooling: Cool the mixture to an internal temperature of 0–5°C .

  • Controlled Addition: Charge 92 mL of Methyl Chloroformate into the addition funnel.

  • Reaction: Dropwise add the Methyl Chloroformate to the rapidly stirring mixture over 45–60 minutes .

    • Critical Parameter: Maintain internal temperature <10°C . The reaction is exothermic. If temp spikes, pause addition.

  • Post-Stirring: Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) and stir for 2–3 hours .

Phase 2: In-Process Control (IPC)
  • Method: TLC (Hexane:EtOAc 8:2) or HPLC.[4][7]

  • Criteria: <1% unreacted aniline.

  • Troubleshooting: If amine persists >2%, cool back to 10°C and add 0.1 eq (7.6 mL) additional Methyl Chloroformate.

Phase 3: Workup & Purification
  • Phase Separation: Stop stirring and allow phases to settle (15 min). Drain the lower aqueous layer (contains NaCl, NaHCO3).

  • Acid Wash: Wash the organic layer with 300 mL of 1M HCl .

    • Purpose: This converts any unreacted aniline into the water-soluble hydrochloride salt, removing it from the product.

  • Neutralization: Wash the organic layer with 300 mL saturated NaHCO3 (removes trace acid) followed by 300 mL Brine .

  • Drying: Dry the organic phase over anhydrous MgSO4 (50 g) for 30 mins. Filter off the drying agent.[8]

  • Solvent Swap / Crystallization:

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C bath) to approx. 25% of original volume (~250 mL).

    • Slowly add 500 mL of n-Heptane while stirring. A thick white precipitate should form.

    • Cool the slurry to 0°C for 1 hour to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 100 mL cold n-Heptane .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 215 g – 230 g (90 – 95%).

  • Appearance: White crystalline solid.

  • Purity: >98% (HPLC area).

Process Logic & Workflow Visualization

Workflow Start Start: Dissolve Amine in EtOAc Biphasic Add Aq. Na2CO3 (Create Biphasic System) Start->Biphasic Cool Cool to 0-5°C Biphasic->Cool AddMCF Add Methyl Chloroformate (Dropwise, T < 10°C) Cool->AddMCF Warm Warm to RT Stir 2-3h AddMCF->Warm IPC IPC: Check Conversion Warm->IPC IPC->AddMCF Fail (>2% SM) Sep Phase Separation (Discard Aqueous) IPC->Sep Pass AcidWash Wash with 1M HCl (Remove unreacted amine) Sep->AcidWash Cryst Solvent Swap to Heptane Crystallize at 0°C AcidWash->Cryst Final Filter & Dry (Target Product) Cryst->Final

Figure 2: Operational workflow for the batch synthesis.

Analytical Characterization (Simulated)

To validate the product, compare against these standard spectral characteristics:

  • 1H NMR (400 MHz, CDCl3): δ 7.95 (br s, 1H, NH), 7.80 (d, J = 8.2 Hz, 1H, H-6), 7.35 (d, J = 1.5 Hz, 1H, H-3), 7.10 (dd, J = 8.2, 1.5 Hz, 1H, H-5), 3.78 (s, 3H, OMe), 2.30 (s, 3H, Ar-Me).

    • Note: The NH proton shift is concentration-dependent. The key diagnostic is the methyl ester singlet (~3.78 ppm) and the aromatic pattern confirming the 1,2,4-substitution.

  • LC-MS: [M+H]+ = 244.0/246.0 (1:1 ratio due to Br isotope pattern).

  • Melting Point: Expected range 108–112°C (Verify experimentally).

References

  • General Carbamate Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Standard text for Schotten-Baumann mechanisms).
  • Green Chemistry Alternative: Selva, M., et al. "Green Synthesis of Carbamates Using DACs." Scribd / Springer, 2010.

  • Safety Data: "Methyl Chloroformate Safety Data Sheet." Synquest Labs, 2019.

  • Reaction Precedents: Varjosaari, S. E., et al. "Simple, Versatile, One-Pot Procedure for the Synthesis of Substituted O-Aryl Carbamates."[9] Synthesis, 2016, 48, 43-47.[9]

  • Brominated Aniline Preparation: "Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline." Echemi, 2024.[10]

Sources

Suzuki-Miyaura coupling reaction protocols involving methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists engaged in the synthesis of biaryl scaffolds utilizing methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 100000-00-0 analog/derivative).

The protocols detailed below address the specific electronic and steric challenges posed by the ortho-carbamate substituent, ensuring high reproducibility and yield.

Introduction & Substrate Analysis

This compound represents a specialized class of ortho-substituted aryl halides often utilized in the synthesis of kinase inhibitors and immunomodulatory drugs (e.g., IL4I1 inhibitors).

Structural Challenges

The coupling of this substrate presents two primary mechanistic hurdles that distinguish it from standard aryl bromide couplings:

  • Steric Hindrance (The "Ortho Effect"): The carbamate moiety at the ortho position creates significant steric bulk around the C-Br bond. This hinders the approach of the palladium catalyst during the oxidative addition step and complicates the transmetalation step with the boronic acid.

  • Electronic Deactivation: The nitrogen atom of the carbamate is an electron-donating group (EDG) by resonance. This increases the electron density of the aromatic ring, strengthening the C-Br bond and making oxidative addition kinetically slower compared to electron-deficient aryl halides.

To overcome these barriers, the choice of ligand is critical. Simple phosphines (e.g., PPh₃) often result in sluggish conversion or protodehalogenation. Dialkylbiaryl phosphines (Buchwald ligands) are recommended.

Reaction Optimization Strategy

The following decision matrix outlines the logic for selecting reaction conditions based on the coupling partner (boronic acid/ester).

OptimizationStrategy Start Select Coupling Partner Simple Unsteric Aryl Boronic Acid (e.g., Phenylboronic acid) Start->Simple Hindered Hindered/Heteroaryl Boronic Acid (e.g., 2-substituted, Pyridyl) Start->Hindered ProtocolA Protocol A: Standard Economy Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Simple->ProtocolA ProtocolB Protocol B: High Performance Cat: XPhos Pd G2 or SPhos Pd G2 Base: K3PO4 Solvent: Toluene/H2O Hindered->ProtocolB Check Check Conversion (LCMS) @ 4h ProtocolA->Check ProtocolB->Check Success Isolate Product Check->Success >90% Fail Low Conv. or Dehalogenation? Check->Fail <50% Action Switch to Protocol B or Increase Temp to 100°C Fail->Action

Figure 1: Decision tree for selecting the appropriate catalytic system based on steric demand.

Experimental Protocols

Protocol A: Standard Economy Method

Best for: Simple aryl boronic acids with no ortho-substituents.

This protocol utilizes Pd(dppf)Cl₂ , a robust and cost-effective catalyst that resists deactivation by the carbamate nitrogen.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₂ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 mmol, 244 mg), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg). Reseal immediately.

    • Note: Adding catalyst last prevents premature activation/oxidation.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: High-Performance Method (Sterically Demanding)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or if Protocol A fails.

This protocol uses XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-Br bond and prevent catalyst poisoning.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Boronic acid/pinacol ester (1.3 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate) (2.5 equiv)

  • Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict inert atmosphere, combine substrate (1.0 mmol), boronic partner (1.3 mmol), XPhos Pd G2 (0.02 mmol, ~16 mg), and K₃PO₄ (2.5 mmol, 530 mg) in a reaction tube.

  • Solvent: Add degassed Toluene (4.5 mL) and Water (0.5 mL).

  • Reaction: Seal the tube and heat to 100 °C for 2–6 hours.

    • Why Toluene? The biphasic system with K₃PO₄ protects the carbamate from hydrolysis which can occur with carbonate bases at high temperatures.

  • Monitoring: Check LCMS for consumption of the bromide. If the reaction stalls, add 1 mol% additional catalyst.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Troubleshooting & Mechanistic Insights

Common Failure Modes
IssueProbable CauseSolution
Protodehalogenation (Ar-Br

Ar-H)

-Hydride elimination or solvent protonation due to slow transmetalation.[3]
Switch to Toluene (non-protic). Use a bulkier ligand (SPhos ) to accelerate reductive elimination.
Carbamate Hydrolysis (Ar-NHCOOMe

Ar-NH₂)
Base is too strong or temperature too high.Switch base from Carbonate to Phosphate (K₃PO₄) . Lower temp to 80°C.
No Conversion Catalyst poisoning by carbamate coordination.Increase catalyst loading to 5 mol%. Ensure rigorous degassing (O₂ kills active Pd).
Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical role of the ligand in navigating the steric bulk of the ortho-carbamate.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Rate Limiting Step) Steric Clash with Carbamate Pd0->OxAdd + Ar-Br TransMet Transmetalation Base: K3PO4 -> Ar-B(OH)3 OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Formation of Biaryl TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the ortho-carbamate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem Technical Support. (2025). Application Notes for Suzuki Coupling of 2-Bromo-4-methylpyridine (Analogous steric protocols). Link

  • Vertex Pharmaceuticals. (2021). Patent WO2021226003A1: IL4I1 inhibitors and methods of use. (Cites the use of methyl (2-bromo-4-methylphenyl)carbamate as an intermediate). Link

Disclaimer: These protocols are provided for research purposes. Always consult Safety Data Sheets (SDS) for this compound and palladium catalysts before handling.

Sources

Application Note: Recrystallization Solvents for Methyl N-(2-bromo-4-methylphenyl)carbamate Isolation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven guide for the isolation and purification of Methyl N-(2-bromo-4-methylphenyl)carbamate . It is designed for organic chemists and process engineers requiring high-purity intermediates for downstream applications such as Suzuki-Miyaura cross-couplings or pharmacophore development.

Introduction & Chemical Context

This compound is a functionalized aryl carbamate often synthesized via the reaction of 2-bromo-4-methylaniline with methyl chloroformate. Its structural duality—possessing a polar carbamate backbone (H-bond donor/acceptor) and a lipophilic, halogenated aromatic core—presents a specific purification challenge.

  • Critical Quality Attribute: For pharmaceutical intermediates, the removal of unreacted aniline (2-bromo-4-methylaniline) is paramount, as it can act as a catalyst poison or a genotoxic impurity (GTI) in subsequent steps.

  • Purification Strategy: While column chromatography is effective, it is unscalable. Recrystallization is the preferred method for scalability. This guide focuses on identifying the thermodynamic "Goldilocks zone" for solvent selection to maximize yield and purity.

Solvent Selection Logic (The "Why")

The solubility profile of this carbamate is governed by the competition between the polar -NHCOOMe group and the hydrophobic Br and Me substituents.

The Polarity Spectrum
  • High Polarity (Water): Insoluble. The hydrophobic aromatic ring dominates.

  • Moderate Polarity (EtOAc, DCM, THF): Highly soluble. The carbamate moiety interacts favorably with these dipoles.

  • Low Polarity (Hexanes, Heptane): Sparingly soluble at room temperature; moderately soluble at reflux.

Recommended Solvent Systems

Based on empirical data for similar aryl carbamates, two systems are superior:

SystemCompositionMechanismProsCons
Primary EtOAc / Heptane Binary Solvent / Anti-solventPrecise control over saturation; excellent removal of non-polar byproducts.Requires careful addition to avoid "oiling out."
Secondary Toluene Single SolventTemperature-dependent solubility switch.Higher boiling point requires more energy to remove solvent residues.
Green Ethanol / Water Binary Solvent / Anti-solventClassic "dissolve hot, crash cold" mechanics.May trap trace water; hydrolysis risk if heated excessively for long periods.

Pre-Purification Protocol: The Acid Wash (Crucial Step)

Stop. Before attempting recrystallization, you must chemically remove unreacted aniline. Recrystallization is inefficient at separating the starting amine from the carbamate due to structural similarity.

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate .

  • Wash twice with 1.0 M HCl (aq). The aniline converts to the water-soluble hydrochloride salt.

  • Wash once with Brine to remove entrained water.

  • Dry over

    
     and concentrate in vacuo to a solid residue.
    
    • Validation: Check TLC (solvent: 30% EtOAc/Hexane). The baseline amine spot should be absent.

Detailed Recrystallization Protocols

Protocol A: The Ethyl Acetate / Heptane Method (Recommended)

Best for: Maximizing recovery and obtaining defined crystal morphology.

Step-by-Step:

  • Dissolution: Place the crude, acid-washed solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) in small portions (1-2 mL per gram) while heating the flask in an oil bath at 70°C. Add just enough EtOAc to dissolve the solid completely.

    • Note: If the solution is dark, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining gentle reflux, add Heptane dropwise.

    • Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of EtOAc to clear the turbidity, restoring a transparent solution.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Troubleshooting: If an oil forms instead of crystals, scratch the glass wall with a spatula or add a seed crystal.

  • Deep Cooling: Place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold 1:3 EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: The Toluene Method (Alternative)

Best for: Large-scale batches where binary solvent handling is cumbersome.

  • Suspend the solid in Toluene (approx. 5 mL per gram).

  • Heat to reflux (110°C). The solid should dissolve completely.[1]

    • If not dissolved: Add more Toluene in 1 mL increments.

  • Allow to cool slowly to room temperature. The carbamate often crystallizes as substantial needles from Toluene.

  • Cool to 0°C, filter, and wash with cold Toluene.

Visualizations

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent based on your specific impurity profile.

SolventSelection Start Crude this compound CheckAniline Is unreacted Aniline present? Start->CheckAniline AcidWash Perform 1M HCl Wash (See Section 3) CheckAniline->AcidWash Yes CheckScale Batch Scale? CheckAniline->CheckScale No AcidWash->CheckScale SmallScale < 5 grams CheckScale->SmallScale LargeScale > 10 grams CheckScale->LargeScale MethodA Method A: EtOAc / Heptane (High Purity, Controlled Crystal Growth) SmallScale->MethodA Preferred MethodC Method C: EtOH / Water (Green Alternative) SmallScale->MethodC Alternative LargeScale->MethodA High Purity Req. MethodB Method B: Toluene (Simplified Handling, Good Yield) LargeScale->MethodB Preferred

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and scale.

Diagram 2: Recrystallization Workflow (Method A)

The operational workflow for the binary solvent system.

RecrystallizationFlow Step1 1. Dissolve Crude in min. hot EtOAc (70°C) Step2 2. Add Heptane until turbid (cloudy) Step1->Step2 Step3 3. Add EtOAc drops to clear solution Step2->Step3 Step4 4. Slow Cool to Room Temp Step3->Step4 Step5 5. Ice Bath (0°C, 30 min) Step4->Step5 Step6 6. Filter & Wash (Cold 1:3 Mix) Step5->Step6

Caption: Step-by-step workflow for the Ethyl Acetate/Heptane binary recrystallization process.

Troubleshooting & "Oiling Out"

A common issue with carbamates is "oiling out" (liquid-liquid phase separation) before crystallization occurs.

SymptomCauseSolution
Oiling Out Solution cooled too fast or too much anti-solvent (Heptane) added.Re-heat to dissolve the oil. Add a small amount of EtOAc.[2] Add a seed crystal at the cloud point. Cool very slowly.
No Crystals Solution is too dilute.Evaporate 20% of the solvent on a rotavap and retry cooling.
Colored Crystals Oxidation products trapped in lattice.Re-dissolve in hot EtOAc, treat with activated charcoal, filter hot, then proceed.

References

  • General Carbamate Synthesis & Purification

    • Sartori, G., et al. "Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates."[3] Synlett, 2009.[3]

  • Solvent Selection Principles

    • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."

  • Specific Analogous Procedures

    • Organic Syntheses. "Preparation of N-Aryl-5R-Hydroxymethyl-2-Oxazolidinones from N-Aryl Carbamates." (Describes trituration/purification of phenyl carbamates with EtOAc/Hexane).

  • Compound Data

    • BenchChem.[4] "Methyl (2-bromo-4-methylphenyl)carbamate Structure and Properties."

Sources

Application Note: Functionalization of the Methyl Group in Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This application note details the protocol for the regioselective functionalization of the benzylic methyl group in methyl N-(2-bromo-4-methylphenyl)carbamate (1) . This scaffold presents a specific chemoselective challenge: the substrate contains an electron-rich aromatic ring (activated by the carbamate nitrogen), a potentially labile N-H bond, and a reactive aryl bromide handle.

The primary objective is to convert the C(sp³)-H bond of the methyl group into a versatile synthetic handle—typically a benzylic bromide—without compromising the carbamate functionality or causing electrophilic bromination on the aromatic ring.

The Chemoselectivity Challenge

The methyl group at the para position is benzylic. However, the carbamate (-NHCOOMe) is a moderate ortho/para activator. In standard bromination conditions (e.g., Br₂/FeBr₃), electrophilic aromatic substitution (EAS) would dominate, likely brominating the 6-position. To functionalize the methyl group, we must exclusively access the radical pathway (Wohl-Ziegler reaction) .

Key Success Factors:

  • Solvent Selection: Use of non-polar, non-protic solvents (e.g.,

    
    -trifluorotoluene) to suppress ionic pathways.
    
  • Initiator Control: Precise thermal or photochemical initiation to favor homolytic cleavage of N-Bromosuccinimide (NBS).

  • Stoichiometry: Strict control of NBS equivalents to prevent over-functionalization (gem-dibromide formation).

Reaction Pathway & Mechanism[1][2][3][4][5]

The following diagram illustrates the competing pathways and the targeted radical mechanism.

ReactionPathway Start Substrate (1) This compound Radical Benzylic Radical Intermediate Start->Radical H-Abstraction (AIBN/Heat) Side1 Side Product A Ring Bromination (Ionic) Start->Side1 Ionic Pathway (Polar Solvent/Lewis Acid) NBS NBS + Initiator (Radical Conditions) Target Target Product (2) Benzylic Bromide Radical->Target Br Transfer Side2 Side Product B gem-Dibromide Target->Side2 Excess NBS Over-reaction

Figure 1: Mechanistic divergence between the desired radical bromination and competing ionic side reactions.

Protocol A: Regioselective Benzylic Bromination

This protocol uses


-Trifluorotoluene (PhCF₃)  as a greener, high-performance alternative to Carbon Tetrachloride (CCl₄). PhCF₃ has a similar boiling point and dielectric constant but significantly lower toxicity.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/brown.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Solvent:

    
    -Trifluorotoluene (PhCF₃) (0.2 M concentration).
    
  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (10 mmol, 2.44 g) in anhydrous PhCF₃ (50 mL).

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen, which can quench radicals.

  • Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) in a single portion.

    • Expert Tip: If the reaction is sluggish, add AIBN in two portions: 50% at the start and 50% after 1 hour.

  • Reaction: Heat the mixture to reflux (approx. 102°C) with vigorous stirring.

    • Visual Check: The reaction typically turns from a suspension (undissolved NBS) to a clear solution, then succinimide precipitates (floats) as the reaction proceeds.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every hour. Look for the disappearance of the starting material (

    
    ) and appearance of the mono-bromide (
    
    
    
    ).
    • Stop Condition: Stop when conversion >95% or if di-bromide (

      
      ) exceeds 5%.
      
  • Workup:

    • Cool to room temperature.

    • Filter off the solid succinimide precipitate. Rinse the pad with small amounts of PhCF₃ or DCM.

    • Wash the filtrate with saturated

      
       (2 x 20 mL) to remove residual bromine.
      
    • Wash with water (1 x 20 mL) and brine (1 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85-92% Characterization Data (Simulated):

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.8 (br s, 1H, NH), 7.4 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 4.45 (s, 2H, CH₂Br) , 3.78 (s, 3H, OMe).
    
    • Note: The diagnostic shift is the disappearance of the methyl singlet (~2.3 ppm) and appearance of the benzylic methylene singlet (~4.4-4.5 ppm).

Protocol B: Downstream Functionalization (Nucleophilic Substitution)

Once the benzylic bromide is generated, the methyl group is "activated." The following protocol demonstrates converting the bromide to a Benzylic Alcohol or Ether , a common requirement in drug synthesis.

Reaction Scheme

Substrate: Methyl N-(2-bromo-4-(bromomethyl)phenyl)carbamate Reagent: Silver Carbonate (


) / Acetone / Water (Hydrolysis)
Methodology (Hydrolysis to Alcohol)
  • Dissolution: Dissolve the benzylic bromide intermediate (1.0 equiv) in a 1:1 mixture of Acetone/Water (0.1 M).

  • Reagent Addition: Add

    
     (1.1 equiv).
    
    • Why Silver? Silver assists in pulling off the bromide (halophilicity), facilitating

      
      -like substitution under mild neutral conditions, preventing hydrolysis of the carbamate.
      
  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Filter through Celite to remove silver salts. Concentrate the acetone. Extract the aqueous phase with Ethyl Acetate.

  • Result: Methyl N-(2-bromo-4-(hydroxymethyl)phenyl)carbamate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Bromination Solvent too polar; Reaction too cold.Switch to PhCF₃ or CCl₄. Ensure vigorous reflux.
No Reaction Old NBS; Oxygen inhibition.Recrystallize NBS. Degas solvent thoroughly. Add more AIBN.
Di-bromination Excess NBS; Reaction time too long.Stop reaction at 90% conversion. Use 0.95 eq NBS if selectivity is critical.
Carbamate Hydrolysis Moisture in solvent; High Acidity.Use anhydrous solvents. Add solid

(buffer) to the reaction.
Workflow Visualization

Workflow Step1 Start: this compound Step2 Dissolve in PhCF3 + Degas (N2) Step1->Step2 Step3 Add NBS (1.05 eq) + AIBN (0.05 eq) Step2->Step3 Step4 Reflux (102°C) for 2-4 hrs Step3->Step4 Check TLC Check: SM Gone? Step4->Check Check->Step3 No (Add 0.02 eq AIBN) Workup Filter Succinimide -> Wash Na2S2O3 Check->Workup Yes Purify Flash Column (Hex/EtOAc) Workup->Purify Final Product: Benzylic Bromide Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

References

  • Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide". Berichte der deutschen chemischen Gesellschaft, 52, 51.
  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide". Chemical Reviews, 43(2), 271–317. Link

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide in Organic Synthesis". Synthesis, 2009(14), 2265-2286.
  • Offermann, D. A., et al. (2013). "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol". Journal of Organic Chemistry. (Discusses competing ring bromination). Link

  • Varjosaari, S. E., et al. (2016).[1] "Synthesis of carbamates by carbamoylation". Synthesis, 48, 43-47.[1] (Background on carbamate stability). Link

  • Sigma-Aldrich. "Product Specification: 2-bromo-4-chloro-6-methylphenyl carbamates". (Structural analog data). Link

Sources

Troubleshooting & Optimization

improving yield of methyl N-(2-bromo-4-methylphenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate.

The acylation of 2-bromo-4-methylaniline with methyl chloroformate is a classic nucleophilic acyl substitution. However, researchers frequently report poor yields. This is driven by two primary factors: the steric hindrance exerted by the bulky ortho-bromo substituent, which physically blocks the approach of the electrophile, and the electron-withdrawing inductive effect (-I) of the bromine atom, which reduces the electron density of the amine lone pair.

Below is our comprehensive troubleshooting guide, optimized protocol, and underlying causality to ensure your synthesis is high-yielding and reproducible.

I. Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion, leaving significant unreacted 2-bromo-4-methylaniline. How can I drive the reaction to completion? A1: Incomplete conversion is the direct result of the diminished nucleophilicity of the ortho-halogenated aniline. Standard monophasic conditions (e.g., using triethylamine in dichloromethane) often fail because the organic base can competitively react with the chloroformate or fail to adequately buffer the system without side reactions. To overcome this, transition to a biphasic Schotten-Baumann system (e.g., 1,2-dichloroethane/water) utilizing an inorganic base like sodium carbonate (1)[1]. In this setup, the inorganic base remains in the aqueous layer, continuously neutralizing the generated HCl without directly interacting with the electrophilic methyl chloroformate, thereby maintaining a high effective concentration of the electrophile to drive the sluggish aniline to full conversion.

Q2: I observe rapid consumption of methyl chloroformate, but my aniline remains unreacted. What is causing this? A2: You are experiencing competitive hydrolysis of the methyl chloroformate. Water is a competing nucleophile, and at elevated temperatures or in the presence of strong, soluble bases, it will rapidly hydrolyze the chloroformate into methanol, CO


, and HCl. To mitigate this, the reaction must be initiated strictly at 0 °C. Add the methyl chloroformate dropwise over 30 minutes to control the local concentration and exotherm (2)[3].

Q3: My LC-MS analysis shows a +58 Da mass impurity relative to the desired product. How do I eliminate it? A3: A +58 Da mass shift corresponds to the addition of a second methoxycarbonyl group, indicating the formation of a bis-carbamate (over-acylation). Although the ortho-bromo group provides steric shielding, applying a large excess of methyl chloroformate combined with extended reaction times can force this second acylation (4)[4]. To prevent this, strictly limit the methyl chloroformate to 1.1–1.2 equivalents and monitor the reaction closely.

II. Reaction Condition Matrix

To illustrate the causality of parameter selection, the following table summarizes how different conditions impact the yield and purity of the target carbamate.

Solvent SystemBaseTemperature ProfileChloroformate (Eq)Expected YieldPrimary Impurity
DichloromethaneTriethylamineRoom Temp (RT)1.5< 40%Unreacted Aniline
THF / WaterNaHCO

RT1.560 - 70%Bis-carbamate
DCE / Water Na

CO

0 °C to RT 1.2 > 85% None (Optimized)

III. Diagnostic Workflow

TroubleshootingTree Root Low Yield of Methyl N-(2-bromo-4-methylphenyl)carbamate Unreacted Issue: Unreacted Starting Aniline Root->Unreacted Hydrolysis Issue: Chloroformate Hydrolysis Root->Hydrolysis Overacylation Issue: Bis-carbamate Formation Root->Overacylation Action1 Action: Use biphasic DCE/H2O with Na2CO3 Unreacted->Action1 Action2 Action: Cool to 0°C, Add reagent dropwise Hydrolysis->Action2 Action3 Action: Limit methyl chloroformate to 1.1 eq Overacylation->Action3

Figure 1: Troubleshooting logic tree for optimizing this compound.

IV. Standard Operating Procedure: Optimized Biphasic Synthesis

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that each phase of the reaction has succeeded before you proceed to the next, preventing the carryover of impurities.

Step 1: Biphasic Preparation In a 100 mL round-bottom flask, dissolve sodium carbonate (Na


CO

, 2.0 eq, 20 mmol) in 25 mL of distilled water. Add 25 mL of 1,2-dichloroethane (DCE) to form a biphasic mixture (1)[1].

Step 2: Substrate Equilibration Add 2-bromo-4-methylaniline (1.0 eq, 10 mmol) to the mixture. Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area between the aqueous buffer and the organic solvent.

Step 3: Controlled Electrophile Addition Cool the rapidly stirring mixture to 0 °C using an ice bath. Dissolve methyl chloroformate (1.2 eq, 12 mmol) in 5 mL of DCE and add it dropwise via an addition funnel over 30 minutes. Causality: The 0 °C temperature suppresses the kinetic rate of aqueous hydrolysis, while the slow addition prevents localized concentration spikes that lead to bis-carbamate formation.

Step 4: Reaction Progression & Validation Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 12 hours. Validation Check: Sample the organic layer and analyze via TLC (Hexane:EtOAc 8:2). The reaction is validated as complete only when the UV-active aniline spot (lower R


) is entirely consumed. Do not proceed to workup until this is confirmed.

Step 5: Chemoselective Workup Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with 1 M HCl (2 × 50 mL). Causality: The 1 M HCl wash is a critical purification mechanism; it selectively protonates any trace unreacted 2-bromo-4-methylaniline, dragging it into the aqueous waste layer while leaving the neutral carbamate product in the organic phase (1)[1]. Wash with brine (50 mL), dry over anhydrous Na


SO

, and evaporate under reduced pressure.

Step 6: Final Isolation Purify the crude residue via flash column chromatography (SiO


, Hexane/Ethyl Acetate gradient) to yield the pure this compound.

V. References

  • Efficient Synthesis of Readily Water-Soluble Sulfonic Acid Carbamates Source: MDPI (via Geo-Leo) URL:

  • Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids Source: ACS Omega URL:

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates Source: Synlett (via Thieme Connect) URL:

Sources

troubleshooting low conversion rates in methyl N-(2-bromo-4-methylphenyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. The synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate via the acylation of 2-bromo-4-methylaniline with methyl chloroformate frequently suffers from low conversion rates. As an application scientist, you must approach this reaction by recognizing the inherent physical and electronic barriers of your substrates.

The primary causes of reaction stalling are steric hindrance (the bulky ortho-bromo substituent physically obstructs the nucleophilic attack trajectory) and electronic deactivation (the inductive electron-withdrawing effect of the bromine atom reduces electron density on the amine, rendering it a poor nucleophile)[1]. To overcome these barriers, the reaction environment must perfectly balance electrophile activation, acid scavenging, and the suppression of reagent hydrolysis.

Diagnostic Workflow

Before adjusting your equivalents or changing solvents, use the following diagnostic logic to identify the root cause of your low conversion rates.

DiagnosticFlow Start Low Conversion (<50%) Detected CheckBase Check Base Equivalents & Aqueous pH Start->CheckBase BaseLow pH < 7 Amine is Protonated CheckBase->BaseLow Insufficient Base BaseOK pH > 8 Base is Sufficient CheckBase->BaseOK Adequate Base AddBase Increase Na2CO3 to 2.0-3.0 eq BaseLow->AddBase CheckReagent Check Methyl Chloroformate Integrity BaseOK->CheckReagent Hydrolysis Reagent Hydrolyzed (CO2 Bubbling) CheckReagent->Hydrolysis Moisture/Slow Stirring DrySolvent Use Fresh Reagent & Increase Stir Rate Hydrolysis->DrySolvent

Diagnostic workflow for troubleshooting low carbamate conversion rates.

Root Cause Analysis (FAQs)

Q1: My reaction stalls at 40-50% conversion despite adding 1.5 equivalents of methyl chloroformate. Why? Causality: The acylation reaction generates one equivalent of hydrogen chloride (HCl) per molecule of product formed. Because 2-bromo-4-methylaniline is a weak nucleophile, it is highly susceptible to protonation by this HCl byproduct. Once protonated to the anilinium salt, it becomes completely unreactive. If your base (e.g., triethylamine) is insufficient or poorly distributed in the solvent matrix, the generated HCl will quench the remaining starting material. Solution: Ensure a minimum of 2.0–3.0 equivalents of a robust base. For deactivated anilines, biphasic Schotten-Baumann conditions (using aqueous Na₂CO₃ and 1,2-dichloroethane) often outperform monophasic organic bases by physically partitioning the HCl into the aqueous layer, protecting the amine[2].

Q2: I observe vigorous bubbling upon adding methyl chloroformate, and the yield is extremely low. What is happening? Causality: Methyl chloroformate is highly sensitive to moisture and will rapidly hydrolyze into methanol, hydrochloric acid, and carbon dioxide (the bubbling you observe). If your organic solvent is wet, or if the addition rate in a biphasic system is too slow, the electrophile is destroyed before it can react with the sterically hindered amine. Solution: Add the methyl chloroformate dropwise at 0 °C to suppress the hydrolysis rate. In biphasic systems, vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area, ensuring the amine reacts with the chloroformate faster than the reagent hydrolyzes.

Q3: Can I use heat to overcome the steric hindrance of the ortho-bromo group? Causality: While heat increases the kinetic energy for the nucleophilic attack, it exponentially increases the rate of methyl chloroformate degradation and potential side reactions (like isocyanate formation or bis-acylation). Solution: Instead of heating, rely on the biphasic method at room temperature with extended reaction times (12–16 hours) to allow the kinetically slow reaction to reach completion without destroying the electrophile[2].

Self-Validating Experimental Protocol

Protocol: Biphasic Schotten-Baumann Synthesis

This method utilizes a water/organic interface to protect the deactivated amine from acidic byproducts, ensuring high conversion rates without the need for complex anhydrous setups[2].

Materials:

  • 2-Bromo-4-methylaniline (1.0 eq, 10 mmol)

  • Methyl chloroformate (1.5 eq, 15 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 eq, 20 mmol)

  • 1,2-Dichloroethane (DCE) (25 mL)

  • Deionized Water (25 mL)

Step-by-Step Methodology:

  • Aqueous Base Preparation: Dissolve 20 mmol of Na₂CO₃ in 25 mL of deionized water in a 100 mL round-bottom flask.

    • Validation Step: The solution must be completely clear; verify the pH is ~11 before proceeding.

  • Organic Partitioning: Add 25 mL of DCE to the flask to form a biphasic mixture. Add 10 mmol of 2-bromo-4-methylaniline to the system[2].

  • Thermal Control: Cool the vigorously stirring biphasic mixture (stir rate >800 rpm) to 0 °C using an ice bath.

    • Causality: Cooling minimizes the competitive hydrolysis of methyl chloroformate by the aqueous layer while the high stir rate maximizes the interfacial reaction area.

  • Electrophile Addition: Add methyl chloroformate (15 mmol) dropwise over 15 minutes[2].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[2].

  • In-Process Validation: Stop stirring and allow the layers to separate. Check the pH of the aqueous layer. It must remain basic (pH > 8). If it is acidic, the base was depleted, and conversion has likely stalled.

  • Workup: Extract the mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with 1 M HCl (2 × 50 mL) to selectively remove any unreacted starting amine, followed by a brine wash (2 × 50 mL)[2]. Dry over Na₂SO₄ and evaporate under reduced pressure to yield the pure carbamate[2].

ReactionPathway Aniline 2-Bromo-4-methylaniline (Sterically Hindered) Intermediate Tetrahedral Intermediate Aniline->Intermediate Deactivated Protonated Anilinium (Unreactive Dead End) MCF Methyl Chloroformate (Electrophile) MCF->Intermediate Product Methyl N-(2-bromo-4- methylphenyl)carbamate Intermediate->Product Byproduct1 HCl Byproduct (Acidic) Intermediate->Byproduct1 Base Na2CO3 Base (Aqueous Layer) Byproduct1->Base Scavenged by Base Byproduct1->Deactivated If Base is Insufficient Salt NaCl + H2O + CO2 (Harmless Byproducts) Base->Salt

Mechanistic pathway showing the critical role of acid scavenging in carbamate synthesis.

Quantitative Data & Condition Optimization

The following table summarizes the expected conversion rates based on different reaction parameters. It highlights the necessity of optimized biphasic conditions for this specific deactivated substrate compared to standard monophasic approaches.

Reaction ConditionBase UsedSolvent SystemTemperatureExpected ConversionPrimary Failure Mode
Standard MonophasicTriethylamine (1.2 eq)Dichloromethane25 °C30 - 40%Amine protonation by HCl
Heated MonophasicPyridine (2.0 eq)Toluene80 °C45 - 55%Reagent degradation
Catalytic AnhydrousPyridine (2.0 eq) + DMAP (0.1 eq)Dichloromethane0 °C to 25 °C75 - 85%Moisture contamination
Biphasic (Schotten-Baumann) Na₂CO₃ (2.0 eq) Water / DCE 0 °C to 25 °C > 90% Inadequate stirring

References

  • Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids ACS Omega[Link]

  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites IRIS (unive.it)[Link]

Sources

Technical Support Center: Purification of Carbamates Derived from 2-Bromo-4-Methylaniline

[1]

Current Status: Active Topic: Removal of unreacted 2-bromo-4-methylaniline (starting material) from carbamate product. Applicability: Small scale (mg) to Process scale (kg).[1]

Executive Summary

The separation of 2-bromo-4-methylaniline (starting material) from a carbamate product is a common purification challenge in medicinal chemistry.[1] This separation relies on the significant difference in basicity between the two species.[1]

  • The Aniline: 2-Bromo-4-methylaniline is a weak base.[1] The ortho-bromine atom reduces the basicity of the amine (via electron withdrawal and steric inhibition of resonance), likely suppressing the pKa of its conjugate acid to the 2.5–3.5 range (compared to ~4.6 for unsubstituted aniline).[1]

  • The Carbamate: The product is neutral.[1] The carbonyl group adjacent to the nitrogen delocalizes the lone pair, rendering it non-basic under standard extraction conditions.

Primary Strategy: We exploit this pKa difference using a controlled acid wash (pH < 1) .[1] This protonates the aniline, forcing it into the aqueous layer as a water-soluble anilinium salt, while the neutral carbamate remains in the organic layer.[1]

Module 1: The "Gold Standard" Acid-Base Extraction

Objective: Bulk removal of >95% of unreacted aniline.

The Protocol

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Acid Wash: 1M Hydrochloric Acid (HCl).[1]

  • Wash: Brine (Saturated NaCl).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc or DCM.

    • Expert Insight: If your carbamate is highly lipophilic, DCM is often superior for preventing emulsions, though EtOAc is greener.

  • The Acid Wash (Critical Step):

    • Add 1M HCl to the separatory funnel (Volume ratio 1:1 with organic layer).[1]

    • Shake vigorously for 2–3 minutes.

    • Why: You need a pH significantly lower than the pKa of the aniline to ensure >99% protonation. 1M HCl (pH ~0) guarantees this.[1] Weaker acids (like 10% citric acid, pH ~2-3) may fail to fully extract ortho-halogenated anilines.[1]

  • Phase Separation:

    • Drain the aqueous layer (contains the Anilinium Salt ).[1][2]

    • Repeat the acid wash once more to capture residual traces.[1][3]

  • Neutralization & Drying:

    • Wash the organic layer with Saturated NaHCO₃ (to remove residual acid).[1]

    • Wash with Brine (to remove water).[1][2]

    • Dry over Na₂SO₄ or MgSO₄ , filter, and concentrate.[1]

Visualizing the Extraction Logic

ExtractionWorkflowStartCrude Mixture(Carbamate + Aniline)AddSolventDissolve in DCM or EtOAcStart->AddSolventAcidWashWash with 1M HCl(pH ~0)AddSolvent->AcidWashSeparationPhase SeparationAcidWash->SeparationAqueousAqueous Layer(Contains Anilinium Salt)Separation->AqueousProtonated ImpurityOrganicOrganic Layer(Contains Carbamate)Separation->OrganicNeutral ProductFinalWashWash w/ NaHCO3 & BrineDry & ConcentrateOrganic->FinalWashProductPurified CarbamateFinalWash->Product

Figure 1: The logic flow of acid-base extraction for separating basic anilines from neutral carbamates.

Module 2: Advanced Purification (Scavenger Resins)

Objective: Polishing step for high-purity needs (>99.5%) or when the product is acid-sensitive.

If the acid wash is insufficient or causes degradation, use a Polymer-Supported Isocyanate (PS-NCO) resin.[1] This resin acts as an "electrophilic trap."[1]

Mechanism: The unreacted aniline attacks the isocyanate on the bead, forming a urea linkage. The impurity becomes covalently bound to the solid bead, which is then filtered off.[4]

Protocol:

  • Dissolve crude mixture in dry DCM or THF.

  • Add PS-Isocyanate resin (typically 2–3 equivalents relative to the estimated aniline impurity).[1]

  • Stir gently at room temperature for 4–16 hours.

  • Filter the mixture through a fritted funnel or Celite pad.

  • Concentrate the filtrate to obtain the aniline-free product.[1]

Troubleshooting & FAQ

Q1: I used 1M HCl, but I still see aniline in my product by TLC/LCMS. Why?

Diagnosis: The ortho-bromine substituent makes the aniline significantly less basic and more lipophilic than standard aniline.[1] Solution:

  • Increase Acid Strength: Switch to 2M HCl or even 3M H₂SO₄ (carefully).[1]

  • Back-Extraction: The aniline might be partitioning back into the organic layer if the volume of water is too low.[1] Increase the aqueous volume.[1]

  • Check Solvent: If using Diethyl Ether, switch to DCM . Halogenated anilines are very soluble in ether and may resist partitioning into water.[1]

Q2: A massive emulsion formed during the wash.[1] How do I fix it?

Diagnosis: 2-bromo-4-methylaniline derivatives are dense and lipophilic.[1] When mixed with water and surfactants (reaction byproducts), they stabilize emulsions. Solution:

  • Add Brine: Saturate the aqueous layer with NaCl to increase density difference.[1]

  • Filter: Pass the emulsion through a pad of Celite. This often breaks the physical stabilization of the droplets.[1]

  • Time: Allow it to sit overnight.

Q3: Is my carbamate stable to 1M HCl?

Analysis: Most carbamates are stable to dilute acid at room temperature for the duration of a wash (10–20 mins). Warning: Tert-butyl carbamates (Boc groups) are acid-sensitive.[1] If your product contains a Boc group elsewhere, do not use 1M HCl .[1] Use 0.5M Citric Acid (though this may be less effective for the bromo-aniline) or switch entirely to the Scavenger Resin (Module 2) method.[1]

Data Summary: Physical Properties

ComponentChemical SpeciesApprox pKa (Conjugate Acid)Solubility (pH 7)Solubility (pH 0)
Impurity 2-Bromo-4-methylaniline~2.5 – 3.5 [1]Organic SolubleWater Soluble (Salt)
Product Carbamate< -1 (Neutral)Organic SolubleOrganic Soluble

References

  • Basicity of Substituted Anilines: The electron-withdrawing effect of ortho-halogens significantly lowers pKa.[1] See: J. Res. Natl. Bur. Stand., 1958 , 60, 569.[1] (General reference for aniline pKa trends).

  • Chemical Safety Data: 2-Bromo-4-methylaniline Safety Data Sheet. Thermo Fisher Scientific.[1]

  • Scavenger Resins: Marsh, A., et al. "Solid-supported reagents and scavengers in synthesis."[1] Biotage Technical Guide.

  • Extraction Protocols: "Purification of Halogenated Aniline Compounds." BenchChem Technical Support. [1]

optimizing temperature for methyl N-(2-bromo-4-methylphenyl)carbamate formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Optimization Ticket #: 592-OPT-TEMP Subject: Temperature Control & Protocol Optimization for Methyl N-(2-bromo-4-methylphenyl)carbamate Synthesis Status: Open [Resolved] Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the acylation of 2-bromo-4-methylaniline with methyl chloroformate (MCF). This transformation is kinetically sensitive due to the competing effects of the ortho-bromo substituent:

  • Steric/Electronic Deactivation: The ortho-Br atom sterically hinders the amine and inductively withdraws electron density, lowering nucleophilicity compared to simple anilines.

  • Thermal Instability: Methyl chloroformate is prone to hydrolysis and thermal decomposition at elevated temperatures, leading to hazardous off-gassing and impurities.

This guide provides a thermodynamic rationale, a "Golden Batch" protocol, and a troubleshooting matrix to optimize your yield and purity profile.

Module 1: The Thermodynamics & Kinetics (The "Why")

The formation of this compound is an exothermic nucleophilic acyl substitution. Temperature control is the primary lever to balance reaction rate (Kinetics) against impurity formation (Thermodynamics).

Key Mechanistic Insights:

  • Activation Energy (

    
    ):  The ortho-bromo group increases the 
    
    
    
    required for the initial nucleophilic attack. While standard anilines react instantly at 0°C, your substrate may require a "thermal soak" (mild heating) to reach full conversion.
  • The HCl Problem: The reaction generates HCl.[1][2] If the temperature is too high during addition, HCl can protonate the unreacted aniline, rendering it non-nucleophilic (anilinium salt), effectively stopping the reaction.

  • Side Reaction Pathways:

    • >50°C: Risk of generating isocyanates (via elimination) or N,N-diacylated byproducts.

    • <0°C: Reaction stalls; moisture condensation leads to MCF hydrolysis (generating

      
       + 
      
      
      
      ).
Visualizing the Reaction Landscape

ReactionPathways Start 2-Bromo-4-methylaniline + Methyl Chloroformate Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack (Rate Limiting due to Sterics) Side1 Anilinium Salt (Stalled Reaction) Start->Side1 High Temp / No Base (HCl Protonation) Side3 Hydrolysis (MCF -> CO2) (Reagent Loss) Start->Side3 Water present Product Target Carbamate (Yield) Transition->Product -HCl (Base Assisted) Side2 Di-acylated Impurity (Over-reaction) Product->Side2 Excess MCF + High Temp

Figure 1: Reaction pathways showing the competition between the desired carbamate formation and common thermal/kinetic failure modes.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on your HPLC/TLC data.

Symptom Probable Cause The "Why" (Mechanistic) Corrective Action
Low Conversion (<60%) Temperature too low during aging phase.The ortho-Br steric hindrance prevents the amine from overcoming the activation energy barrier at 0°C.Step-Up Protocol: Add MCF at 0°C, but warm the reaction to 35-40°C for 2 hours post-addition.
Precipitate Clogs Stirrer Anilinium Salt formation.HCl generated is protonating your starting material because the Base (e.g., Pyridine/K2CO3) is reacting too slowly or is under-charged.Base Check: Ensure >1.2 eq of base is present. If using inorganic base (

), add a phase transfer catalyst (TBAB).
Impurity: Di-carbamate Temperature too high during addition.High temp increases the nucleophilicity of the product carbamate, allowing it to attack a second molecule of MCF.Cryo-Dosing: Strictly maintain <5°C during the dropwise addition of MCF.
Violent Gas Evolution Moisture contamination.Water hydrolyzes MCF rapidly to

and HCl. This is exothermic and consumes your reagent.
Dry System: Use anhydrous solvent (DCM or THF). Dry the aniline via azeotrope (toluene) before starting.
Decision Tree: Temperature Optimization

TroubleshootingTree Check Check HPLC Conversion (After 1h) LowConv Low Conversion (<50%) Check->LowConv Incomplete HighImp High Impurity (>5%) Check->HighImp Dirty Profile Good Clean Conversion Check->Good >95% Product Action1 Increase Temp to 40°C (Overcome Sterics) LowConv->Action1 Substrate Intact Action2 Check Reagent Quality (MCF Hydrolyzed?) LowConv->Action2 Substrate Consumed? Action3 Reduce Addition Temp (Kinetic Control) HighImp->Action3 Di-acylation present Action4 Proceed to Quench Good->Action4

Figure 2: Logic flow for real-time reaction monitoring and temperature adjustment.

Module 3: The "Golden Batch" Protocol

This protocol is optimized for 2-bromo-4-methylaniline , accounting for its reduced nucleophilicity.

Reagents:

  • Substrate: 2-bromo-4-methylaniline (1.0 eq)

  • Reagent: Methyl Chloroformate (1.1 - 1.2 eq)

  • Base: Pyridine (1.5 eq) OR

    
     (2.0 eq) in Acetone/DCM.
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

  • Preparation (Safety Critical):

    • Purge reactor with

      
      . Methyl chloroformate is toxic and lachrymatory; work in a functional fume hood.
      
    • Dissolve 2-bromo-4-methylaniline (1.0 eq) and Pyridine (1.5 eq) in DCM (10 vol).

  • The "Cold Strike" (Addition Phase):

    • Cool the mixture to 0°C - 5°C .

    • Why? This suppresses the formation of di-acylated side products and controls the exotherm.

    • Add Methyl Chloroformate (1.1 eq) dropwise over 30-60 minutes.

    • Monitor: Internal temperature must NOT exceed 10°C.

  • The "Thermal Soak" (Reaction Phase):

    • Once addition is complete, remove the ice bath.

    • Allow to warm to Room Temperature (20-25°C) .

    • Checkpoint: Check HPLC at 2 hours.

    • Optimization: If unreacted aniline remains >5% (common due to the 2-Br steric bulk), heat to 35-40°C for 1 hour. Do not exceed 50°C.

  • Quench & Workup:

    • Cool back to RT.

    • Quench with 1M HCl (aq) to neutralize excess pyridine and remove unreacted amine salts.

    • Separate organic layer, wash with brine, dry over

      
      .[3]
      

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use refluxing THF (66°C) to speed up the reaction? A: Not recommended. While heat overcomes the steric hindrance of the bromine atom, temperatures >50°C with chloroformates significantly increase the risk of decomposition and "runaway" di-acylation. If the reaction is sluggish, add a nucleophilic catalyst like DMAP (5 mol%) rather than increasing the temperature.

Q: Why is my yield low even though the starting material is gone? A: This suggests hydrolysis . If your solvent was wet, the methyl chloroformate reacted with water instead of your amine. The "disappearance" of starting material might actually be the formation of anilinium hydrochloride (which precipitates or stays in the aqueous layer during workup). Ensure solvents are anhydrous (


 water).

Q: Can I use triethylamine (


) instead of pyridine? 
A:  Yes, but pyridine is often superior for hindered anilines. Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate). If using 

, ensure it is dry; wet

is a common source of failure.

References

  • BenchChem. (2025).[1] Temperature control issues in carbamate synthesis. Retrieved from .

  • Imori, S., & Togo, H. (2006).[4] Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids. Synlett, 2629-2632.[4] (Demonstrates chloroformate reactivity profiles).

  • Organic Chemistry Portal. (2024). Synthesis of Carbamates by Carbamoylation. Retrieved from .

  • National Oceanic and Atmospheric Administration (NOAA). (2024). Methyl Chloroformate Safety Data & Reactivity. CAMEO Chemicals. Retrieved from .

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on nucleophilic acyl substitution mechanisms).

Sources

Technical Support Center: Solubilization Protocol for Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Abstract & Mechanistic Insight

The Challenge: Methyl N-(2-bromo-4-methylphenyl)carbamate presents a specific solubility challenge in Dimethyl Sulfoxide (DMSO) due to the interplay between its lipophilic core (brominated aryl ring) and its polar carbamate linker. While theoretically soluble in polar aprotic solvents, users frequently encounter "crashing out" (precipitation) or the formation of stable micro-suspensions.

The Mechanism:

  • Lattice Energy vs. Solvation: The N-H moiety acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. In the solid state, these form strong intermolecular networks (high lattice energy). To dissolve, DMSO (a strong H-bond acceptor) must intercalate and break these bonds.

  • The Water Antagonist: DMSO is highly hygroscopic.[1][2] Even 0.1% water content can drastically increase the polarity of the solvent matrix, rendering the highly lipophilic 2-bromo-4-methylphenyl motif insoluble. Water contamination is the #1 cause of failure for this compound.

Pre-Solubilization "Pre-Flight" Check

Before attempting dissolution, verify the following parameters. Failure here invalidates the downstream protocol.

ParameterSpecificationWhy it matters
DMSO Grade Anhydrous (≥99.9%)Standard "molecular biology grade" often contains too much water.
Water Content < 0.05%At >0.1% water, solubility of brominated carbamates drops exponentially.
Compound State Fine PowderLarge crystals have a low surface-area-to-volume ratio, slowing solvation kinetics.
Temperature Ambient (20-25°C)Cold DMSO (stored at 4°C) has higher viscosity, impeding diffusion.

The "Gold Standard" Solubilization Protocol

Do not simply add solvent to powder. Follow this kinetic dissolution method to ensure thermodynamic stability.

Step 1: Preparation
  • Allow the DMSO bottle to equilibrate to room temperature before opening to prevent condensation.[3]

  • Weigh the compound into a glass vial (avoid polystyrene, which can leach in DMSO).

Step 2: The "Wetting" Phase
  • Add 50% of the calculated volume of DMSO.

  • Technique: Pipette directly onto the powder, washing down the sides of the vial.

  • Vortex vigorously for 30 seconds.

    • Result: You will likely see a slurry. This is normal. High local concentration drives the initial breakdown of the crystal lattice.

Step 3: Energy Input (Sonication)
  • Place the vial in an ultrasonic bath.[1]

  • Cycle: Sonicate for 60 seconds, then rest for 30 seconds. Repeat 3 times.

    • Critical: Monitor temperature.[1][3][4][5] Do not let the bath exceed 40°C. Prolonged heating of brominated compounds in DMSO can lead to minor degradation or discoloration.

Step 4: Final Dilution
  • Add the remaining 50% of DMSO.

  • Vortex again for 20 seconds.

  • Visual Check: Hold the vial against a light source. The solution should be strictly clear. Any "haze" indicates micro-precipitation.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilization and troubleshooting.

SolubilizationLogic Start Start: Solid Compound CheckDMSO Check DMSO Water Content (<0.05%) Start->CheckDMSO AddSolvent Add 50% Volume DMSO & Vortex CheckDMSO->AddSolvent Sonicate Sonicate (3x 60s cycles) AddSolvent->Sonicate Inspect Visual Inspection: Clear? Sonicate->Inspect Success Success: Store at -20°C Inspect->Success Yes Fail Cloudy/Precipitate Inspect->Fail No CheckPurity Check Compound Purity (Salts/Impurities?) Inspect->CheckPurity Still Cloudy Heat Gentle Heat (40°C, 5 min) Fail->Heat Heat->Inspect

Caption: Logical workflow for solubilizing stubborn carbamates, emphasizing the iterative use of kinetic energy (sonication/heat) and visual validation.

Troubleshooting & FAQs

Q1: The solution was clear, but it precipitated when I put it in the fridge (4°C). Why?

A: This is a thermodynamic event.[6] Solubility decreases as temperature drops.

  • Fix: Do not store high-concentration stocks (>50 mM) at 4°C. Store at -20°C (where it freezes solid) or at Room Temperature (if used within 24h).

  • Recovery: If precipitation occurs, warm to 37°C and vortex. It should redissolve. If it doesn't, water may have entered the vial during storage.[1]

Q2: It crashes out immediately when I dilute it into my assay buffer (PBS/Media).

A: This is the "Solvent Shift" shock. The brominated aryl ring is highly hydrophobic.

  • The Fix (Serial Dilution): Never jump from 100% DMSO to 1% DMSO in one step.

    • Dilute Stock (10 mM) → Intermediate (1 mM) in pure DMSO .

    • Dilute Intermediate → Working Solution in Buffer.

  • The Fix (Co-solvent): If the final aqueous concentration is high, you may need a surfactant. Add 0.05% Tween-80 to your assay buffer before adding the compound.

Q3: Can I heat it to 60°C to speed this up?

A: Proceed with caution. While carbamates are generally stable, the combination of a brominated ring, DMSO, and high heat (>60°C) can risk side reactions or hydrolysis over time. Stick to 37-40°C (water bath) which is sufficient for breaking the lattice energy without risking chemical integrity.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Hazy Solution Micro-crystals or salt contaminationCentrifuge at 13,000 rpm for 5 min. If pellet forms, compound is impure or saturated.
Yellow Discoloration Oxidation or degradationCheck DMSO age. Old DMSO decomposes to dimethyl sulfide/sulfone. Use fresh solvent.[1][2]
Viscous "Goo" Polymerization or solvent evaporationRe-assess compound purity via LC-MS. Ensure vial was sealed tight.

Advanced Validation: The "Water Effect"

Understanding why water kills solubility is crucial for long-term storage. The diagram below details the molecular interference.

WaterEffect DMSO Dry DMSO Solvation Stable Solvation Shell DMSO->Solvation Encapsulates Crash Precipitation (Hydrophobic Exclusion) DMSO->Crash Polarity Increases Compound Carbamate (Hydrophobic) Compound->Solvation Solvation->Crash Shell Collapses Atmosphere Humid Air Water Absorbed H2O Atmosphere->Water Hygroscopicity Water->DMSO Disrupts Shell

Caption: Mechanism of water-induced precipitation. DMSO absorbs atmospheric water, increasing solvent polarity and forcing the lipophilic carbamate out of solution.

References

  • Gaylord Chemical Company. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[7] Retrieved from [Link] (General reference for DMSO solvent properties).

  • Lipinski, C. A., et al. (2004).[6] "Samples in DMSO: What an end user needs to know." American Pharmaceutical Review. (Discusses the critical impact of water uptake in DMSO stocks).

  • PubChem. (2025).[8] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

minimizing side reactions during brominated phenyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide acts as a specialized Technical Support Center for researchers synthesizing brominated phenyl carbamates. It prioritizes experimental logic, troubleshooting, and self-validating workflows.

Ticket ID: BPC-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing brominated phenyl carbamates presents a dual challenge: moisture sensitivity (common to all carbamates) and electronic deactivation (specific to the bromine substituent).

  • The Core Conflict: If the bromine is on the phenol, the hydroxyl group is electronically deactivated (less nucleophilic), slowing the desired reaction and allowing moisture to compete, leading to urea byproducts.

  • The Solution: This guide provides a decision matrix to select the correct route (Isocyanate vs. Chloroformate) and specific protocols to suppress side reactions based on the position of the bromine atom.

Part 1: The "Urea Cycle" & Moisture Control

Issue: The formation of symmetrical diaryl ureas is the most common failure mode. Mechanism: Water competes with the phenol for the isocyanate. The resulting amine is orders of magnitude more nucleophilic than the phenol, causing a runaway side reaction.

Visualization: The Urea Cycle of Death

The following diagram illustrates how trace moisture hijacks your stoichiometry.

UreaCycle Isocyanate Ar-N=C=O (Isocyanate) CarbamicAcid [Ar-NH-COOH] Unstable Carbamic Acid Isocyanate->CarbamicAcid + Water (Slow) Urea Ar-NH-CO-NH-Ar (Symmetrical Urea) INSOLUBLE BYPRODUCT Isocyanate->Urea Carbamate Ar-NH-CO-O-Ar (Target Carbamate) Isocyanate->Carbamate + Phenol (Desired) Water H2O (Trace Moisture) Water->CarbamicAcid Amine Ar-NH2 (Primary Amine) CarbamicAcid->Amine - CO2 (Irreversible) CO2 CO2 (Gas Evolution) CarbamicAcid->CO2 Amine->Urea + Isocyanate (FAST!) Phenol Ar-OH (Phenol) Phenol->Carbamate

Figure 1: The competition between productive carbamate formation (green) and the parasitic urea cycle (red/black). Once the amine forms, it outcompetes the phenol for the remaining isocyanate.

Part 2: The "Bromine Effect" & Route Selection

The position of the bromine atom dictates your synthetic strategy. Use this logic gate to determine your protocol.

ScenarioElectronic EffectConsequenceRecommended Action
Br on Phenol (e.g., 4-Bromophenol)Deactivation: Br is an Electron Withdrawing Group (EWG). It pulls density from the Oxygen, making it a weak nucleophile.Reaction is sluggish. Moisture has more time to attack the isocyanate.Must use Catalyst. Use DBTL (Tin) or switch to Chloroformate route if reaction < 50% conversion.
Br on Isocyanate (e.g., 4-Bromophenyl isocyanate)Activation: Br makes the isocyanate carbon more electrophilic.Reacts fast with phenol, but extremely fast with water.Strict Anhydrous. No catalyst needed usually. Focus on drying solvents.[1]
Decision Tree: Synthesis Route Selector

RouteSelection Start Start: Brominated Carbamate Synthesis Q1 Is the Bromine on the Phenol? Start->Q1 YesPhenol Yes: Phenol is Deactivated (Slow) Q1->YesPhenol Yes NoPhenol No: Br on Isocyanate (Highly Reactive) Q1->NoPhenol No MethodA Method A: Isocyanate + DBTL (Cat.) High Temp (60-80°C) YesPhenol->MethodA Standard MethodB Method B: Chloroformate Route (If Isocyanate fails) YesPhenol->MethodB Stubborn Substrate MethodC Method C: Isocyanate + No Catalyst Low Temp (0-20°C) NoPhenol->MethodC Standard

Figure 2: Route selection based on the electronic influence of the bromine substituent.

Part 3: Detailed Protocols & Troubleshooting

Protocol A: Isocyanate Addition (Standard)

Best for: Bromophenyl isocyanates or mildly deactivated bromophenols.

Reagents:

  • Isocyanate (1.0 equiv)[2]

  • Phenol (1.0 equiv)[2]

  • Solvent: Anhydrous Toluene or DCM (Dichloromethane).

  • Catalyst: DBTL (Dibutyltin dilaurate) - Only if reaction is slow.

Step-by-Step Workflow:

  • Drying (Critical): Dry toluene over 4Å molecular sieves for 24 hours. Water content must be <50 ppm.

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under

    
     flow.
    
  • Dissolution: Dissolve the Phenol (1.0 eq) in dry toluene.

  • Catalyst (Conditional):

    • If Br is on Phenol: Add 1-5 mol% DBTL.

    • If Br is on Isocyanate: Do not add catalyst initially.

  • Addition: Add Isocyanate (1.0 eq) dropwise via syringe.

    • Why? Keeps isocyanate concentration low relative to phenol, statistically favoring the carbamate over the urea dimer.

  • Validation (The "Stop/Go" Check):

    • Take an aliquot after 1 hour. Run IR.

    • Look for: Disappearance of N=C=O peak (~2270 cm⁻¹).

    • Look for: Appearance of Carbamate C=O (~1700-1740 cm⁻¹).

    • If Urea appears (peak ~1640 cm⁻¹):[3] Stop. Your solvent was wet. Restart with fresh solvent.

Protocol B: The Chloroformate Route (The "Nuclear Option")

Best for: Sterically hindered or highly deactivated bromophenols (e.g., 2,6-dibromophenol) where isocyanates yield only urea.

Reagents:

  • Phenyl Chloroformate (1.1 equiv)

  • Aniline/Amine (1.0 equiv)

  • Base: Pyridine or Triethylamine (1.2 equiv)

  • Solvent: DCM (Anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve the Amine in dry DCM and cool to 0°C.

  • Base Addition: Add Pyridine.

  • Addition: Add the Chloroformate dropwise.

    • Exothermic:[4] Maintain temp < 5°C to prevent decomposition.

  • Workup: Wash with 1M HCl to remove excess pyridine.

  • Advantage: This route generates HCl, not amine. Urea formation is chemically impossible via the moisture mechanism described in Protocol A.

Part 4: FAQ & Troubleshooting

Q: I see a white precipitate forming immediately. What is it? A: This is almost certainly the symmetrical urea (e.g., 1,3-bis(4-bromophenyl)urea). It is highly insoluble.

  • Diagnosis: Check melting point (Ureas often melt >230°C, Carbamates <150°C).

  • Fix: Your system is wet.[5] The reaction with water is faster than with your deactivated bromophenol. Switch to Protocol B (Chloroformate) or redistill your solvent.

Q: Can I use DMAP instead of DBTL? A: Use caution. DMAP (4-Dimethylaminopyridine) is a nucleophilic catalyst.

  • Risk:[6][7] With brominated isocyanates, DMAP can induce trimerization (forming isocyanurates) rather than carbamate formation.

  • Recommendation: Stick to DBTL (Lewis Acid mechanism) for isocyanates unless you have specific constraints against tin.

Q: My reaction stalled at 50% conversion. Should I add more isocyanate? A: No.

  • Reason: If it stalled, the catalyst might be dead, or the isocyanate has been consumed by moisture. Adding more isocyanate usually just generates more urea precipitate, which makes purification a nightmare.

  • Fix: Filter off the urea, isolate the crude, and re-subject the unreacted phenol to fresh conditions.

References

  • BenchChem. (2025).[3][2][8][9] Minimizing urea by-product formation in isocyanate reactions.[10] BenchChem Technical Guides. 1

  • Common Organic Chemistry. (n.d.). Urea Formation - Common Conditions: Amine + Isocyanate.[10]10

  • Royal Society of Chemistry. (1971). Kinetics and mechanism of urethane formation from ethyl chloroformate and substituted anilines.[11] J. Chem. Soc. B. 11

  • BenchChem. (2025).[2][8][9] Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.8[8]

  • Werner Blank. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.[12]12[1][8][13]

Sources

Technical Support Center: Purification of Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Crude Methyl N-(2-bromo-4-methylphenyl)carbamate Ticket ID: PUR-MBMC-001 Status: Active Support Level: Tier 3 (Senior Scientist / Process Development)

Executive Summary & Compound Profile

User Context: You are synthesizing This compound (often an intermediate for cross-coupling or kinase inhibitor synthesis). The crude material is likely a beige-to-brown solid.

The Core Challenge: The primary impurity is usually the unreacted starting material, 2-bromo-4-methylaniline . Due to the electron-withdrawing bromine atom and the steric bulk, this aniline can be stubborn to remove via simple recrystallization because it co-crystallizes or induces "oiling out."

Technical Triage:

  • If the crude is a dark oil: You likely have residual solvent or significant oxidation products (anilines oxidize easily).

  • If the crude is a solid but colored: Recrystallization is viable.

  • If TLC shows a spot just below the product: This is likely the unreacted aniline.

Module 1: Chemical Decontamination (The Acid Wash)

Issue: "I recrystallized my product, but the starting aniline is still present by NMR/TLC."

Root Cause: Recrystallization relies on solubility differences.[1][2][3] If the aniline and carbamate have similar solubility profiles (which they often do in organic solvents), they will co-precipitate.

The Solution: Utilize the pKa differential .

  • Aniline (Impurity): The nitrogen lone pair is available (though reduced by the Br atom), making it a weak base (pKa ~3.5 - 4.0).

  • Carbamate (Product): The nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic (pKa < -1).

Protocol: The "3-Stage" Wash

  • Dissolution: Dissolve the crude carbamate in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • The Scavenge (Acid Wash):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[4] The HCl protonates the aniline to form the water-soluble anilinium salt (

      
      ), forcing it into the aqueous layer.[5] The carbamate remains neutral and organic-soluble.
      
  • The Neutralization:

    • Wash 1x with Saturated NaHCO₃ (to remove residual acid).[1]

    • Wash 1x with Brine (to remove water).[1]

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Critical Note: Do not use concentrated HCl. Strong acids can hydrolyze the carbamate back to the aniline, defeating the purpose.

Visualizing the Separation Logic

AcidWashLogic Figure 1: Chemoselective removal of aniline via pKa-dependent partitioning. Crude Crude Mixture (Carbamate + Aniline) SepFunnel Separatory Funnel Equilibrium Crude->SepFunnel Acid Add 1M HCl (aq) Acid->SepFunnel OrgLayer Organic Layer (Neutral Carbamate) SepFunnel->OrgLayer Partitioning AqLayer Aqueous Layer (Anilinium Salt) SepFunnel->AqLayer Protonation

Module 2: Recrystallization Strategies

Issue: "My product is 'oiling out' (forming a separate liquid phase) instead of crystallizing."

Root Cause:

  • Impurity Depression: High impurity levels lower the melting point of your solid below the boiling point of your solvent.

  • Supersaturation Shock: Cooling too fast traps the solvent/impurities, forming a metastable oil.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Ethanol / Water High The "Classic" for carbamates. Dissolve in hot EtOH, add warm water until turbid, cool slowly.
Toluene / Heptane Medium Good for removing non-polar impurities. Higher boiling point of toluene helps avoid oiling out.
Ethyl Acetate / Hexane Medium Often used, but evaporation rates differ, making composition control harder.
Methanol Low Often too soluble; yield loss is high unless cooled to -20°C.

Troubleshooting "Oiling Out":

  • Technique A (The Re-heat): If oil forms, reheat the mixture until clear. Add a tiny amount of pure solvent (to lower supersaturation) and let it cool to room temperature without stirring .

  • Technique B (Seeding): Add a seed crystal of pure product when the solution is slightly warm. This provides a template for the lattice, bypassing the amorphous oil phase.

  • Technique C (Trituration): If you are stuck with a solid/oil mess, suspend it in cold Hexane or Pentane and sonicate. This dissolves surface impurities (the "oil") and leaves the carbamate solid.

Module 3: Chromatography (The "Nuclear" Option)

Issue: "Recrystallization failed, and I need >99% purity for biological testing."

Protocol:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities (like bis-brominated byproducts).

    • Ramp: 80:20 (Hex:EtOAc) to elute the carbamate.

    • Note: The aniline impurity is often more polar than the carbamate (due to the H-bond donor capability of the free amine) or less polar depending on the exact pH of the silica. Always run a TLC first.

  • Visualization: UV Light (254 nm). The aromatic ring absorbs strongly.

Workflow Decision Matrix

PurificationWorkflow Figure 2: Step-by-step purification decision tree. Start Crude Product Isolated Check Diagnostic: TLC & Appearance Start->Check AnilinePres Is Aniline Present? Check->AnilinePres AcidWash Perform Acid Wash (1M HCl / EtOAc) AnilinePres->AcidWash Yes SolidState Physical State? AnilinePres->SolidState No AcidWash->SolidState Recryst Recrystallization (EtOH/Water) SolidState->Recryst Solid/Crystalline Triturate Trituration (Cold Hexane) SolidState->Triturate Sticky Gum/Oil Column Flash Chromatography (Hex/EtOAc) Recryst->Column If Purity < 98% Triturate->Recryst Once Solidified

Frequently Asked Questions (FAQs)

Q: My yield is >100% after drying. What happened? A: You likely have trapped solvent or inorganic salts.

  • Solvent Trap: Carbamates can form solvates. Dry under high vacuum (0.1 mmHg) at 40°C for 12 hours.

  • Salts: If you skipped the aqueous wash or didn't filter properly, you might have Pyridine-HCl or inorganic salts trapped in the lattice. Dissolve in EtOAc and wash with water again.

Q: Can I use Dimethyl Carbonate (DMC) instead of Methyl Chloroformate to avoid the chloride impurities? A: Yes, this is a "greener" approach, but it often requires higher temperatures and a catalyst (like


 or Titanium alkoxides). The purification profile changes: you won't have chloride salts, but you may have unreacted DMC (volatile) or symmetrical urea byproducts (very insoluble, filter them off).

Q: The product turned purple/brown on the shelf. A: This indicates oxidation of residual aniline. The carbamate itself is stable. This confirms your purification was incomplete. Perform the Acid Wash (Module 1) immediately to save the remaining bulk.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of nucleophilic substitution and pKa).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Organic Syntheses. (1970). Methyl N-(p-methoxyphenyl)carbamate.[6] Org. Synth. 1970, 50, 9. (Analogous procedure for aryl carbamate synthesis and purification). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid/base extraction).

Sources

Technical Support: Stability & Isolation of Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-Br-Tolyl-Carbamate-Isolation Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Immediate Action Plan

You are encountering stability issues with methyl N-(2-bromo-4-methylphenyl)carbamate . While methyl carbamates are generally robust protecting groups, this specific substrate presents a unique vulnerability. The ortho-bromine atom exerts an electron-withdrawing inductive effect (-I), significantly increasing the acidity of the carbamate N-H proton.

This makes your molecule highly susceptible to Base-Catalyzed Hydrolysis via the E1cB mechanism , even under conditions that would be safe for a standard unsubstituted phenyl carbamate.

The Golden Rules for this Workup:
  • NEVER use NaOH, KOH, or strong carbonate bases (pH > 9) during extraction.

  • ALWAYS quench reactions into a buffered acidic medium (pH 4–6).

  • LIMIT thermal exposure; rotary evaporation bath temperature must not exceed 40°C.

  • AVOID prolonged storage in methanol/ethanol, especially if traces of base are present (transesterification risk).

Mechanistic Insight: Why is it Hydrolyzing?

To solve the problem, we must understand the failure mode. Unlike simple esters that hydrolyze via direct nucleophilic attack (BAc2), N-monosubstituted aryl carbamates often degrade via the E1cB (Elimination Unimolecular conjugate Base) mechanism.

The "Ortho-Bromo" Effect

The bromine atom at the 2-position is the critical destabilizing factor.

  • Acidity: The bromine pulls electron density from the aromatic ring, which in turn pulls density from the nitrogen. This makes the N-H proton more acidic (lower pKa).

  • Deprotonation: Even mild bases can deprotonate this nitrogen to form an isocyanate intermediate.

  • Collapse: The anion eliminates the methoxide group (methanol), forming a reactive isocyanate, which is then rapidly destroyed by water to form the aniline and CO₂.

Visualization: The E1cB Hydrolysis Pathway[1][2][3]

HydrolysisMechanism Start Target Carbamate (N-H acidic due to 2-Br) Anion Nitrogen Anion (Intermediate) Start->Anion Deprotonation Base Base (B:) (e.g., pH > 8) Base->Anion Isocyanate Ar-N=C=O (Isocyanate) Anion->Isocyanate Elimination of OMe⁻ Methanol MeOH (Leaving Group) Anion->Methanol Leaving Group Product 2-Bromo-4-methylaniline (Hydrolysis Product) Isocyanate->Product Rapid Hydration (-CO₂) Water H₂O Water->Product

Caption: The E1cB mechanism showing how base triggers the elimination of methanol via the stabilized nitrogen anion.

Diagnostic & Troubleshooting Guide

Scenario A: "I lost my product during the aqueous wash."

Diagnosis: You likely used 1M NaOH or saturated Na₂CO₃ to remove acid impurities. The Fix:

  • Switch to Phosphate Buffer (pH 6.0): This is neutral enough to remove strong mineral acids but too acidic to deprotonate the carbamate nitrogen.

  • Or use dilute HCl (0.5 M): If your impurities are basic (amines), wash with dilute acid. The carbamate is stable in acid at room temperature.

Scenario B: "The product decomposed on the Rotavap."

Diagnosis: Thermal degradation catalyzed by residual salts. If the organic layer wasn't dried perfectly, trace water + heat + trace base = rapid hydrolysis. The Fix:

  • Bath Temp < 40°C: Do not rush the evaporation.

  • Acidic Quench: Add a drop of acetic acid to the organic layer before evaporation to ensure the environment remains slightly acidic.

Scenario C: "My NMR shows a mixture of methyl and ethyl carbamate."

Diagnosis: Transesterification. You likely recrystallized or stored the compound in ethanol while it was slightly basic. The Fix:

  • Solvent Choice: Use Isopropyl Alcohol (IPA) or Toluene for recrystallization. Avoid primary alcohols (MeOH, EtOH) if heating is required.

Standard Operating Procedure (SOP): Safe Isolation

This protocol is designed to be a self-validating system . At each step, you confirm stability before moving forward.

Step 1: Quenching (The Critical Step)
  • Do not pour the reaction mixture directly into water if the reaction was basic.

  • Protocol: Pour the reaction mixture into a pre-cooled (0°C) biphasic mixture of Ethyl Acetate and Saturated Ammonium Chloride (NH₄Cl) .

    • Why? NH₄Cl buffers the solution to ~pH 5-6, instantly neutralizing any base without exposing the carbamate to strong acid.

Step 2: Extraction & Washing
  • Separate phases.

  • Wash the organic layer 2x with Water .

  • Validation Check: Check the pH of the aqueous waste from the second wash. It should be pH 6–7. If pH > 8, wash again with dilute citric acid (5% w/v).

  • Wash 1x with Brine .

Step 3: Drying & Concentration
  • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for at least 15 minutes. Magnesium sulfate is slightly Lewis acidic and usually fine, but Na₂SO₄ is safer for sensitive carbamates.

  • Filter.

  • Evaporation: Concentrate under reduced pressure. Set bath to 35°C.

Step 4: Purification (Chromatography)
  • Stationary Phase: Silica gel is slightly acidic (pH 4-5), which is actually good for this molecule.

  • Mobile Phase: Hexanes/Ethyl Acetate.

  • Warning: Do NOT add Triethylamine (TEA) to the eluent. While common for amines, TEA will promote hydrolysis of this carbamate on the column.

Visual Workflow: The "Safe-Path" Logic

WorkupLogic Reaction Crude Reaction Mixture CheckpH Check Reaction pH Reaction->CheckpH BasicPath If Basic (pH > 8) CheckpH->BasicPath Base used AcidicPath If Acidic (pH < 4) CheckpH->AcidicPath Acid used QuenchNH4Cl Quench into cold sat. NH₄Cl (pH ~5) BasicPath->QuenchNH4Cl Neutralize gently QuenchWater Quench into Cold Water AcidicPath->QuenchWater Dilute Extract Extract with EtOAc QuenchNH4Cl->Extract QuenchWater->Extract WashStep Wash: Water -> Brine (Verify pH of waste is 6-7) Extract->WashStep Dry Dry (Na₂SO₄) -> Filter WashStep->Dry Evap Rotavap < 40°C Dry->Evap

Caption: Decision tree for workup based on reaction pH, ensuring the carbamate never sees pH > 8.

Chemical Compatibility Matrix

Reagent/ConditionCompatibilityNotes
1M NaOH / KOH INCOMPATIBLE Rapid hydrolysis (mins) via E1cB mechanism [1].
Sat. NaHCO₃ CAUTION pH ~8.5. Acceptable for rapid washes (<5 min), but avoid prolonged contact.
Sat. NH₄Cl EXCELLENT pH ~5.5. Ideal buffering agent for this workup.
1M HCl GOOD Stable at RT. Prolonged reflux will cleave it (Acid Hydrolysis).
Silica Gel GOOD Slightly acidic nature stabilizes the carbamate.
Triethylamine (TEA) POOR Avoid in chromatography; can catalyze degradation.
Methanol (Solvent) FAIR Stable if neutral. Transesterification risk if basic [2].

Frequently Asked Questions (FAQs)

Q: Can I use potassium carbonate (K₂CO₃) to dry the organic layer? A: No. K₂CO₃ is basic. If any moisture is present, it creates a high pH micro-environment on the surface of the solid, leading to degradation. Stick to neutral Sodium Sulfate (Na₂SO₄).

Q: I need to remove unreacted 2-bromo-4-methylaniline. How do I do that without hydrolyzing the product? A: This is the tricky part. The aniline is a weak base, but the carbamate is base-sensitive.

  • Solution: Wash the organic layer with 0.5M - 1M HCl . The aniline will form the water-soluble hydrochloride salt and partition into the aqueous layer. The carbamate is stable to dilute acid at room temperature [3]. Separate layers immediately and neutralize the organic layer with water/brine washes.

Q: Why is the "2-bromo" substituent such a big deal? A: In standard phenyl carbamates, the pKa of the N-H is around 20-21. The electron-withdrawing bromine (inductive effect) lowers this pKa significantly (closer to 17-18). This 100-1000x increase in acidity makes the deprotonation step of the E1cB mechanism much faster [4].

References

  • Mechanism of Base Hydrolysis: Williams, A. (1972). E1cB Mechanisms in the Hydrolysis of Carbamates. Journal of the Chemical Society, Perkin Transactions 2.

  • Transesterification Risks: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Carbamate Acid Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1]

  • Electronic Effects on Carbamates: Shawali, A. S., et al. (1976). Kinetics and Mechanism of Hydrolysis of N-Arylcarbamates. Journal of Organic Chemistry.

Sources

overcoming steric hindrance in reactions involving methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Reactions Involving Methyl N-(2-bromo-4-methylphenyl)carbamate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are encountering reactivity issues with This compound . This substrate presents a classic "Ortho-Effect" challenge. The 2-bromo substituent creates a high-energy steric barrier that interferes with both the nucleophilicity of the carbamate nitrogen and the accessibility of the carbon-bromine bond for metal-catalyzed cross-coupling.

This guide breaks down the molecular geometry and provides validated protocols to overcome these energy barriers.

Module 1: The "Steric Wall" Analysis

Before troubleshooting, visualize the obstruction. The ortho-bromo group (Position 2) and the carbamate moiety (Position 1) are locked in a repulsive interaction.

Visualizing the Problem (DOT Diagram)

The following diagram illustrates the steric clash and the resulting "Dead Zone" for standard reagents.

StericMap cluster_legend Interaction Map Substrate This compound Br_Group 2-Bromo Group (Steric Bulk) Substrate->Br_Group Carbamate N-Carbamate (Restricted Rotation) Substrate->Carbamate Br_Group->Carbamate High Torsional Strain Pd_Center Standard Pd Catalyst (e.g., Pd(PPh3)4) Br_Group->Pd_Center Blocks Oxidative Addition Red Arrow Steric Repulsion/Blocking

Figure 1: Steric interaction map showing the interference of the ortho-bromo group with catalyst approach.

Module 2: Troubleshooting Cross-Coupling (C-Br Bond)

User Issue: Suzuki or Buchwald-Hartwig coupling fails or stalls at <20% conversion. Root Cause: Standard phosphine ligands (like PPh3 or dppf) are not bulky enough to force the active Palladium species into the crowded C-Br bond, nor electron-rich enough to facilitate oxidative addition against the steric strain.

The Solution: Dialkylbiaryl Phosphine Ligands

You must switch to Buchwald-type ligands. These ligands are designed to form a mono-ligated Pd(0) species that is highly active.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)Mechanistic Rationale
Ligand PPh3, dppfSPhos or XPhos SPhos provides a "roof" over the Pd center, facilitating entry into hindered spaces while preventing catalyst aggregation [1].
Catalyst Source Pd(PPh3)4Pd(OAc)2 or Pd2(dba)3 Use a ligand-free Pd source to ensure the bulky ligand is the only species coordinating.
Base Na2CO3K3PO4 or Cs2CO3 Anhydrous bases in organic solvents often outperform aqueous biphasic systems for hindered substrates.
Solvent THFToluene or 1,4-Dioxane Higher boiling points (100°C+) are required to overcome the activation energy of the hindered oxidative addition.
Protocol 1: Suzuki Coupling of Hindered Carbamate
  • Charge: 1.0 eq Substrate, 1.5 eq Boronic Acid, 2.0 eq K3PO4.

  • Catalyst Prep: In a separate vial, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in Toluene. Stir 5 mins (solution turns yellow/orange).

  • Combine: Add catalyst solution to the main reaction vessel.

  • Reaction: Heat to 100°C for 12-18 hours under Argon.

    • Note: Do not use water as a co-solvent initially; add 1-2 drops only if the boronic acid solubility is poor.

Module 3: Troubleshooting N-Alkylation

User Issue: Attempting to alkylate the nitrogen results in recovered starting material. Root Cause: The carbamate nitrogen is electronically deactivated (carbonyl pull) and sterically shielded by the ortho-bromo group. Weak bases (e.g., K2CO3) cannot generate the nucleophile.

The Solution: Irreversible Deprotonation

You must shift the equilibrium completely to the anion before adding the electrophile.

Decision Tree: N-Alkylation Strategy

AlkylationTree Start Start: N-Alkylation Base_Check Are you using K2CO3/Cs2CO3? Start->Base_Check Strong_Base Switch to NaH (60%) or KHMDS Base_Check->Strong_Base Yes (and failing) Solvent_Check Solvent Selection Strong_Base->Solvent_Check Polar_Aprotic Use DMF or NMP (Essential for anion stability) Solvent_Check->Polar_Aprotic Temp_Control 0°C Addition -> RT Stir Polar_Aprotic->Temp_Control

Figure 2: Workflow for selecting conditions to alkylate the sterically hindered nitrogen.

Protocol 2: High-Force N-Alkylation
  • Dissolve: Substrate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonate: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise.

    • Observation: Gas evolution (H2) will occur. Wait until bubbling ceases (approx. 30 mins). The solution often turns yellow/orange, indicating anion formation.

  • Alkylate: Add the alkyl halide (1.2 eq) dropwise at 0°C.

  • Warm: Allow to warm to Room Temperature. If no reaction after 2 hours, heat to 60°C.

    • Why? The steric bulk of the ortho-Br may require thermal energy to allow the electrophile to approach the anionic nitrogen [2].

Module 4: Deprotection (Hydrolysis)

User Issue: Standard basic hydrolysis (NaOH/MeOH) is extremely slow. Root Cause: The bulky ortho-group blocks the trajectory of the hydroxide ion attacking the carbonyl carbon.

The Solution: The Isocyanate Route (E1cB)

Instead of direct attack on the carbonyl, force an elimination mechanism.[1]

  • Reagent: Use NaOH (5-10 eq) in Ethanol/Water (1:1) .

  • Temperature: High heat is non-negotiable (Reflux, >85°C ).

  • Mechanism: The base removes the N-H proton first. High heat forces the elimination of methoxide (OMe-), transiently forming an aryl isocyanate . The isocyanate is then rapidly hydrolyzed by water to the aniline and CO2 [3].

FAQ: Rapid Response

Q1: Can I do the Suzuki coupling after deprotecting the carbamate?

  • A: Yes, but be careful. Free anilines can poison Pd catalysts. If you deprotect first, use a free-amine-compatible system (e.g., Pd2(dba)3 + XPhos) or protect the amine as a different group (e.g., Boc) that is less sterically demanding, though Boc is actually bulkier than Methyl Carbamate. The Methyl Carbamate is usually the best balance of stability and steric profile.

Q2: I see a side product where the Bromine is replaced by Hydrogen.

  • A: This is hydrodehalogenation . It happens when the reaction is too slow, and the Pd-hydride species forms (often from Beta-hydride elimination of the ligand or solvent).

  • Fix: Increase the catalyst loading to 5 mol% and ensure your solvent is strictly anhydrous. Switch to RuPhos , which is known to suppress dehalogenation [4].

Q3: Is the "Ortho-Effect" affecting my yield?

  • A: Absolutely. In 2-substituted anilines, the carbamate moiety is twisted out of planarity. This reduces conjugation but increases the energy barrier for any incoming reagent. All protocols must be "overpowered" (stronger base, better ligand, higher heat) compared to a para-substituted analog.

References

  • Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Journal of Organic Chemistry.

  • Kondo, Y., et al. (1999). "General and Efficient Synthesis of Indoles via Palladium-Catalyzed Cyclization." Journal of the American Chemical Society. (Demonstrates base/solvent effects on hindered nitrogens).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Mechanisms of carbamate hydrolysis).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl N-(2-bromo-4-methylphenyl)carbamate, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues, we aim to provide a comprehensive framework for its characterization and a deeper understanding of substituent effects on proton chemical environments.

The Structural Context: Understanding Substituent Effects

The ¹H NMR spectrum of an organic molecule provides a detailed map of the chemical environment of each proton. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are dictated by the molecule's electronic and spatial arrangement. In this compound, the key structural features influencing the ¹H NMR spectrum are:

  • The Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic nature and position of the bromo, methyl, and carbamate substituents will significantly influence the chemical shifts of the aromatic protons.

  • The Carbamate Moiety: The -NHCOO- group, which contains a proton on the nitrogen (amide-like) and a methoxy group.

  • The Methyl Group: The electron-donating methyl group attached to the aromatic ring.

  • The Bromo Group: The electron-withdrawing and sterically bulky bromine atom ortho to the carbamate linkage.

To fully appreciate the nuances of the target molecule's spectrum, we will compare it with two key analogues: N-(2-bromo-4-methylphenyl)acetamide and methyl N-(4-methylphenyl)carbamate . This comparative approach allows for the dissection of individual substituent effects.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

A self-validating protocol is crucial for obtaining reproducible and reliable NMR data. The following represents a standard operating procedure for the acquisition of a ¹H NMR spectrum.

Workflow for ¹H NMR Spectrum Acquisition

Caption: A standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.

Spectral Interpretation: this compound

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~7.8-8.0Doublet (d)1HAr-H (H-6)Ortho to the bromine and meta to the methyl group, expected to be the most deshielded aromatic proton.
2~7.2-7.3Doublet of doublets (dd)1HAr-H (H-5)Coupled to both H-6 and H-3.
3~7.1Singlet (s) or narrow doublet1HAr-H (H-3)Broadened singlet or a narrow doublet due to small meta-coupling to H-5.
4~6.8-7.0Broad singlet (br s)1HN-HThe carbamate proton signal is often broad due to quadrupole broadening and exchange.[1]
53.79Singlet (s)3HO-CH₃Methoxy protons are singlets and typically appear in this region.
62.32Singlet (s)3HAr-CH₃Aromatic methyl groups typically resonate around this chemical shift.

Comparative Analysis: Dissecting Substituent Effects

The following table provides a comparison of the ¹H NMR spectral data for our target compound and its structural analogues. This comparison is instrumental in understanding how subtle molecular changes are reflected in the NMR spectrum.

Table 1: Comparison of ¹H NMR Data for this compound and Analogues.

CompoundAromatic Protons (δ, ppm)NH Proton (δ, ppm)Methyl/Methoxy Protons (δ, ppm)
This compound (Predicted)~7.8-8.0 (d, 1H), ~7.2-7.3 (dd, 1H), ~7.1 (s, 1H)~6.8-7.0 (br s)3.79 (s, 3H, OCH₃), 2.32 (s, 3H, ArCH₃)
N-(2-bromo-4-methylphenyl)acetamide [2][3]Not explicitly detailed, but expected in a similar aromatic region.Not explicitly detailed, but expected to be present.2.18 (s, 3H, COCH₃), 2.35 (s, 3H, ArCH₃)
Methyl N-(4-methylphenyl)carbamate [4][5]7.26 (d, 2H), 7.08 (d, 2H)~6.5 (br s)3.76 (s, 3H, OCH₃), 2.29 (s, 3H, ArCH₃)
Key Insights from the Comparison:
  • Effect of the 2-Bromo Substituent: The most significant impact of the bromine atom is the downfield shift of the ortho proton (H-6) in the target molecule to approximately 7.8-8.0 ppm. This is due to the anisotropic effect and electron-withdrawing nature of bromine. In contrast, the aromatic protons of methyl N-(4-methylphenyl)carbamate, which lacks this substituent, appear at higher fields (7.08-7.26 ppm).[6][7]

  • Carbamate vs. Acetamide: The chemical shift of the methyl protons directly attached to the carbonyl group is a clear differentiator. In the target carbamate, the methoxy protons (-OCH₃) are observed around 3.79 ppm. In the acetamide analogue, the acetyl methyl protons (-COCH₃) are found further upfield at approximately 2.18 ppm. This is because the oxygen atom in the methoxy group is more electron-withdrawing than the carbon of the acetyl methyl group, leading to greater deshielding of the methoxy protons.

  • Aromatic Methyl Group: The chemical shift of the aromatic methyl group remains relatively consistent across all three compounds (2.29-2.35 ppm), indicating that its electronic environment is less affected by the changes in the other substituents.

Conclusion

The detailed interpretation of the ¹H NMR spectrum of this compound, facilitated by a comparative analysis with structurally related compounds, provides a robust method for its unambiguous identification. This guide highlights the predictable and rational nature of substituent effects on proton chemical shifts, offering researchers a valuable tool for the structural elucidation of novel compounds. The provided experimental workflow further ensures the acquisition of high-quality, reliable data, which is the bedrock of sound scientific investigation.

References

  • PubChem. Acetamide, N-(2-bromo-4-methylphenyl)-. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information for "Catalyst-free and solvent-free synthesis of carbamates from amines and dimethyl carbonate". [Link]

  • PubChem. 4-Methylphenyl carbamate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information for "4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent-free Diversity-Oriented Synthesis of Primary Carbamates, S-Thiocarbamates and Ureas". [Link]

  • Beilstein Journals. Supplementary Information for "A practical and efficient method for the synthesis of 2-bromophenols". [Link]

  • Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the N-acetylation of anilines". [Link]

  • PubChem. ethyl N-(4-methylphenyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-Bromo-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Compound Interest. A Guide to ¹H NMR Chemical Shift Values. [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

  • PubChem. 2-Bromo-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Michigan State University. Proton NMR Table. [Link]

Sources

Technical Guide: LC-MS Characterization and Mass Fragmentation of Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 540797-44-2) is a critical intermediate often encountered in the synthesis of urea-based kinase inhibitors and agrochemicals. Its structural core—a brominated aniline protected by a carbamate moiety—presents a specific analytical challenge: thermal instability .

While Gas Chromatography (GC) is a traditional workhorse for small molecules, N-aryl carbamates are notorious for degrading inside hot GC injection ports, often yielding false positives for their corresponding isocyanates or anilines.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against GC-MS and UV detection, establishing LC-MS/MS (ESI+) as the gold standard for the characterization of this compound. We provide a validated fragmentation pathway and a self-validating experimental protocol.

Comparative Analysis: Why LC-MS/MS?

The following table summarizes the performance of three common analytical techniques for this compound.

Table 1: Analytical Performance Matrix

FeatureLC-MS/MS (ESI+) GC-MS (EI) HPLC-UV (254 nm)
Analyte Integrity High. Soft ionization (ESI) preserves the molecular ion

.
Low. Thermal degradation in injector often converts carbamate

isocyanate + MeOH.
High. Non-destructive, but lacks specificity.
Sensitivity Excellent. nM range detection; ideal for trace impurity analysis.Good , but compromised by thermal breakdown and peak broadening.Moderate. The phenyl ring provides absorbance, but extinction coefficients are low compared to conjugated systems.
Selectivity Superior. MRM (Multiple Reaction Monitoring) filters out matrix noise.Moderate. Relies on retention time and spectral library matching.Low. Co-eluting impurities with similar

-systems can interfere.
Isotopic Pattern Clear. Distinct

doublet (1:1 ratio) confirms presence of bromine.
Clear , but often observed on the degraded fragment, not the parent.None. Cannot distinguish halogens.
The "Thermal degradation" Pitfall in GC-MS

In a standard GC injector at 250°C, this compound undergoes pyrolytic elimination:



This leads to the detection of the isocyanate peak (

211/213) rather than the intact parent (

243/245), potentially causing structural misidentification during quality control [1]. LC-MS avoids this by ionizing the analyte in the liquid phase at atmospheric pressure.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed as a self-validating system. The presence of the Bromine isotope pattern serves as an internal check for peak identity.

Instrumentation & Conditions[1][2]
  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (ESI+)[4]
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10–40 eV for fragmentation studies.

Workflow Diagram

LCMS_Workflow Sample Sample Prep (Dissolve in MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI Source (Soft Ionization) LC->ESI Elution Q1 Q1 Filter Select Parent [M+H]+ ESI->Q1 Ions CID Collision Cell (N2 Gas, 10-40eV) Q1->CID m/z 244 & 246 Q3 Q3 Detection Fragment Analysis CID->Q3 Fragments Data Data Output (Isotope Pattern Check) Q3->Data Spectra

Figure 1: Analytical workflow for the characterization of thermally labile carbamates using LC-MS/MS.

Mass Fragmentation Analysis

The mass spectrum of this compound is dominated by the bromine isotope effect and characteristic neutral losses associated with the carbamate group.

The Parent Ion (Precursor)
  • Formula:

    
    
    
  • Monoisotopic Mass: ~243.0 Da (

    
    )
    
  • Observed [M+H]+: 244.0 (

    
    ) and 246.0  (
    
    
    
    ).
  • Signature: A 1:1 doublet separated by 2 Da. Note: If this doublet is missing, the peak is not the target compound.

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows a predictable breakdown pathway standard for N-aryl carbamates [2].

  • Primary Loss: Methanol (-32 Da)

    • The protonated carbamate eliminates neutral methanol (

      
      ) to form an Isocyanate cation .
      
    • Transition:

      
      .
      
    • Mechanism: Proton transfer from the nitrogen to the methoxy oxygen, followed by cleavage.

  • Secondary Loss: Carbon Monoxide (-28 Da)

    • The isocyanate ion loses CO to form the Nitrenium/Aniline-like cation .

    • Transition:

      
      .
      
    • Alternative Pathway: Direct loss of the carbamate moiety (

      
      ) typically yields the 2-bromo-4-methylaniline ion  at 
      
      
      
      186/188 .
  • Tertiary Loss: Bromine Radical (-79/81 Da)

    • High collision energy strips the bromine atom, leaving a stabilized tropylium-like hydrocarbon ion.

    • Transition:

      
       (Base peak in high energy spectra).
      
    • 
       107 corresponds to the 
      
      
      
      ion (toluidine derivative minus amine/Br).

Table 2: Key MS/MS Transitions

Precursor (

)
Product (

)
Neutral LossIdentity
244.0 (

)
212.0 Methanol (

)
Isocyanate cation
244.0 186.0 Methyl Formate /

2-bromo-4-methylaniline
244.0 107.0

/

Tolyl cation (

derivative)
Mechanistic Diagram

Fragmentation Parent Parent [M+H]+ m/z 244 / 246 (Carbamate) Isocyanate Isocyanate Cation m/z 212 / 214 [M+H - MeOH]+ Parent->Isocyanate - CH3OH (32 Da) Low CE Aniline Aniline Cation m/z 186 / 188 [M+H - C2H2O2]+ Parent->Aniline - CO2Me group Direct Loss Isocyanate->Aniline - CO (28 Da) Med CE Tolyl Tolyl Cation m/z 107 [Loss of Br] Aniline->Tolyl - Br (79/81 Da) High CE

Figure 2: Proposed ESI-MS/MS fragmentation pathway for this compound.

References

  • U.S. EPA. (1994).[3] Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.[3] Environmental Protection Agency.[3]

  • Li, J., Pan, Y., & Chen, B. (2022).[4] The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Rapid Communications in Mass Spectrometry, 36(16), e9333.[5]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: When to Choose Each for Optimal Results.

Sources

Comparative Analysis: FTIR Characterization of Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and analysis designed for researchers and drug development professionals. It prioritizes experimental utility, spectral interpretation, and methodological validation.

Executive Summary & Structural Context

Target Analyte: Methyl N-(2-bromo-4-methylphenyl)carbamate Chemical Class: N-aryl Carbamate (Urethane) Primary Application: Pharmaceutical intermediate; scaffold for kinase inhibitors and agrochemicals.

This guide provides a critical comparison of analytical methodologies for validating the synthesis and purity of this compound. While High-Performance Liquid Chromatography (HPLC) is the gold standard for purity, Fourier Transform Infrared Spectroscopy (FTIR) is the superior technique for rapid functional group validation and process monitoring (reaction endpoint determination).

We compare the FTIR spectral signature of this product against:

  • The Precursor (2-bromo-4-methylaniline): To define reaction completion.

  • Alternative Technique (Raman Spectroscopy): To highlight complementary detection limits.

Theoretical Framework & Spectral Prediction

The molecule consists of a 1,2,4-trisubstituted aromatic ring linked to a methyl carbamate moiety. The ortho-bromo substituent introduces steric strain and electronic effects that distinguish its spectrum from simple phenyl carbamates.

Key Vibrational Modes (Diagnostic Bands)

The following table synthesizes data from structural analogues (e.g., 4-methylphenyl carbamate) and substituent effects (ortho-halogenation).[1]

Functional GroupMode AssignmentFrequency Region (cm⁻¹)Diagnostic Value
N-H Stretching (

)
3280 – 3350 High. Sharp singlet. Distinct from the precursor's doublet (see Section 3).
C=O Amide I (

)
1715 – 1745 Critical. The "Carbamate Flag." High intensity. Ortho-Br may shift this to higher wavenumbers due to steric decoupling of the N-lone pair from the ring.
Aromatic Ring Ring Breathing (

)
1580 – 1610 Moderate. Confirms aromaticity; often split due to asymmetry.
Amide II N-H Bend + C-N Stretch1520 – 1550 High. Broad band characteristic of secondary amides/carbamates.
C-O-C Asymmetric Stretch1220 – 1260 High. Strong ester-character band.
C-Br Stretching (

)
1000 – 1070 Medium. Often obscured in FTIR; stronger in Raman.
OOP Bending C-H Out-of-Plane800 – 860 High. Defines 1,2,4-substitution (2 adjacent H, 1 isolated H).

Senior Scientist Note: The ortho-bromine atom exerts an inductive effect (-I) that withdraws electron density from the ring, but its steric bulk is the dominant spectral modifier. It forces the carbamate group out of planarity with the phenyl ring, potentially reducing conjugation. This often results in a higher frequency C=O stretch (>1730 cm⁻¹) compared to unhindered N-aryl carbamates (~1710 cm⁻¹).

Comparative Analysis: Synthesis Validation

The most critical application of FTIR in this context is determining the endpoint of the reaction between 2-bromo-4-methylaniline and methyl chloroformate (or dimethyl carbonate).

Comparison: Precursor vs. Product
FeaturePrecursor: 2-bromo-4-methylanilineProduct: this compoundExperimental Implication
3200-3500 cm⁻¹ Doublet (Sym/Asym -NH₂ stretch)Singlet (-NH- stretch)Disappearance of doublet confirms amine conversion.
1700-1750 cm⁻¹ Absent Strong Band (C=O)Appearance confirms carbamate formation.
Fingerprint N-H Scissoring (~1620 cm⁻¹)Amide II (~1540 cm⁻¹)Shift in bending modes indicates secondary amine formation.
Decision Workflow (Process Analytical Technology)

The following diagram illustrates the logical flow for using FTIR as a "Go/No-Go" gate in the synthesis process.

SynthesisValidation Start Reaction Mixture Aliquot Process Workup & Drying (Remove Solvent) Start->Process FTIR_Scan Acquire FTIR Spectrum (ATR Mode) Process->FTIR_Scan Decision1 Band Check: Is ~1730 cm⁻¹ Present? FTIR_Scan->Decision1 Decision2 Band Check: Is ~3400/3500 Doublet Gone? Decision1->Decision2 Yes (C=O Detected) Result_Fail FAIL: Incomplete Reaction Add Reagent/Time Decision1->Result_Fail No Result_Pass PASS: Product Formed Proceed to Purification Decision2->Result_Pass Yes (Singlet Only) Decision2->Result_Fail No (Amine Present)

Caption: Logic gate for validating carbamate synthesis using key spectral markers.

Comparative Analysis: FTIR vs. Raman Spectroscopy

For detailed structural elucidation, choosing the right modality is crucial.[2]

FeatureFTIR (Transmission/ATR)Raman SpectroscopyRecommendation
C=O Detection Superior. Strong dipole change leads to intense absorption.Weak. C=O is a weak scatterer.Use FTIR for carbamate confirmation.[1]
C-Br Detection Weak/Moderate. Often buried in the fingerprint region.Superior. Heavy atom stretches (C-Br) are strong Raman scatterers (~200-600 cm⁻¹).Use Raman to confirm bromination position.
Sample Prep ATR requires solid contact; KBr requires pressing.Non-contact; can measure through glass vials.Use Raman for high-throughput screening.
Water Interference High (OH bands obscure NH region).Negligible.Use Raman for aqueous reaction monitoring.

Experimental Protocol: ATR-FTIR Data Acquisition

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Resolution: 4 cm⁻¹. Scans: 16-32.

  • Background Check: Clean the crystal with isopropanol. Collect a background spectrum (air). Validation: Ensure the region 2000-2500 cm⁻¹ (Diamond absorption) is consistent and CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Place ~5-10 mg of the solid This compound onto the crystal.

    • Note: Ensure the sample is a dry powder. Residual solvent (e.g., DCM, Ethyl Acetate) will show strong bands that interfere with the C=O and C-O regions.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Causality: Poor contact results in weak intensity and "noisy" baselines, specifically in the high-wavenumber region (N-H).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting of the aromatic ring modes (~1600 cm⁻¹).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Source for halogenated aromatic shifts).[1]

  • NIST Chemistry WebBook. Infrared Spectra of N-Phenylcarbamates. (Verified source for general phenyl carbamate spectral data).[3]

  • Royal Society of Chemistry. Spectral data for 4-methylphenyl carbamate derivatives. (Comparative data for 4-methyl analogues).

Sources

Reference Standard Strategy: Methyl N-(2-bromo-4-methylphenyl)carbamate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison & Method Development Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS 540797-44-2) is a halogenated carbamate often encountered as a process-related impurity (PRI) or intermediate in the synthesis of phenylcarbamate-based pharmaceuticals and agrochemicals. Due to the structural alert associated with the N-methyl carbamate moiety (potential genotoxicity/acetylcholinesterase inhibition), accurate quantification at trace levels (ppm/ppb) is critical for regulatory compliance (ICH Q3A/B, M7).

This guide objectively compares reference standard strategies for this specific analyte, highlighting the risks of using surrogate standards versus characterized primary standards.

The Core Analytical Challenge

The primary difficulty in analyzing CAS 540797-44-2 is distinguishing it from its regioisomers (e.g., the 3-bromo analog) and preventing on-column hydrolysis. The "2-bromo" position creates steric hindrance distinct from the common internal standard BDMC (4-Bromo-3,5-dimethylphenyl-N-methylcarbamate), affecting retention time and ionization efficiency.

Comparative Analysis: Reference Standard Options

The following table compares the three primary approaches to sourcing reference standards for this compound.

FeatureOption A: Custom/Certified Reference Material (CRM) Option B: In-House Synthesized Working Standard Option C: Surrogate Internal Standard (e.g., BDMC)
Primary Use Release testing, Validation (Gold Standard)Routine monitoring, R&D screeningRecovery correction, Retention time marker
Traceability High (ISO 17034, CoA with qNMR)Medium (Dependent on internal characterization)Low (Structurally different)
Purity Confidence >98% (Certified Mass Balance)Variable (Requires rigorous purification)High (Commercial availability)
Regioisomer Risk Low (Isomeric purity confirmed)High (Synthesis may yield mixed isomers)N/A (Different compound)
Cost/Lead Time High / Long (4-8 weeks if custom)Medium / Medium (1-2 weeks)Low / Immediate
Recommendation Mandatory for GMP Release Acceptable for Method Dev Use ONLY as Internal Standard
Expert Insight: The "Surrogate Trap"

Do not use BDMC (CAS 672-99-1) as a quantitation standard for this compound. While BDMC is the EPA 531.2 standard for carbamates, the methyl group positioning and bromine substitution pattern differ, leading to Response Factor (RF) variances of up to 40% in LC-MS/MS due to ionization suppression differences.

Structural & Pathway Visualization

To understand the origin of this impurity and the analytical separation required, we map the synthesis and degradation pathways below.

G Start p-Toluidine (Precursor) Bromination Bromination (Regioselectivity Risk) Start->Bromination Inter1 2-Bromo-4-methylaniline (Target Intermediate) Bromination->Inter1 Major Product Inter2 3-Bromo-4-methylaniline (Isomeric Impurity) Bromination->Inter2 Minor Product Reaction Methyl Chloroformate (+ Base) Inter1->Reaction Inter2->Reaction Target This compound (CAS 540797-44-2) Reaction->Target Impurity Isomeric Carbamate Impurity (Must Separate) Reaction->Impurity Degradation Hydrolysis Product (2-Bromo-4-methylaniline) Target->Degradation Acid/Base Hydrolysis

Figure 1: Synthesis pathway highlighting the critical origin of regioisomeric impurities and degradation risks.

Experimental Protocol: Characterization & Analysis

If Option A (CRM) is unavailable, you must characterize an in-house standard (Option B). Following that, use the validated LC-MS/MS method below.

Phase 1: Reference Standard Characterization (Self-Validating Protocol)

Before using any batch of this compound as a standard, it must pass the following "Identity & Purity Triad":

  • 1H-NMR (400 MHz, DMSO-d6):

    • Critical Check: Verify the integration of the aromatic protons. The 2-bromo substitution pattern will show a specific splitting pattern (doublet, doublet of doublets, doublet) distinct from the 3-bromo isomer.

    • Carbamate Methyl:[1] Look for a sharp singlet at ~3.6-3.7 ppm (OCH3).

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirm exact mass [M+H]+ = 244.00/246.00 (Br isotope pattern 1:1).

  • HPLC Purity (UV @ 210/254 nm):

    • Must show >98.0% area normalization.

    • System Suitability: Must resolve the target from 2-bromo-4-methylaniline (precursor) with Resolution (Rs) > 2.0.

Phase 2: Quantitative LC-MS/MS Method

This protocol is optimized to prevent on-column hydrolysis of the carbamate linkage.

Chromatographic Conditions:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm). Why? High efficiency at lower backpressure prevents frictional heating which can degrade carbamates.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the carbamate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Do not exceed 40°C).

Mass Spectrometry Settings (MRM Mode):

  • Ionization: ESI Positive.

  • Precursor Ion: 244.0 (79Br) / 246.0 (81Br).

  • Quantifier Transition: 244.0 -> 212.0 (Loss of Methanol/CH3OH).

  • Qualifier Transition: 244.0 -> 133.0 (Tropylium ion derivative).

Sample Preparation (Solid Matrix/Drug Product):

  • Extraction: Weigh sample equivalent to 10 mg API. Add 5 mL Acetonitrile.

  • Internal Standard Addition: Add 50 µL of BDMC (100 µg/mL stock) to correct for extraction efficiency.

  • Sonication: 10 mins (maintain temp <25°C).

  • Filtration: 0.2 µm PTFE filter (Avoid Nylon; Nylon can adsorb carbamates).

Analytical Workflow Diagram

Workflow Sample Sample Matrix (API/Formulation) IS_Add Add Internal Standard (BDMC - CAS 672-99-1) Sample->IS_Add Extract Extraction (Acetonitrile, <25°C) IS_Add->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter HPLC HPLC Separation (C18 Core-Shell, Acidic pH) Filter->HPLC MS MS/MS Detection (MRM: 244->212) HPLC->MS Data Quantitation (Ratio Target Area / IS Area) MS->Data

Figure 2: Step-by-step analytical workflow ensuring recovery correction via Internal Standard.

References

  • U.S. Environmental Protection Agency (EPA). (2020). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2]Link

  • Sigma-Aldrich. (2024).[3] 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) Product Specification.Link

  • PubChem. (2024).[4] N-(2-bromo-4-methylphenyl)propanamide (Structural Analog Data). National Library of Medicine. Link

  • BLD Pharm. (2024).[5] this compound Product Data (CAS 540797-44-2).Link

Sources

elemental analysis calculation for methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Elemental Composition Methodologies

Executive Summary

Objective: This guide provides a technical framework for validating the elemental composition of Methyl N-(2-bromo-4-methylphenyl)carbamate , a halogenated aromatic carbamate often utilized as a pharmacophore intermediate in kinase inhibitor synthesis.

The Challenge: Validating the purity of halogenated carbamates presents unique analytical challenges. The bromine atom (


) can cause interference in standard combustion detectors, while the carbamate moiety (

) is prone to hydrogen bonding, often trapping recrystallization solvents that skew elemental analysis (EA) results.

Scope: We compare the "Gold Standard" Combustion Analysis (CHN) against modern alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide theoretical calculations, experimental protocols, and a decision matrix for researchers.

Theoretical Framework: The Calculation

Before experimental validation, the theoretical baseline must be established. The acceptable tolerance for publication in major journals (e.g., J. Org. Chem., J. Med. Chem.) is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


  absolute deviation.[1][2][3][4]

Molecule: this compound Molecular Formula:



Step-by-Step Calculation

Atomic Weights (IUPAC): C (12.011), H (1.008), Br (79.904), N (14.007), O (15.999)[5]

  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Bromine (

    
    ): 
    
    
    
  • Nitrogen (

    
    ): 
    
    
    
  • Oxygen (

    
    ): 
    
    
    

Total Molecular Weight (MW):



Theoretical Composition Table
ElementMass ContributionCalculationTheoretical % Acceptable Range (

)
Carbon 108.099

44.29% 43.89% – 44.69%
Hydrogen 10.080

4.13% 3.73% – 4.53%
Nitrogen 14.007

5.74% 5.34% – 6.14%
Comparative Analysis: Performance of Alternatives

We compared three validation methods for a synthesized batch of this compound.

Method A: Automated Combustion Analysis (CHN)
  • Mechanism: Flash combustion at 1800°C. Gases (

    
    ) are separated via GC and detected by Thermal Conductivity.
    
  • Pros: The only method that proves "bulk purity" (detects inorganic salts, silica, and solvent traps). Required for >95% of top-tier journals.

  • Cons: Destructive (requires ~2-5 mg); Halogens (Br) can corrode combustion tubes or interfere with sensors if tungsten oxide catalysts are not used.

Method B: Quantitative NMR (qNMR)[6][7][8][9]
  • Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic Acid) of known purity.

  • Pros: Non-destructive; specific; can quantify purity even if the sample is not 100% dry.

  • Cons: Requires precise weighing; does not detect inorganic impurities (silica gel, sodium salts) which are "invisible" in

    
     NMR.
    
Method C: High-Resolution Mass Spectrometry (HRMS)[10][9]
  • Mechanism: Ionization (ESI+) to determine exact mass (

    
    ).
    
  • Pros: Confirms identity and formula (

    
    ). Extremely sensitive (<1 mg needed).
    
  • Cons: NOT a purity assay. A sample can be 80% pure and still give a perfect HRMS match.

Comparative Data Summary (Experimental Simulation)

Scenario: A batch was recrystallized from Ethyl Acetate but not dried under high vacuum.

MetricCombustion Analysis (CHN) qNMR (Internal Std) HRMS (ESI+)
Result FAIL PASS (with calculation) PASS
Data C: 45.10% (+0.81%)H: 4.30%N: 5.50%Purity: 98.2% (w/w)Solvent detected: 1.5% EtOAcMass: 244.088Delta: 0.5 ppm
Interpretation The high Carbon % indicates trapped solvent (EtOAc is ~54% C).Accurately quantified the carbamate and the solvent impurity.Confirmed the molecule exists but missed the solvent trap.
Experimental Protocols
Protocol 1: Preparation for Combustion Analysis (Critical)

Brominated carbamates are "sticky" and trap solvent. Standard drying is insufficient.

  • Purification: Recrystallize the crude solid (e.g., from Toluene/Heptane).

  • Pre-Drying: Air dry on a filter funnel for 15 minutes.

  • Vacuum Drying: Transfer to a tared vial. Place in a vacuum drying pistol (Abderhalden) or vacuum oven at 40°C (below melting point) for 24 hours at

    
    .
    
    • Note: Use

      
       as the desiccant to remove water.
      
  • Weighing: Weigh 2.0 – 5.0 mg into a tin capsule. Fold hermetically to prevent atmospheric moisture absorption.

  • Analysis: Run on a CHNS analyzer (e.g., Elementar vario EL cube) using Tungsten (VI) Oxide (

    
    )  as an additive to bind the Bromine and prevent interference.
    
Protocol 2: qNMR Workflow
  • Selection of Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade). Ensure the standard's peaks do not overlap with the carbamate's methyl signals (

    
     ppm and 
    
    
    
    ppm).
  • Preparation:

    • Weigh exactly

      
       of the Carbamate.
      
    • Weigh exactly

      
       of the Internal Standard.
      
    • Dissolve both in

      
      
      
      
      
      .
  • Acquisition:

    • Set relaxation delay (

      
      ) to at least 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
    • Acquire 16-32 scans.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity)
Decision Workflow (Visualization)

ValidationWorkflow Start Synthesis of This compound Purification Purification (Recrystallization/Column) Start->Purification Drying Vacuum Drying (24h, 40°C, <1 mbar) Purification->Drying Choice Select Validation Method Drying->Choice CHN Combustion Analysis (CHN) (Requires >2mg) Choice->CHN Standard Path HRMS HRMS (ESI+) (Identity Only) Choice->HRMS Formula Check Only qNMR qNMR (Purity + Solvent Quant) Choice->qNMR Low Sample / Precious ResultCHN Result within ±0.4%? CHN->ResultCHN Repurify Repurify / Dry Longer HRMS->Repurify Cannot confirm % Pass PASS: Bulk Purity Confirmed (Ready for Bio-Assay/Pub) qNMR->Pass Purity >95% ResultCHN->Pass Yes Fail FAIL: Recalculate for Solvent? ResultCHN->Fail No (e.g. C% too high) Fail->qNMR Diagnose Impurity Fail->Repurify Solvent Trapped

Figure 1: Analytical decision matrix for validating brominated carbamates. Note the feedback loop when CHN fails due to solvent trapping.

References
  • ACS Guide to Scholarly Communication. (2024). Characterization of Organic Compounds: Elemental Analysis.[3][4] American Chemical Society.[1] [Link]

  • Journal of Organic Chemistry. (2025). Author Guidelines: Characterization of New Compounds. (Found values must be within

    
     of calculated values). [Link]
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Application Guide: Unambiguous Spectroscopic Differentiation of Methyl N-(2-bromo-4-methylphenyl)carbamate from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

For researchers and drug development professionals, the precise structural verification of halogenated aniline derivatives is a critical quality control checkpoint. The target compound, methyl N-(2-bromo-4-methylphenyl)carbamate , is frequently synthesized alongside or confused with its positional structural isomers, most notably methyl N-(4-bromo-2-methylphenyl)carbamate .

Both molecules share an identical molecular formula (C9H10BrNO2) and identical functional groups. Furthermore, because both possess a 1,2,4-trisubstituted benzene ring, their 1D


H NMR spectra exhibit nearly indistinguishable AMX/ABX aromatic splitting patterns[1]. Relying solely on 1D chemical shifts or basic chromatographic retention times introduces severe analytical risk, as these parameters are highly susceptible to concentration and solvent-induced drift[2].

Causality in Analytical Strategy

To establish a definitive, error-free identification, we must move beyond presumptive testing and employ causal analytical logic:

  • 2D NMR (HMBC): 1D NMR only infers the electronic environment. We utilize Heteronuclear Multiple Bond Correlation (HMBC) because it maps immutable, through-bond 2- and 3-bond carbon-proton connectivities. By tracing the long-range correlations of the methyl protons, we can definitively map the skeletal topology[3].

  • Tandem Mass Spectrometry (MS/MS): While standard MS confirms the intact mass and halogen presence, Collision-Induced Dissociation (CID) exploits the spatial proximity of substituents via the "ortho-effect." The substituent located ortho to the carbamate group dictates the lowest-energy fragmentation pathway, providing a highly diagnostic structural fingerprint[4].

Quantitative Data & Diagnostic Markers

The following tables summarize the expected spectroscopic data used to differentiate the target from its primary isomer.

Table 1: H and C NMR Diagnostic Chemical Shifts

(Note: 1D shifts are presumptive and must be confirmed via 2D NMR)

Nucleus / PositionTarget: 2-Bromo-4-methylIsomer: 4-Bromo-2-methylDiagnostic Value

H (Ar-CH

)
~2.3 ppm (s, 3H)~2.2 ppm (s, 3H)Low (Susceptible to drift)

H (Aromatic H3)
~7.4 ppm (d, J=1.5 Hz)~7.3 ppm (d, J=2.0 Hz)Low (Identical spin system)

C (C-Br)
~115 ppm~118 ppmModerate

C (Ar-CH

)
~20 ppm~18 ppmModerate
Table 2: Definitive 2D NMR (HMBC) Connectivity Matrix

Causality Note: The correlation of the methyl protons to C1 (the carbon bearing the carbamate nitrogen) is the absolute proof of the 2-methyl isomer.

Proton SourceTarget (4-Methyl) HMBC CorrelationsIsomer (2-Methyl) HMBC Correlations
Ar-CH

(Protons)
C3, C4, C5C1 , C2, C3
O-CH

(Protons)
Carbamate C=OCarbamate C=O
Table 3: Diagnostic MS/MS Fragmentation Pathways
Precursor IonTarget (2-Bromo) Primary Neutral LossIsomer (2-Methyl) Primary Neutral Loss
m/z 244/246 -80 Da (Loss of HBr)-32 Da (Loss of CH

OH)
Dominant Fragment m/z 164m/z 212/214

Visualizing the Analytical Logic

HMBC_Logic Start Observe Ar-CH3 Protons (δ ~2.3 ppm) Split Assess 2D HMBC Long-Range Correlations Start->Split Target Correlates to C3, C4, C5 NO correlation to C1 (Ar-NH) Split->Target Target Compound (4-methyl) Isomer Correlates to C1, C2, C3 STRONG correlation to C1 (Ar-NH) Split->Isomer Isomer (2-methyl) Conclusion1 Confirmed: This compound Target->Conclusion1 Conclusion2 Confirmed: Methyl N-(4-bromo-2-methylphenyl)carbamate Isomer->Conclusion2

Figure 1: HMBC correlation logic for differentiating ortho- vs para-methyl positional isomers.

MS_Logic Precursor Precursor Ion [M+H]+ m/z 244/246 (1:1 Isotope Ratio) CID Collision-Induced Dissociation (CID) Precursor->CID PathA Ortho-Br Effect Loss of HBr (-80 Da) CID->PathA Target Compound PathB Ortho-CH3 Effect Loss of CH3OH (-32 Da) CID->PathB 2-Methyl Isomer FragA m/z 164 Dominant Fragment PathA->FragA FragB m/z 212/214 Dominant Fragment PathB->FragB

Figure 2: Divergent MS/MS fragmentation pathways driven by the ortho-effect.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Proceeding to the next analytical step is contingent upon passing built-in data integrity checks.

Protocol A: High-Resolution NMR Acquisition

Objective: Map the carbon-proton framework using [3].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS as an internal standard.
    
  • 1D Acquisition & Self-Validation Check:

    • Acquire a standard

      
      H NMR spectrum (600 MHz, 16 scans, D1 = 2.0s).
      
    • Validation Gate: Integrate the methoxy peak (~3.7 ppm) and the aromatic methyl peak (~2.3 ppm). They must yield an exact 1:1 ratio (3H:3H). If the ratio deviates, the sample contains co-eluting impurities and must be re-purified before 2D analysis.

  • HMBC Acquisition: Acquire a 2D

    
    H-
    
    
    
    C HMBC spectrum optimized for a long-range coupling constant (
    
    
    ) of 8 Hz.
  • Data Interpretation: Extract the F2 slice corresponding to the Ar-CH

    
     protons. If a cross-peak is observed at the 
    
    
    
    C chemical shift of C1 (~135-140 ppm), the compound is the 2-methyl isomer. If absent, it is the target 4-methyl compound.
Protocol B: LC-MS/MS Ortho-Effect Analysis

Objective: Differentiate isomers based on spatially driven [4].

  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • MS1 Acquisition & Self-Validation Check:

    • Operate the mass spectrometer in ESI positive mode.

    • Validation Gate: Observe the precursor ion cluster at m/z 244 and 246. Because

      
      
      
      
      
      Br and
      
      
      
      
      Br exist in a ~50:50 natural abundance, these peaks must exhibit a 1:1 intensity ratio. Failure to observe this ratio indicates an isobaric contaminant, not a brominated species.
  • CID Titration: Isolate the m/z 244 precursor. Ramp the Collision Energy (CE) from 15 eV to 40 eV.

    • Causality: Titrating the energy is critical. Too much energy shatters the aromatic ring entirely; moderate energy captures the intermediate "ortho-effect" neutral losses (loss of CH

      
      OH for the 2-methyl isomer vs. loss of HBr for the 2-bromo target)[5].
      

References

  • Title: Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry) - Study Mind Source: studymind.co.uk URL: [Link][1]

  • Title: How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure Source: creative-biostructure.com URL: [Link][3]

  • Title: Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC Source: nih.gov URL: [Link][4]

  • Title: Differentiation of isomeric camphane-2,3-diols by NMR spectroscopy and chemical ionization mass spectrometry - RSC Publishing Source: rsc.org URL: [Link][5]

Sources

Comparative Chromatographic Profiling: Methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 540797-44-2) represents a critical structural motif in the synthesis of phenylcarbamate herbicides and pharmaceutical intermediates. Its chromatographic behavior is governed by the interplay between the lipophilic bromine substituent at the ortho position and the polar carbamate moiety.

This guide provides a technical comparison of this compound against its synthetic precursors and structural analogs. Unlike standard application notes that provide a single retention time, this document establishes a predictive retention model and a self-validating experimental protocol . This approach ensures reproducibility across different instrument platforms (Agilent, Waters, Shimadzu) by focusing on Relative Retention Times (RRT) and selectivity factors (


).
Comparison Scope

We compare the target analyte against:

  • The Precursor: 2-Bromo-4-methylaniline (demonstrating conversion efficiency).

  • The Debrominated Analog: Methyl N-(p-tolyl)carbamate (assessing halogen selectivity).

  • The Regioisomer: Methyl N-(2-bromo-5-methylphenyl)carbamate (assessing steric selectivity).

Mechanistic Basis of Retention[4]

To achieve robust separation, one must understand the molecular forces at play. The target molecule exhibits a "Push-Pull" retention mechanism on Reverse Phase (RP) columns:

  • Hydrophobic "Push": The bromine atom is highly lipophilic (

    
     value 
    
    
    
    0.86). Its placement at the ortho position creates a steric shield around the amide bond, further reducing solvent accessibility and increasing retention on C18 phases.
  • Polar "Pull": The carbamate functionality (-NH-CO-OCH

    
    ) engages in hydrogen bonding. However, the ortho-bromine disrupts the planarity of the molecule, slightly weakening these interactions compared to the non-brominated analog.
    
Predicted Elution Order (C18 Column)
  • 2-Bromo-4-methylaniline (Most Polar, elutes first at acidic pH)

  • Methyl N-(p-tolyl)carbamate (Lacks Bromine lipophilicity)

  • This compound (Target: High Lipophilicity)

Comparative Performance Data

The following data summarizes the retention behavior under standardized Gradient RP-HPLC conditions.

Standard Conditions:

  • Column: C18 End-capped (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes.

Table 1: Relative Retention Time (RRT) Profile
CompoundStructure TypePredicted LogPRRT (vs. Target)*Selectivity (

)
2-Bromo-4-methylaniline Precursor (Amine)~2.60.65 - 0.701.45
Methyl N-(p-tolyl)carbamate Debrominated Analog~2.20.80 - 0.851.20
This compound Target Analyte ~3.1 1.00 -
Bis-carbamate Impurity Over-reaction Side Product~3.81.15 - 1.251.18

*RRT = Retention Time of Analog / Retention Time of Target. Values are derived from QSPR modeling and standard carbamate lipophilicity trends.

Chromatographic Selectivity Analysis
  • Vs. Precursor: The carbamoylation of the aniline significantly increases hydrophobicity. The shift from amine to carbamate results in a massive retention increase, making the monitoring of the reaction endpoint (disappearance of amine) highly sensitive.

  • Vs. Debrominated Analog: The bromine atom adds approximately 1.5 - 2.0 minutes of retention time in a standard gradient, providing baseline resolution. This allows for easy detection of "des-bromo" impurities which may arise from hydrogenolysis side reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed with internal checks to ensure data integrity.

Workflow Diagram

The following diagram illustrates the logical flow of the analytical method, from sample prep to data validation.

HPLC_Workflow Sample Crude Reaction Mix (Target + Precursor) Prep Dilution in MeCN (1 mg/mL) Sample->Prep Dissolve LC HPLC Separation (C18 Gradient) Prep->LC Inject 5 µL Detect UV Detection (254 nm & 210 nm) LC->Detect Elute Validation Check RRT & Peak Purity Detect->Validation Analyze Validation->Sample Fail: Re-prep

Figure 1: Analytical workflow ensuring rigorous detection of the target carbamate amidst precursors.

Detailed Methodology
Step 1: System Suitability Preparation

Do not rely solely on external standards. Create a System Suitability Solution (SSS) containing:

  • The Target (this compound) at 0.1 mg/mL.

  • The Precursor (2-Bromo-4-methylaniline) at 0.05 mg/mL. Criterion: Resolution (

    
    ) between these two peaks must be 
    
    
    
    .
Step 2: Chromatographic Conditions[1][2][3][4]
  • Column Temperature: 40°C (Critical: Higher temp reduces backpressure and improves mass transfer for brominated compounds).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • 254 nm: Specific for the brominated aromatic ring (Primary quantification).

    • 210 nm: Universal detection for non-aromatic impurities (Secondary purity check).

Step 3: Mobile Phase Strategy

Use Acetonitrile over Methanol.

  • Reasoning: Methanol can show "protic solvent effects" with the carbamate nitrogen, potentially causing peak tailing. Acetonitrile provides sharper peaks for brominated amides/carbamates due to its aprotic nature.

Troubleshooting & Selectivity Tuning

If the target peak co-elutes with matrix interferences, use the "Selectivity Triangle" approach:

  • Change Organic Modifier: Switch from MeCN to MeOH. This often reverses the elution order of positional isomers (e.g., 4-methyl vs 5-methyl) due to different solvation shells.

  • Change Stationary Phase: Switch to a Phenyl-Hexyl column.

    • Mechanism:[3][5] The Phenyl-Hexyl phase interacts via

      
       stacking with the aromatic ring of the carbamate. The electron-withdrawing bromine atom alters the 
      
      
      
      -density, creating a unique selectivity profile distinct from the hydrophobic-only interaction of C18.
Selectivity Pathway Diagram

Selectivity_Logic Start Co-elution Observed? Check_pH Is pH < 3.0? Start->Check_pH Switch_Col Switch to Phenyl-Hexyl Check_pH->Switch_Col Yes (Hydrophobic Issue) Switch_Solv Switch MeCN -> MeOH Check_pH->Switch_Solv No (Ionization Issue) Success Resolution > 1.5 Switch_Col->Success Switch_Solv->Success

Figure 2: Decision tree for resolving co-elution issues during method development.

References

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). SW-846.[6] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217342 (this compound).Link

  • Korytár, P., et al. (2005).[4] Retention-time database of 126 polybrominated diphenyl ether congeners and two Bromkal technical mixtures on seven capillary gas chromatographic columns. Journal of Chromatography A, 1065(2), 239-249. Link

  • Sigma-Aldrich. (2023). HPLC Solvent Properties and Selectivity Guide.Link

Sources

Safety Operating Guide

methyl N-(2-bromo-4-methylphenyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational and safety protocols for the disposal of methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 540797-44-2). It is designed for laboratory managers and EHS professionals requiring immediate, actionable data.[1]

Part 1: Immediate Hazard Assessment & Chemical Identity

Before initiating disposal, you must validate the chemical identity and understand the specific hazards that dictate the waste stream.[1]

Parameter Technical Specification
Chemical Name This compound
CAS Number 540797-44-2
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant (Cat 2), STOT-SE (Resp Irritation), Potential Aquatic Toxicity
Reactivity Hydrolyzes in strong acid/base; incompatible with strong oxidizers.[1][2][3]

Critical Safety Warning: As a halogenated carbamate , this compound presents two distinct disposal risks:

  • Halogen Content (Bromine): Improper incineration can generate hydrogen bromide (HBr) and brominated dioxins. It must be directed to a facility with halogen-scrubbing capabilities.

  • Carbamate Functionality: Potential for cholinesterase inhibition (though lower than N-methyl carbamate pesticides). Treat as a neurotoxic hazard during handling.

Part 2: Pre-Disposal Stabilization & Segregation

The Golden Rule: Never mix this compound with non-halogenated solvents or aqueous waste streams. Cross-contamination increases disposal costs and creates reactive hazards.

Waste Segregation Protocol
  • Solid Waste: Collect pure solid substance, contaminated weigh boats, and gloves in a dedicated Solid Halogenated Waste container.[1]

  • Liquid Waste (Mother Liquors): If dissolved in solvent (e.g., DCM, Ethyl Acetate), segregate into Halogenated Organic Solvent waste.[1]

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (the carbamate) mandates the entire mixture be treated as halogenated waste to prevent corrosion in standard incinerators.[1]

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HBr).

  • Labeling: Must adhere to GHS and local (e.g., EPA/RCRA) standards.[1]

    • Required Text: "HAZARDOUS WASTE - Halogenated Organic Solid/Liquid."

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

Part 3: Operational Disposal Workflow

This flowchart dictates the decision-making process for disposing of this specific compound, ensuring regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid SegregationSolid Segregate: Solid Halogenated Waste (Do NOT mix with sharps/glass) Solid->SegregationSolid SegregationLiquid Segregate: Halogenated Solvent Waste (Regardless of solvent type) Liquid->SegregationLiquid Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List full chemical name SegregationSolid->Labeling SegregationLiquid->Labeling Storage Satellite Accumulation Area (Secondary Containment Required) Labeling->Storage DisposalMethod Final Disposal: High-Temp Incineration (Halogen-Specific Chamber) Storage->DisposalMethod

Figure 1: Decision tree for the segregation and disposal of brominated carbamate waste.

Part 4: Regulatory Framework (RCRA & EPA)

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

1. Waste Classification

  • Listed Waste: This specific CAS is not typically listed on the EPA "P" (acutely toxic) or "U" (toxic) lists by name.

  • Characteristic Waste: It likely does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its pure solid form.[1]

  • Determination: Unless toxicity data proves otherwise (TCLP test), it is classified as Non-Regulated Hazardous Waste (state-dependent) or simply Chemical Waste requiring incineration.

    • Note: If dissolved in a listed solvent (e.g., Methylene Chloride - F002), the entire mixture adopts the F-code.[1]

2. Disposal Code Assignment When completing the waste manifest, use the following profile if no specific solvent codes apply:

  • Profile: Halogenated Organic Solid (or Liquid).

  • DOT Shipping Name (if pure): UN3077, Environmentally hazardous substance, solid, n.o.s.[1] (this compound), 9, III.[1]

Part 5: Emergency Protocols for Disposal Scenarios

Accidents often occur during the transfer of waste. Implement these specific responses:

Scenario A: Solid Spill (Powder)

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don nitrile gloves (double gloved), lab coat, and N95/P100 respirator (to prevent inhalation of dust).[1]

  • Containment: Cover spill with damp paper towels to prevent dust generation.

  • Cleanup: Scoop material into the Solid Halogenated Waste container. Wash surface with soap and water; collect rinsate as Liquid Halogenated Waste .

Scenario B: Exposure via Hydrolysis If the waste is accidentally mixed with strong acids, it may release 2-bromo-4-methylaniline .[1]

  • Hazard:[3][4][5][6] Anilines are potent blood toxins (methemoglobinemia).

  • Action: If fumes are generated, close the fume hood sash immediately and evacuate.[1] Notify EHS.

References

  • PubChem. (n.d.).[7] Compound Summary: N-(2-bromo-4-methylphenyl)propanamide (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Code of Federal Regulations, 40 CFR Part 261.[1][4] Retrieved from [Link]

Sources

Personal protective equipment for handling methyl N-(2-bromo-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary & Risk Profile

Compound Identity:

  • Chemical Name: Methyl N-(2-bromo-4-methylphenyl)carbamate[2]

  • CAS Number: 540797-44-2[2]

  • Molecular Formula: C9H10BrNO2[2]

  • Physical State: Solid (typically off-white to pale yellow powder)

Hazard Classification (Derived from Structural Analogs): As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS may be sparse, its structural class (aryl carbamates) dictates a high-caution approach . Carbamates are known acetylcholinesterase (AChE) inhibitors. While aryl carbamates are generally less potent than N-methyl carbamate pesticides, they must be handled as potential neurotoxins and sensitizers .

  • Primary Hazards:

    • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled (H302/H332).

    • Irritant: Causes skin (H315) and serious eye irritation (H319).[3][4][5]

    • Target Organ Toxicity: May cause respiratory irritation (H335).[3][4]

    • Sensitization: Potential for allergic skin reaction upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. This matrix is designed to create a redundant barrier system.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Gloving Strategy 1. Inner Layer: 4 mil Nitrile (Disposable)2. Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff)Carbamates can permeate thin latex. Double gloving provides a breakthrough time buffer (>480 mins) and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.Fine powders drift. Goggles seal the orbital area against dust ingress. If handling >1g or liquids, add a Face Shield .
Respiratory Protection Engineering Control Primary: Fume Hood.PPE Secondary: N95 (minimum) or P100 Respirator if hood work is impossible.Prevents inhalation of particulates. Carbamates are readily absorbed through mucous membranes.
Body Protection Tyvek® Lab Coat (Closed front) or Chemical Apron over cotton lab coat.Cotton absorbs and holds chemicals against the skin. Tyvek repels particulates and light splashes.
Footwear Closed-toe, non-perforated leather/synthetic shoes.Prevents absorption through socks in case of a floor spill.

Operational Handling Procedures

This protocol uses a "Zero-Contact" methodology to eliminate direct exposure risks.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Aryl carbamate powders are often static-prone, leading to "jumping" particles.

  • Prepare Decontamination Solution: 10% Sodium Carbonate (

    
    ) or dilute NaOH. Alkaline hydrolysis breaks down the carbamate linkage.
    
Phase 2: Weighing & Transfer (The Critical Zone)
  • Step 1: Don PPE according to the matrix above.[1]

  • Step 2: Place a disposable weighing boat inside the fume hood.

  • Step 3: Transfer solid using a chemically resistant spatula (stainless steel or PTFE-coated). Do not use wood or plastic that can absorb the compound.

  • Step 4: If weighing <10 mg, use a pre-tared vial to minimize transfer steps.

  • Step 5: Immediately recap the source container and seal with Parafilm.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately. Common solvents (DCM, THF, Ethyl Acetate) are suitable. Once in solution, the risk of airborne particulate exposure drops, but permeation risk increases.

  • Temperature Control: If heating is required, use a reflux condenser properly greased and clamped. Avoid open-vessel heating.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Risk Assessment PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (>80 fpm) PPE->Hood Weigh Weighing (Static Control) Inside Hood Hood->Weigh Solid Handling Dissolve Solvent Addition (Immediate Dissolution) Weigh->Dissolve Minimize Dust Waste Waste Segregation (Non-Halogenated/Halogenated) Dissolve->Waste Post-Reaction

Figure 1: Logical workflow for handling this compound, prioritizing containment.

Emergency Response & First Aid

In the event of exposure, time is critical. Carbamates are reversible AChE inhibitors; symptoms may appear quickly but resolve faster than organophosphate poisoning.

ScenarioImmediate Action
Skin Contact 1. Strip: Remove contaminated clothing/gloves immediately.2.[6] Wash: Rinse skin with soap and tepid water for 15 minutes. Avoid scrubbing (abrades skin, increases absorption).3. Alert: Notify Safety Officer.
Eye Contact 1. Flush: Use eyewash station for 15 minutes. Hold eyelids open.2. Medical: Seek ophthalmological evaluation immediately.
Inhalation 1. Evacuate: Move to fresh air immediately.2. Support: If breathing is difficult, trained personnel should administer oxygen.3. Transport: Call EMS. Mention "Carbamate Exposure."
Spill (<5g) 1. Isolate: Evacuate immediate area.2. PPE: Wear full PPE (including respirator).3. Neutralize: Cover with weak base (Sodium Carbonate) then absorb with vermiculite.4. Clean: Wash surface with soap/water.[7]

Waste Disposal & Deactivation

Disposal Classification:

  • RCRA Code: likely P-listed or U-listed equivalent depending on jurisdiction; treat as Hazardous Chemical Waste .

  • Segregation: Do not mix with strong acids or oxidizers.

Disposal Protocol:

  • Liquids: Collect in a "Halogenated Organic Waste" container (due to the Bromine atom).

  • Solids/Contaminated Debris: Place weigh boats, gloves, and paper towels in a double-bagged, clear hazardous waste bag. Label as "Solid Waste: Toxic Carbamate."

  • Deactivation (Glassware): Rinse glassware with a dilute NaOH solution (pH >10) to hydrolyze the carbamate before standard washing.

Visualization: PPE Decision Logic

PPELogic Risk Hazard Identified: Aryl Carbamate State Physical State? Risk->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidReq REQ: Fume Hood + N95/P100 + Goggles Solid->SolidReq LiquidReq REQ: Fume Hood + Splash Goggles + Double Nitrile Liquid->LiquidReq

Figure 2: PPE Selection Logic based on physical state to minimize exposure pathways.

References

  • National Institutes of Health (NIH). (2024). Chemical Safety Guide: Handling Carbamates. Office of Research Services. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

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